molecular formula C12H16N2O4 B1501568 H-Dab(Z)-OH CAS No. 2130-77-0

H-Dab(Z)-OH

Cat. No.: B1501568
CAS No.: 2130-77-0
M. Wt: 252.27 g/mol
InChI Key: SDFDIECLEXOBAG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Dab(Z)-OH is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFDIECLEXOBAG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693279
Record name (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2130-77-0
Record name (2S)-2-Amino-4-{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to H-Dab(Z)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of H-Dab(Z)-OH in Peptide Chemistry

This compound is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptides and peptidomimetics. Its structure, featuring a diaminobutyric acid core with a benzyloxycarbonyl (Z or Cbz) protecting group on the gamma-amino group, offers unique functionalities for chemists. The presence of a free alpha-amino group and a carboxylic acid allows for its direct incorporation into peptide chains via standard solid-phase or solution-phase synthesis protocols. The Z-group provides orthogonal protection to the side-chain amine, enabling selective deprotection strategies that are crucial for creating complex peptide architectures, such as branched or cyclic peptides.

The incorporation of this compound into peptide sequences can impart desirable pharmacological properties. The diaminobutyric acid moiety can introduce a positive charge at physiological pH, potentially enhancing interactions with biological targets or improving cell permeability. Furthermore, as a non-natural amino acid, it can increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life—a critical attribute for therapeutic peptide development.

Core Molecular Attributes

The precise molecular characteristics of this compound are fundamental to its application. Stoichiometric calculations, analytical characterization, and experimental design all rely on these accurate values.

PropertyValueSource(s)
Molecular Formula C12H16N2O4[1][2][3]
Molecular Weight 252.27 g/mol [1][2][3]
Synonyms N-gamma-Cbz-L-2,4-diaminobutyric acid, Z-Dab-OH[1][2][3]
CAS Number 62234-40-6[1][2]

It is crucial to distinguish this compound from its derivatives that may carry additional protecting groups on the alpha-amino group, such as Fmoc-Dab(Z)-OH or Boc-Dab(Z)-OH, as these will have significantly different molecular weights and applications in peptide synthesis workflows.

Experimental Workflow: Incorporation of this compound into a Peptide Sequence

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Start Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling: This compound + Coupling Reagents (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat

Caption: Generalized workflow for this compound incorporation in SPPS.

Protocol: Molecular Weight Verification of this compound by Mass Spectrometry

This protocol outlines a standard procedure for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind these steps is to ensure an accurate and unambiguous result.

Objective: To verify the molecular weight of an this compound sample.

Materials:

  • This compound sample

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (for mass spectrometry)

  • Vials and micropipettes

  • Electrospray Ionization Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound. The precision at this stage is important for achieving a suitable concentration for analysis.

    • Dissolve the sample in 1 mL of a 50:50 methanol/water solution. This solvent system is chosen for its ability to readily dissolve the analyte and its compatibility with the ESI-MS interface.

    • Vortex the solution until the sample is completely dissolved. Complete dissolution is critical to prevent clogging of the MS source and to ensure a homogenous sample for injection.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL. This concentration is typically within the optimal range for ESI-MS, avoiding detector saturation while providing a strong signal.

    • Acidify the final solution with 0.1% formic acid. The addition of acid promotes the protonation of the analyte ([M+H]+), which is the primary ion observed in positive mode ESI-MS for compounds with amine groups.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions. Calibration ensures the mass accuracy of the measurement.

    • Set the instrument to positive ion detection mode. This is necessary to detect the protonated molecule.

    • Set the mass range to scan from m/z 100 to 500. This range comfortably includes the expected m/z of the protonated molecule.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Direct infusion is a simple and effective method for analyzing a pure compound.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum for a sufficient duration to obtain a stable signal and a good signal-to-noise ratio.

    • Process the acquired spectrum to identify the major peaks.

    • Look for a peak corresponding to the protonated molecule [M+H]+. For this compound, with a molecular weight of 252.27, the expected m/z would be approximately 253.28 (252.27 + 1.007, the mass of a proton).

    • Also, look for other potential adducts, such as the sodium adduct [M+Na]+ at m/z ~275.26, which can also help confirm the molecular weight.

Self-Validation: The presence of the [M+H]+ peak at the expected m/z, along with a clean baseline and the potential presence of other expected adducts, provides a high degree of confidence in the molecular identity of the sample.

Logical Relationships in this compound Utilization

The decision to use this compound in a synthesis campaign is driven by a series of interconnected considerations.

Caption: Decision logic for using this compound in peptide synthesis.

Conclusion

This compound is a valuable and versatile reagent for researchers in peptide chemistry and drug development. Its well-defined molecular properties, combined with the strategic advantage of its orthogonally protected side chain, enable the synthesis of complex and novel peptide structures. A thorough understanding of its characteristics and the rationale behind its experimental application, as outlined in this guide, is paramount for its successful implementation in the laboratory.

References

An In-Depth Technical Guide to the Solubility Profile of H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N-α-benzyloxycarbonyl-L-2,4-diaminobutyric acid (H-Dab(Z)-OH), a critical building block for researchers, chemists, and professionals in peptide synthesis and drug development. Understanding the solubility of this reagent is paramount for optimizing reaction conditions, ensuring purity, and developing effective formulation strategies.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative. The molecule features a four-carbon backbone with two amino groups, one at the alpha (α) position and another at the gamma (γ) position. The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, a common protecting group in peptide chemistry that is stable under a variety of conditions but can be removed by catalytic hydrogenation. The presence of the free γ-amino group and the carboxylic acid makes this compound a valuable synthon for introducing a basic side chain or a site for further chemical modification in peptides. Its proper dissolution is the first and most critical step for its use in any application.

Physicochemical Properties Governing Solubility

The solubility of this compound is a direct consequence of its molecular structure. It is an amphipathic molecule containing both polar, ionizable groups and a non-polar aromatic moiety.

  • Carboxylic Acid (-COOH): A polar, acidic group capable of deprotonation to form a carboxylate anion (-COO⁻). This group contributes significantly to solubility in polar and aqueous basic solutions.

  • Gamma-Amino Group (-NH₂): A polar, basic group that can be protonated to form an ammonium cation (-NH₃⁺). This enhances solubility in aqueous acidic solutions.

  • Benzyloxycarbonyl (Z) Group: A large, non-polar, and aromatic protecting group. This moiety dominates the molecule's character, limiting its solubility in water and favoring solubility in organic solvents.

  • Amphoteric Nature: Due to the presence of both an acidic (-COOH) and a basic (-NH₂) group, the molecule is amphoteric and can exist as a zwitterion, cation, or anion depending on the pH.[1] The solubility of amino acids is strongly pH-dependent, typically showing a minimum value near the isoelectric point (pI) where the net charge is zero.[1][2][3]

PropertyValue / DescriptionSource
IUPAC Name (2S)-4-amino-2-[[(phenylmethoxy)carbonyl]amino]butanoic acid[4]
CAS Number 62234-40-6[4]
Molecular Formula C₁₂H₁₆N₂O₄[4]
Molecular Weight 252.27 g/mol -
Structural Features Contains a carboxylic acid, a primary amine, and a benzyloxycarbonyl (Z) protecting group.-

Theoretical Framework: pH-Dependent Solubility

The solubility of this compound in aqueous media is fundamentally governed by the pH of the solution.[1][5][6] The molecule's ionizable groups—the carboxylic acid and the γ-amino group—have distinct pKa values.

  • At Low pH (pH < pKa of -COOH): Both the amino group and the carboxylic acid group are protonated. The molecule carries a net positive charge, which generally increases its solubility in water.

  • At Isoelectric Point (pI): The molecule exists predominantly as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. At this point, intermolecular electrostatic attractions are maximized, leading to the lowest aqueous solubility.[7]

  • At High pH (pH > pKa of -NH₃⁺): The carboxylic acid is deprotonated, and the amino group is neutral. The molecule carries a net negative charge, which also tends to increase its solubility in water.

G cluster_low_pH Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (Basic) low_pH Cationic Form (+H₃N-R-COOH) High Aqueous Solubility pI Zwitterionic Form (+H₃N-R-COO⁻) LOWEST Aqueous Solubility low_pH->pI  Increase pH   high_pH Anionic Form (H₂N-R-COO⁻) High Aqueous Solubility pI->high_pH  Increase pH  

Figure 1. Logical relationship of this compound ionization states and aqueous solubility as a function of pH.

Empirical Solubility Data

Quantitative solubility data for this compound is not widely published in peer-reviewed literature. However, qualitative solubility is often reported on supplier technical data sheets and can be inferred from its use in standard chemical procedures. The following table summarizes this empirical information.

SolventSolvent TypePredicted SolubilityRationale & Commentary
Water Polar ProticSparingly Soluble to InsolubleThe large, non-polar Z-group significantly reduces aqueous solubility. Solubility is expected to be minimal around the isoelectric point and increase in acidic or basic conditions.
Methanol (MeOH) Polar ProticSolubleOften used as a co-solvent with water or DCM. Capable of hydrogen bonding.
Ethanol (EtOH) Polar ProticSolubleSimilar to methanol, but its slightly lower polarity may affect solubility. The solubility of amino acids generally decreases with increasing hydrophobicity of the alcohol co-solvent.
Dimethylformamide (DMF) Polar AproticSoluble / Very SolubleA common solvent for peptide synthesis.[8] Its high polarity effectively solvates the peptide backbone and polar groups. The use of additives like acids and bases in DMF can further enhance the dissolution of amino acids and their derivatives.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble / Very SolubleAnother excellent solvent for protected peptides due to its high polarity and ability to disrupt intermolecular hydrogen bonds that can lead to aggregation.[9]
Dichloromethane (DCM) Non-PolarSparingly SolubleCan dissolve the non-polar Z-group but is less effective at solvating the polar amino and carboxyl functions. Often used in mixtures with more polar solvents.
Ethyl Acetate (EtOAc) Moderately PolarSparingly SolubleTypically used as an anti-solvent for precipitation or during workup procedures.

Experimental Determination of Solubility

To obtain quantitative data, researchers must perform solubility assays. The choice between a thermodynamic and a kinetic assay depends on the application. Thermodynamic solubility is the true equilibrium value and is crucial for formulation, while kinetic solubility is a higher-throughput method often used for early-stage discovery.[10]

Workflow: Choosing the Right Solubility Assay

Figure 2. Decision workflow for selecting an appropriate solubility assay.

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[11] It involves equilibrating an excess of the solid compound in a solvent for an extended period.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., pH 7.4 phosphate-buffered saline)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance and pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate).[12] The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 72 hours.[10][12][13]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, immediately filter the sample through a syringe filter into a clean analysis vial.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method like HPLC-UV. Create a calibration curve with standards of known concentration to accurately determine the solubility.[14]

  • Verification: At the end of the experiment, measure the pH of the suspension to ensure it has not shifted significantly.[11]

Practical Implications in Research and Development

  • Peptide Synthesis: The high solubility of this compound in DMF and DMSO makes these the solvents of choice for coupling reactions in both solution-phase and solid-phase peptide synthesis (SPPS).[8][9] In SPPS, ensuring the complete dissolution of the incoming amino acid is critical for achieving high coupling efficiency.

  • Purification: The differential solubility of this compound is exploited during purification. It may be soluble in a solvent mixture for chromatography but can be precipitated by introducing an anti-solvent like water or ethyl acetate.

  • Drug Formulation: For any peptide containing a Dab(Z) residue intended for therapeutic use, the poor aqueous solubility at neutral pH presents a significant challenge.[10] This necessitates formulation strategies such as pH adjustment, use of co-solvents, or the development of prodrugs or salt forms to enhance bioavailability.

Conclusion

This compound is a molecule of two faces: its non-polar benzyloxycarbonyl group dictates its solubility in organic media like DMF and DMSO, while its ionizable amino and carboxyl groups control its pH-dependent behavior in aqueous solutions. A thorough understanding of this solubility profile, supported by empirical data from robust methods like the shake-flask assay, is not merely academic. It is a fundamental requirement for the successful application of this versatile building block in the synthesis of novel peptides and the development of next-generation therapeutics.

References

An In-depth Technical Guide to H-Dab(Z)-OH for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of peptide chemistry, the choice of building blocks is paramount. Among the vast array of non-canonical amino acids, L-2,4-diaminobutyric acid (Dab) and its derivatives offer unique structural and functional properties. This guide provides a comprehensive technical overview of Nγ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, commonly referred to as H-Dab(Z)-OH. We will delve into its chemical identity, synthesis, strategic applications, and supplier information, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Properties

This compound is a derivative of L-diaminobutyric acid where the side-chain (γ-amino) group is protected by a benzyloxycarbonyl (Z) group, leaving the α-amino group free for peptide bond formation. This strategic protection is crucial for its application in peptide synthesis.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValueSource/Reference
CAS Number 2130-77-0[1][2][3][4][5]
Molecular Formula C12H16N2O4[1][2][4][5]
Molecular Weight 252.27 g/mol [1][2][4][5]
Synonyms Nγ-Z-L-2,4-diaminobutyric acid, (S)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid[1]
Purity Typically ≥98%[4]
Appearance White to off-white powder/crystalline solidGeneral supplier information
Storage 2-8°C, protected from moistureGeneral supplier information

Note: Detailed experimental data such as specific melting point, optical rotation, and comprehensive NMR/mass spectrometry data for this compound are not consistently available in publicly accessible databases. Researchers should refer to the certificate of analysis provided by their specific supplier.

Synthesis of this compound

The synthesis of this compound is a critical aspect for its application. A common and efficient method involves the Hofmann rearrangement of a protected glutamine derivative.

Synthetic Pathway: Hofmann Rearrangement

A highly efficient and practical method for the synthesis of Nγ-benzyloxycarbonyl-(S)-2,4-diaminobutanoic acid has been developed utilizing N-benzyloxycarbonyl-(S)-glutamine as the starting material. The key step is the Hofmann rearrangement using a hypervalent iodine reagent, such as iodosobenzene diacetate, in a mixture of a suitable organic solvent like THF and water.[6]

G cluster_0 Synthesis of this compound Z_Gln Nα-Z-L-Glutamine reagent Iodosobenzene diacetate (PhI(OAc)2) THF/Water Z_Gln->reagent H_Dab_Z This compound reagent->H_Dab_Z Hofmann Rearrangement

Figure 1: Synthetic pathway for this compound.
General Experimental Protocol for Synthesis

  • Dissolution: Dissolve Nα-benzyloxycarbonyl-(S)-glutamine in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Initiation: Cool the solution to a reduced temperature (e.g., 4°C) and add iodosobenzene diacetate.

  • Reaction Monitoring: Stir the reaction mixture at the reduced temperature and monitor the progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and byproducts. The product, this compound, can then be purified by recrystallization or column chromatography.

Strategic Application in Peptide Synthesis

The utility of this compound lies in its unique protecting group strategy. With a free α-amino group, it is ready for direct incorporation into a peptide chain, primarily through solution-phase peptide synthesis.

The Role of the Z-Group: An Orthogonal Protection Strategy

In peptide synthesis, "orthogonality" refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups. The benzyloxycarbonyl (Z) group is a cornerstone of this strategy.[7][8][9]

  • Stability: The Z-group is stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine) and the mildly acidic conditions used for Boc-deprotection (e.g., trifluoroacetic acid - TFA).

  • Cleavage: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by strong acidic conditions (e.g., HBr in acetic acid). This distinct cleavage method makes it orthogonal to both Fmoc and Boc protecting groups.

This orthogonality is particularly advantageous when synthesizing complex peptides that require side-chain modifications, cyclization, or branching.

G cluster_0 Orthogonal Protecting Groups cluster_1 Deprotection Conditions Fmoc Fmoc Base Base (e.g., Piperidine) Fmoc->Base Cleaved by Acid Acid (e.g., TFA) Fmoc->Acid Stable to Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Fmoc->Hydrogenolysis Stable to Boc Boc Boc->Base Stable to Boc->Acid Cleaved by Boc->Hydrogenolysis Stable to Z Z-group Z->Base Stable to Z->Acid Stable to Z->Hydrogenolysis Cleaved by

Figure 2: Orthogonality of common amino-protecting groups.
Solution-Phase Peptide Coupling with this compound

This compound is particularly well-suited for solution-phase peptide synthesis. The following is a generalized protocol for its incorporation.

Step-by-Step Methodology:

  • Activation of the N-protected Amino Acid:

    • Dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH) and a coupling additive (e.g., HOBt) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Cool the solution in an ice bath.

    • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and stir for a few minutes to pre-activate the carboxylic acid.[10]

  • Neutralization of this compound:

    • If this compound is in a salt form (e.g., hydrochloride), dissolve it in an appropriate solvent and neutralize it with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Coupling Reaction:

    • Add the neutralized this compound solution to the activated N-protected amino acid solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

    • Perform an aqueous work-up to remove water-soluble reagents and byproducts.

    • Purify the resulting dipeptide by column chromatography or recrystallization.

G cluster_0 Solution-Phase Peptide Coupling Boc_AA Boc-AA-OH Coupling_Agent Coupling Agent (e.g., DCC, HOBt) Boc_AA->Coupling_Agent Activated_AA Activated Ester (Boc-AA-O-Bt) Coupling_Agent->Activated_AA H_Dab_Z This compound Activated_AA->H_Dab_Z Dipeptide Boc-AA-Dab(Z)-OH H_Dab_Z->Dipeptide Deprotection TFA Dipeptide->Deprotection Free_Amine H-AA-Dab(Z)-OH Deprotection->Free_Amine Nα-deprotection

Figure 3: Workflow for incorporating this compound in solution-phase synthesis.
Deprotection of the Z-Group

The removal of the Z-group is a critical step to unmask the side-chain amino group for further modifications. Catalytic transfer hydrogenation is a mild and efficient method for this purpose.[1]

General Protocol for Z-Group Deprotection:

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or formic acid).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Introduce a hydrogen source. This can be hydrogen gas (H₂) or a hydrogen donor like formic acid or ammonium formate for transfer hydrogenation.

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Filter off the catalyst and evaporate the solvent to obtain the deprotected peptide.

Supplier Information

This compound and its derivatives are available from several reputable suppliers of fine chemicals and peptide synthesis reagents. It is crucial to obtain the specific technical data sheet and certificate of analysis from the chosen supplier to ensure the quality and purity of the material.

Table of Representative Suppliers:

SupplierProduct NameCAS NumberNotes
BLDpharmThis compound2130-77-0Offers various package sizes.[1]
Key OrganicsThis compound2130-77-0Provides related building blocks.[2]
Laibo ChemThis compound2130-77-0Specifies purity of 95%.[3]
Next PeptideThis compound2130-77-0Specifies a minimum purity of 98%.[4]
ChemicalBookThis compound2130-77-0Aggregates multiple suppliers.[5]
PeptARTBoc-Dab(Z)-OH · DCHA-Offers various Dab and Dap derivatives.[11]
AA BlocksFmoc-Dab(Z)-OH252049-08-4Provides the N-Fmoc protected version.[12]
BachemZ-Dab-OH62234-40-6Note: This is the Nα-Z protected version.[13]

Conclusion

This compound is a valuable building block for peptide chemists, particularly for applications in solution-phase synthesis and the construction of complex peptides requiring orthogonal protection strategies. Its unique feature of a free α-amino group and a protected side-chain allows for direct incorporation into a growing peptide chain, while the robust and selectively cleavable Z-group offers strategic advantages for subsequent modifications. While detailed characterization data may require direct inquiry with suppliers, the established principles of its synthesis and application provide a solid foundation for its successful use in drug discovery and development. By understanding the nuances of its chemistry, researchers can effectively leverage this compound to advance their peptide-based projects.

References

A Guide to the Synthesis of Nγ-benzyloxycarbonyl-L-α,γ-diaminobutyric acid [H-Dab(Z)-OH]: Principles and Practices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-proteinogenic amino acids (NPAAs) are indispensable tools in modern drug discovery and peptide science, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. Among these, derivatives of L-2,4-diaminobutyric acid (Dab) are of particular interest for constructing modified peptides, peptidomimetics, and complex bioactive molecules. This technical guide provides an in-depth examination of the synthesis of H-Dab(Z)-OH, a key building block where the side-chain (γ) amino group is protected by a benzyloxycarbonyl (Z) group, leaving the α-amino group free for subsequent peptide coupling. We will explore the core chemical principles, present a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and high-purity synthesis.

Introduction: The Strategic Importance of this compound

L-2,4-diaminobutyric acid is a four-carbon α-amino acid featuring a primary amine on its side chain. This additional functional group provides a valuable site for chemical modification, such as branching, cyclization, or conjugation, making its derivatives highly sought after in pharmaceutical research.[1][2] The strategic challenge in utilizing Dab lies in the differential protection of its α- and γ-amino groups. An ideal building block for peptide synthesis must have its side-chain reactivity masked while its α-amino group is either protected with a temporary, orthogonally-labile group (like Fmoc or Boc) or is left free for direct coupling.

This compound, with its stable, hydrogenolysis-labile Z-group on the γ-amine, is a versatile intermediate. The Z-group offers robust protection during peptide synthesis and other transformations, while the free α-amine and carboxyl groups are available for standard peptide bond formation. This specific configuration is crucial for incorporating the Dab residue into a peptide chain, with the γ-amine reserved for later, specific modifications after the main peptide backbone has been assembled.

Core Principle: The Challenge of Selective Protection

The primary obstacle in synthesizing this compound from L-2,4-diaminobutyric acid is the comparable nucleophilicity of the α- and γ-amino groups. A direct reaction with one equivalent of an N-protecting agent like benzyl chloroformate (Z-Cl) would result in a statistical mixture of Nα-protected, Nγ-protected, and Nα,Nγ-diprotected products, along with unreacted starting material. Such an outcome necessitates difficult chromatographic separation and leads to poor yields.

The key to an efficient synthesis is to temporarily differentiate the two amino groups. The most elegant and widely adopted strategy leverages the inherent geometry of the α-amino acid scaffold through transient metal chelation.

Orthogonal Protection Strategy

The synthesis and application of this compound are rooted in the principle of orthogonal protection .[3] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. In the context of a fully protected Dab derivative, for example Fmoc-Dab(Z)-OH, the following conditions apply:

  • Fmoc group (α-amine): Cleaved by mild base (e.g., piperidine).[4]

  • Z group (γ-amine): Cleaved by catalytic hydrogenation (e.g., H₂/Pd) or strong acid.[4]

  • Carboxyl protecting groups (e.g., t-Butyl ester): Cleaved by strong acid (e.g., TFA).

This orthogonality is fundamental to its use in Solid-Phase Peptide Synthesis (SPPS).[5] Our target molecule, this compound, is an intermediate that can be used to generate these fully protected derivatives or be used directly in specific solution-phase couplings.

Synthetic Pathway: The Copper(II) Chelation Method

To achieve selective Nγ-protection, we can exploit the ability of the α-amino and α-carboxyl groups to form a stable, five-membered bicyclic chelate with a divalent metal ion, most commonly copper(II). This complex effectively "protects" the α-amino group, leaving the γ-amino group as the sole primary amine available for reaction.

SynthesisPathway cluster_start Starting Material cluster_chelation Step 1: Chelation cluster_protection Step 2: Selective Protection cluster_dechelation Step 3: Dechelation cluster_final Step 4: Purification Dab L-2,4-Diaminobutyric Acid (H-Dab-OH · 2HCl) Cu_Complex Copper(II)-Dab Chelate (α-amine masked) Dab->Cu_Complex + CuCO₃ + H₂O, Δ Protected_Complex Nγ-Z-Protected Copper(II) Complex Cu_Complex->Protected_Complex + Benzyl Chloroformate (Z-Cl) + Na₂CO₃, 0°C Crude_Product Crude this compound Protected_Complex->Crude_Product + EDTA or H₂S + pH Adjustment Final_Product Purified this compound Crude_Product->Final_Product Recrystallization

Detailed Experimental Protocol

This protocol is a robust method for the multigram-scale synthesis of this compound.

Materials and Reagents:

  • L-2,4-diaminobutyric acid dihydrochloride

  • Basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂)

  • Benzyl Chloroformate (Z-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl Ether

  • Deionized Water

Protocol Steps:

  • Formation of the Copper(II) Complex: a. In a round-bottom flask equipped with a condenser and magnetic stirrer, suspend L-2,4-diaminobutyric acid dihydrochloride (1.0 equiv.) and basic copper(II) carbonate (approx. 1.0-1.2 equiv.) in deionized water. b. Heat the mixture to a gentle reflux. The reaction progress is indicated by the cessation of CO₂ evolution and the formation of a deep blue solution. This typically takes 1-2 hours. c. Cool the solution to room temperature and filter to remove any unreacted copper carbonate. The resulting deep blue filtrate contains the [Cu(Dab)₂] complex.

    • Expert Insight: The use of basic copper carbonate is advantageous as it acts as both the copper source and the base to neutralize the HCl salts of the starting material. The reaction drives to completion as gaseous CO₂ is evolved.

  • Selective Nγ-Benzyloxycarbonylation: a. Transfer the blue filtrate to a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution in an ice-salt bath to 0°C. b. In a separate beaker, dissolve sodium carbonate (2.2 equiv.) in water and add it to the reaction flask. c. Add benzyl chloroformate (1.0 equiv.) dropwise to the vigorously stirred, cold solution over 30-45 minutes, ensuring the temperature remains below 5°C. d. After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature overnight. A pale blue or purple precipitate will form.

    • Expert Insight: Maintaining a low temperature and basic pH is critical. Low temperature controls the exothermic reaction and minimizes hydrolysis of the Z-Cl. The base neutralizes the HCl byproduct of the reaction, driving the acylation forward. Vigorous stirring is essential to ensure proper mixing of the biphasic reaction.

  • Decomposition of the Copper Complex & Isolation: a. Collect the solid precipitate by filtration and wash it with cold water, ethanol, and diethyl ether. This solid is the copper complex of this compound. b. Suspend the solid in water and heat to 50-60°C. c. To decompose the complex, add a solution of EDTA (1.1 equiv. relative to copper) and adjust the pH to ~9 with 2M NaOH. The solution will turn from a purple suspension to a deep blue solution as the copper is chelated by EDTA. d. Alternatively, and more traditionally, the copper can be precipitated as copper(II) sulfide by bubbling hydrogen sulfide gas through the aqueous suspension. This method is highly effective but requires a well-ventilated fume hood and appropriate safety precautions. e. After decomposing the complex with EDTA, cool the solution in an ice bath and acidify to pH ~3 with 2M HCl. f. A white precipitate of this compound will form. Store the suspension at 4°C for several hours to maximize precipitation.

  • Purification: a. Collect the crude this compound by filtration. Wash the solid thoroughly with cold deionized water to remove salts and EDTA. b. Recrystallize the crude product from a hot water/ethanol mixture. Dissolve the solid in a minimum amount of hot water and add ethanol until the solution becomes faintly turbid. Allow to cool slowly to room temperature and then to 4°C to induce crystallization. c. Filter the pure white crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization and Quality Control

To ensure the synthesized product meets the standards for use in research and drug development, a panel of analytical techniques must be employed.

  • ¹H NMR: Confirms the presence of the Z-group (aromatic protons ~7.3 ppm, benzylic CH₂ ~5.1 ppm) and the amino acid backbone.

  • Mass Spectrometry (ESI-MS): Verifies the molecular weight (C₁₂H₁₆N₂O₄, MW: 252.27 g/mol ). Expected [M+H]⁺ = 253.1.

  • HPLC: Assesses the purity of the final compound. A well-developed method should show >98% purity.

  • Optical Rotation: Confirms the retention of the L-stereochemistry.

ParameterSpecificationCausality & Importance
Starting Material L-2,4-diaminobutyric acid · 2HClThe stereochemical integrity of the final product is dictated by the starting material.
Key Reagents CuCO₃, Benzyl ChloroformateCopper(II) is essential for the selective masking of the α-amino group. High-quality Z-Cl ensures efficient protection.
Reaction Temp. 0-5 °C for protection stepMinimizes hydrolysis of Z-Cl and prevents potential side reactions.
pH Control Basic (pH 9-10) during protectionEssential for deprotonating the γ-amino group for nucleophilic attack and neutralizing HCl byproduct.
Typical Yield 60-75%Reflects the efficiency of the selective protection and recovery steps.
Final Purity >98% (by HPLC)High purity is critical for subsequent use in peptide synthesis to avoid deletion or modified sequences.

Workflow for Purification and Quality Control

PurificationWorkflow A Crude Reaction Mixture (this compound Copper Complex) B Decomposition of Complex (EDTA or H₂S) A->B C Acidification & Precipitation (pH ~3) B->C D Filtration & Washing (Remove salts) C->D E Crude this compound (Solid) D->E F Recrystallization (Hot H₂O/Ethanol) E->F G Isolation of Pure Crystals (Filtration & Drying) F->G H Final Product: this compound G->H I QC Analysis (NMR, MS, HPLC) H->I Verification

Conclusion

The synthesis of this compound via the copper(II) chelation method is a classic yet highly effective illustration of strategic chemical manipulation. By understanding and controlling the principles of chelation, nucleophilicity, and pH, researchers can reliably produce this valuable non-proteinogenic amino acid in high purity. This building block serves as a critical entry point for the creation of sophisticated peptides and peptidomimetics, empowering the next generation of drug discovery and development. The robustness of this protocol ensures its continued relevance for both academic research and industrial applications.

References

The Enduring Sentinel: A Technical Guide to the Z-Protecting Group in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of peptides and complex molecules is paramount. This endeavor hinges on the strategic use of protecting groups, temporary modifications that shield reactive functional groups to prevent undesired side reactions. Among the pantheon of such "sentinels," the benzyloxycarbonyl (Cbz or Z) group holds a place of historical and practical significance. Introduced in the 1930s by Leonidas Zervas and his mentor Max Bergmann, the Z-group revolutionized peptide chemistry, enabling the controlled synthesis of oligopeptides for the first time.[1][2] This guide provides an in-depth technical exploration of the Z-protecting group, from its fundamental chemistry to field-proven protocols, offering a comprehensive resource for its effective application in modern synthesis.

The Chemical Core of the Z-Group: Structure and Function

The benzyloxycarbonyl group is a carbamate that effectively masks the nucleophilicity and basicity of an amine's lone pair.[2][3] This is achieved by delocalizing the nitrogen's electrons into the adjacent carbonyl group, rendering the amine unreactive towards electrophiles. Its stability under a variety of conditions, coupled with the diverse and reliable methods for its removal, makes it a versatile tool in multistep synthesis.[4][5] The Z-group is particularly valued for its role in producing crystalline-protected amino acid derivatives, which simplifies purification, and its ability to suppress racemization during peptide coupling.[5][6]

Guarding the Amine: The Introduction of the Z-Group

The most prevalent method for installing the Z-group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a classic example of the Schotten-Baumann reaction.[1][7][8]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the base in the reaction mixture neutralizes the resulting hydrochloric acid, driving the reaction to completion.[1][9]

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AminoAcid R-NH₂ (Amino Acid) Intermediate [R-NH₂(⁺)-C(O⁻)(Cl)OCH₂C₆H₅] AminoAcid->Intermediate Nucleophilic Attack CbzCl C₆H₅CH₂OCOCl (Benzyl Chloroformate) CbzCl->Intermediate ProtectedAA R-NH-Cbz (Z-Protected Amino Acid) Intermediate->ProtectedAA Chloride Elimination HCl HCl Intermediate->HCl Proton Transfer

Caption: Mechanism of Z-group protection of an amine.

Experimental Protocol: Z-Protection of an Amino Acid

This protocol outlines a general procedure for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Amino Acid (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Benzyl Chloroformate (Cbz-Cl) (1.5 eq)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) to the cooled solution while stirring.

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the Z-protected amino acid.[1]

Causality Behind Experimental Choices:

  • Biphasic System (THF/Water): This solvent system ensures the solubility of both the amino acid (often as a salt) and the organic benzyl chloroformate.

  • Base (NaHCO₃): Sodium bicarbonate is a crucial component. It deprotonates the amine to enhance its nucleophilicity and neutralizes the HCl byproduct, preventing the protonation of the starting amine which would render it unreactive.[9] Controlling the pH between 8 and 10 is critical to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[10]

  • Low Temperature (0 °C): This temperature helps to control the exothermic reaction and minimize potential side reactions.

Releasing the Amine: Deprotection of the Z-Group

The strategic removal of the Z-group is as critical as its introduction. The most common and mildest method is catalytic hydrogenolysis, though acidic conditions and other specialized techniques offer valuable alternatives.[4][10]

Catalytic Hydrogenolysis

This is the most widely used method for Z-group cleavage due to its high efficiency and clean byproducts (toluene and carbon dioxide).[4] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.[4]

Mechanism of Hydrogenolysis: The Z-protected amine is adsorbed onto the surface of the palladium catalyst. Molecular hydrogen also adsorbs and dissociates into hydrogen atoms on the catalyst surface. These reactive hydrogen atoms then mediate the cleavage of the benzylic C-O bond, forming toluene and an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.[11]

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products ProtectedAA R-NH-Cbz CarbamicAcid [R-NH-COOH] (Carbamic Acid) ProtectedAA->CarbamicAcid Hydrogenolysis Toluene C₆H₅CH₃ (Toluene) ProtectedAA->Toluene H2 H₂ H2->CarbamicAcid PdC Pd/C PdC->CarbamicAcid FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

  • Z-Protected Amino Acid (1.0 eq)

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • Dissolve the Z-protected amino acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen gas, using either a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the deprotected amino acid.[4]

Self-Validating System:

  • Catalyst Choice: 10% Pd/C is a standard and highly effective catalyst for this transformation.[4]

  • Hydrogen Source: A hydrogen balloon is suitable for small-scale reactions, while a Parr hydrogenator is recommended for larger scales or reactions requiring higher pressure.

  • Safety: Caution must be exercised when handling hydrogen gas, which is flammable, and Pd/C, which can be pyrophoric.[12] The catalyst should be handled in an inert atmosphere when dry.

Alternative Deprotection Methods

While hydrogenolysis is the most common method, certain substrates may not be compatible with catalytic hydrogenation (e.g., those containing alkenes, alkynes, or certain sulfur-containing residues). In such cases, alternative methods are employed.

Deprotection MethodReagents/ConditionsAdvantagesLimitations
Transfer Hydrogenation Ammonium formate, formic acid, or cyclohexene with Pd/CSafer than using H₂ gas, suitable for larger scales.[4]May require elevated temperatures; potential for incomplete reactions.[12]
Acidic Cleavage HBr in acetic acid (AcOH)Useful for substrates sensitive to hydrogenation.[4]Harsh conditions can cleave other acid-labile protecting groups. The byproduct, benzyl bromide, is a potent alkylating agent.[4][13]
Lewis Acid-Mediated Cleavage AlCl₃ in hexafluoroisopropanol (HFIP)Mild and selective for Cbz over other benzyl groups.[10]Requires anhydrous conditions.
Nucleophilic Displacement 2-Mercaptoethanol, potassium phosphate in DMASuperior for substrates with sensitive functionalities.[14]May require elevated temperatures.

Orthogonality and Strategic Application

In the complex architecture of peptide synthesis, the concept of orthogonality is crucial. A protecting group is considered orthogonal if it can be removed under conditions that do not affect other protecting groups in the molecule. The Z-group is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality allows for the selective deprotection of different parts of a molecule, enabling the synthesis of complex peptides and other organic compounds.[15][16]

Orthogonality_Workflow Start Peptide with Z, Boc, and Fmoc groups Z_Deprotection H₂/Pd/C Start->Z_Deprotection Selective Z Removal Boc_Deprotection Trifluoroacetic Acid (TFA) Start->Boc_Deprotection Selective Boc Removal Fmoc_Deprotection Piperidine Start->Fmoc_Deprotection Selective Fmoc Removal Result_Z Boc and Fmoc groups remain Z_Deprotection->Result_Z Result_Boc Z and Fmoc groups remain Boc_Deprotection->Result_Boc Result_Fmoc Z and Boc groups remain Fmoc_Deprotection->Result_Fmoc

References

H-Dab(Z)-OH: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Nγ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, or H-Dab(Z)-OH, is a non-canonical amino acid derivative crucial for the synthesis of modified peptides in drug discovery and development. The presence of the benzyloxycarbonyl (Z) protecting group on the side-chain amine imparts specific reactivity and characteristics essential for controlled peptide synthesis. However, this same protecting group, along with the molecule's other functional groups, introduces inherent stability challenges. Understanding the degradation pathways and the impact of environmental factors is critical to preserving the compound's purity, ensuring experimental reproducibility, and safeguarding the integrity of downstream applications. This technical guide provides a detailed analysis of this compound's chemical stability, outlines field-proven storage and handling protocols, and describes analytical methodologies for purity assessment.

The Molecular Profile of this compound

This compound is a derivative of L-2,4-diaminobutyric acid where the side-chain (gamma) amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is a cornerstone in peptide chemistry, known for its relative stability under a broad range of conditions while allowing for specific, controlled removal when required.[1][2]

The Z-group's stability is a key determinant of the overall molecule's shelf-life. It is generally stable in mild acidic and basic environments, which facilitates its use in various synthetic steps.[2] However, its susceptibility to strong acids and catalytic hydrogenolysis dictates the primary constraints for handling and storage.[1][3]

G receive Receive Compound inspect Inspect Container Seal receive->inspect aliquot Aliquot for Long-Term Use? inspect->aliquot store_long Store at -20°C in Desiccator Under Inert Gas aliquot->store_long  Yes store_short Store at 2-8°C in Desiccator aliquot->store_short  No / Frequent Use retrieve Retrieve from Storage store_long->retrieve store_short->retrieve equilibrate CRITICAL: Equilibrate to Room Temp BEFORE Opening retrieve->equilibrate use Weigh and Use in Experiment equilibrate->use

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(((Benzyloxy)carbonyl)amino)-2-aminobutanoic acid, commonly abbreviated as H-Dab(Z)-OH, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug development. Its unique structural features, including a primary amine, a carboxylic acid, and a gamma-amine protected by a benzyloxycarbonyl (Z) group, make it a valuable building block for synthesizing modified peptides, peptidomimetics, and other complex molecules. Rigorous confirmation of its identity and purity is paramount for its successful application. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound. We delve into the interpretation of spectral data, outline robust experimental protocols, and explain the causal relationships between molecular structure and spectroscopic output, offering a comprehensive resource for researchers in the field.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key functional groups that give rise to distinct and predictable signals across different spectroscopic platforms.

  • Chiral Center (α-carbon): The stereochemistry at this carbon is critical, though its direct confirmation often requires specialized techniques beyond the scope of this guide. Standard spectroscopic methods will, however, confirm the connectivity around this center.

  • Aliphatic Chain (-CH₂-CH₂-): The two methylene groups in the butanoic acid backbone will present as distinct signals in NMR due to their different chemical environments.

  • Primary Amine (-NH₂): The free amine at the α-position is a key feature, identifiable in both IR and NMR, although its protons are often exchangeable.

  • Carboxylic Acid (-COOH): This group provides a characteristic acidic proton and a carbonyl stretch, which are readily detectable by NMR and IR, respectively.

  • Benzyloxycarbonyl (Z) Group: This protecting group consists of an aromatic ring, a methylene bridge, and a carbamate linkage. Each of these components produces signature peaks that are crucial for confirming the structure.

Below is a diagram illustrating the key structural components of this compound.

Caption: Key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Typical ¹H NMR Data for this compound (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.70 - 1.90Multiplet2Hβ-CH₂Aliphatic protons adjacent to two distinct groups (Cα and Cγ).
~3.00 - 3.15Multiplet2Hγ-CH₂Methylene protons adjacent to the carbamate-protected nitrogen.
~3.30 - 3.40Multiplet1Hα-CHThe proton on the chiral center, coupled to the adjacent β-CH₂.
5.01Singlet2HBenzyl CH₂Methylene protons of the Z-group, appearing as a singlet due to lack of adjacent protons.
~7.10Broad Singlet1Hγ-NHThe amide proton of the carbamate, often broadened by quadrupole effects and exchange.
7.30 - 7.40Multiplet5HAromatic CHProtons of the phenyl ring of the Z-group.
ExchangeableBroad3Hα-NH₂, COOHProtons of the primary amine and carboxylic acid; often exchange with D₂O.

Expertise in Interpretation:

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the zwitterionic amino acid and, crucially, allows for the observation of exchangeable protons (NH and OH), which would be lost in D₂O.

  • Signal Overlap: The multiplets for the β- and γ-protons can be complex due to overlapping signals and second-order coupling effects. Higher field strength magnets (e.g., 600 MHz) or 2D NMR techniques like COSY can be employed for unambiguous assignment.

  • Z-Group Signature: The sharp singlet around 5.0 ppm for the benzylic protons and the multiplet for 5 aromatic protons between 7.3-7.4 ppm are unmistakable indicators of the intact benzyloxycarbonyl protecting group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of the unique carbon environments in the molecule.

Table 2: Typical ¹³C NMR Data for this compound (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~33.5β-CH₂Aliphatic carbon in the side chain.
~39.0γ-CH₂Aliphatic carbon adjacent to the carbamate nitrogen.
~53.0α-CHCarbon of the chiral center.
~65.5Benzyl CH₂Methylene carbon of the Z-group.
~127.5 - 128.5Aromatic CHCarbons of the phenyl ring.
~137.0Aromatic C (quaternary)The ipso-carbon of the phenyl ring attached to the benzylic CH₂.
~156.0Carbamate C=OCarbonyl carbon of the Z-protecting group.
~174.0Carboxylic Acid C=OCarbonyl carbon of the carboxylic acid function.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Frequencies for this compound (Method: KBr Pellet or ATR)

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 2500 (very broad)O-H stretch, N-H stretchCOOH, α-NH₂, γ-NHA very broad envelope is characteristic of the hydrogen-bonded carboxylic acid O-H, overlapping with N-H stretches from the primary amine and carbamate.[1][2][3]
~3030C-H stretch (aromatic)Phenyl RingIndicates the presence of sp² C-H bonds, confirming the aromatic component.[4]
2950 - 2850C-H stretch (aliphatic)-CH₂-Confirms the presence of the aliphatic backbone.[1]
~1715C=O stretchCarboxylic Acid (COOH)Strong, sharp absorption typical for a carboxylic acid carbonyl.[3][5]
~1690C=O stretchCarbamate (urethane)Strong absorption for the amide-like carbonyl of the Z-group.[3]
1600, 1495C=C stretchAromatic RingCharacteristic absorptions for the phenyl ring.[4]
~1530N-H bendAmine/AmideBending vibration associated with the N-H bonds.

Trustworthiness of Protocol: The combined observation of a very broad O-H/N-H stretch, two distinct carbonyl peaks (one for the acid, one for the carbamate), and aromatic C-H/C=C signals provides a highly reliable fingerprint for the molecule. The absence of any of these key peaks would immediately call the sample's identity or purity into question.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of this compound, providing the ultimate validation of its elemental composition.

  • Molecular Formula: C₁₂H₁₆N₂O₄

  • Monoisotopic Mass: 252.1110 g/mol

  • Average Mass: 252.265 g/mol

Data Analysis (Electrospray Ionization - ESI): ESI is a soft ionization technique well-suited for polar molecules like amino acids.

  • Positive Ion Mode ([M+H]⁺): The most common and expected observation is the protonated molecular ion.

    • Expected m/z: 253.1188

  • Other Adducts: It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

    • Expected m/z for [M+Na]⁺: 275.1007

Self-Validating System: The high-resolution mass spectrometry (HRMS) measurement of the [M+H]⁺ ion should match the theoretical value to within a few parts per million (ppm). This level of accuracy provides unambiguous confirmation of the elemental formula, leaving little room for alternative structures. The presence of an ion with an odd mass-to-charge ratio is also consistent with the nitrogen rule for a molecule containing an even number of nitrogen atoms that has been singly protonated.[6][7]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal field homogeneity.

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range from approximately -1 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range from approximately 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

IR Spectroscopy Protocol (ATR)
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

  • Infusion: Introduce the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Data Acquisition:

    • Operate in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured accurate mass to the theoretical value to confirm the elemental composition.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. The following workflow ensures a comprehensive and definitive structural confirmation.

Spectroscopic_Workflow cluster_0 Initial Confirmation cluster_1 Functional Group Identification cluster_2 Detailed Structural Elucidation cluster_3 Final Verification MS Mass Spectrometry (MS) Confirm Molecular Weight [M+H]⁺ = 253.12 IR Infrared (IR) Spectroscopy Identify Key Functional Groups (COOH, NH₂, C=O, Aromatic) MS->IR Molecular Formula Confirmed H_NMR ¹H NMR Map Proton Framework (Connectivity, Environment) IR->H_NMR Functional Groups Confirmed C_NMR ¹³C NMR Confirm Carbon Skeleton (Unique Carbons) H_NMR->C_NMR Proton Assignments Guide Carbon Assignments Conclusion Structure Verified: This compound C_NMR->Conclusion Complete Structure Assembled

Caption: Integrated workflow for the spectroscopic verification of this compound.

Conclusion

The thorough characterization of this compound is achieved through a synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. MS provides definitive confirmation of the molecular weight and elemental formula. IR offers a rapid and reliable method for verifying the presence of all key functional groups. Finally, ¹H and ¹³C NMR deliver a detailed map of the molecular structure, confirming the connectivity of the carbon and hydrogen framework. By following the integrated workflow and robust protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of their downstream applications.

References

Beyond the Canonical 20: An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the art of peptide design is a continuous quest for enhanced potency, stability, and specificity. While the 20 canonical amino acids offer a vast combinatorial space, nature's toolkit can be limiting. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach, unlocking novel chemical functionalities and surmounting the inherent weaknesses of natural peptides. This guide provides a comprehensive exploration of the principles, methodologies, and applications of ncAAs in modern peptide design, moving beyond a simple recitation of facts to an in-depth analysis of the science and strategy that drives this exciting field.

The Rationale for Expanding the Genetic Alphabet: Why Go Non-Canonical?

Peptides composed solely of the 20 proteinogenic amino acids often suffer from significant pharmacological drawbacks, including susceptibility to proteolytic degradation, rapid renal clearance, and poor cell permeability.[1] These limitations have historically hindered the development of peptide-based therapeutics. The introduction of ncAAs provides a powerful and versatile strategy to address these challenges head-on.[2]

The core motivations for incorporating ncAAs can be distilled into four key areas:

  • Enhanced Proteolytic Stability: The peptide backbone and side chains are vulnerable to cleavage by a wide array of proteases. By introducing ncAAs with modified backbones (e.g., N-methylation), bulky side chains, or D-enantiomers, we can create steric hindrance and disrupt the recognition sites for these enzymes, thereby significantly extending the in vivo half-life of the peptide.[1]

  • Improved Pharmacokinetic Profiles: The physicochemical properties of a peptide, such as its lipophilicity, charge, and hydrogen bonding capacity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. ncAAs offer a means to fine-tune these properties, for instance, by introducing fluorinated side chains to enhance binding affinity or incorporating lipophilic moieties to improve membrane permeability.[1]

  • Increased Receptor Affinity and Selectivity: The unique side-chain functionalities of ncAAs can forge novel interactions with biological targets, leading to enhanced binding affinity and selectivity.[2] Constraining the peptide's conformation into a bioactive state through the use of cyclic or sterically hindered ncAAs can also significantly improve its potency.

  • Introduction of Novel Functionalities: ncAAs can be equipped with bio-orthogonal handles, such as azides, alkynes, or ketones.[3] These functionalities allow for the site-specific attachment of payloads like imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains, a process known as bioconjugation.[3][4]

A Chemist's Guide to Incorporating ncAAs: Methodologies and Protocols

The successful integration of ncAAs into a peptide sequence requires a robust and reliable synthetic methodology. The choice of method depends on several factors, including the desired length of the peptide, the specific ncAA to be incorporated, and the desired scale of synthesis. Two primary approaches dominate the field: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) and biological synthesis through the expansion of the genetic code.

Chemical Synthesis: The Workhorse of Peptide Chemistry - Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, remains the most prevalent method for synthesizing peptides, including those containing ncAAs.[2][5] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used approach due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection DMF ncAA_Coupling 3. ncAA Coupling Fmoc_Deprotection->ncAA_Coupling Piperidine/DMF Washing 4. Washing ncAA_Coupling->Washing HCTU/DIPEA Repeat Repeat n times Washing->Repeat Repeat->Fmoc_Deprotection Next amino acid Cleavage 5. Cleavage & Purification Repeat->Cleavage Final cycle Characterization 6. Characterization Cleavage->Characterization TFA cocktail

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Selection and Swelling:

    • Rationale: The choice of resin depends on the desired C-terminal functionality (acid or amide).[6] 2-Chlorotrityl chloride resin is suitable for C-terminal acids, while Rink amide resin is used for C-terminal amides.[6] Swelling the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), is crucial for maximizing the accessibility of the reactive sites.[5]

    • Protocol:

      • Weigh the appropriate amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.

      • Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

      • Drain the DMF.

  • First Amino Acid Coupling (if not pre-loaded):

    • Rationale: The first amino acid is attached to the resin. This step is critical for the overall yield and purity of the final peptide.

    • Protocol:

      • Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent like HCTU (2.9 equivalents) in DMF.

      • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

      • Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

      • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection:

    • Rationale: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed to allow for the coupling of the next amino acid. A solution of piperidine in DMF is the standard reagent for this step.[5][7]

    • Protocol:

      • Add a 20% solution of piperidine in DMF to the resin.

      • Agitate for 5-10 minutes.

      • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

      • Wash the resin extensively with DMF to remove all traces of piperidine.

  • ncAA Coupling:

    • Rationale: The desired Fmoc-protected ncAA is activated and coupled to the deprotected N-terminus of the peptide chain. The use of an activating agent, such as HCTU, in the presence of a base like DIPEA, facilitates the formation of the amide bond.

    • Protocol:

      • Dissolve the Fmoc-protected ncAA (3 equivalents) and HCTU (2.9 equivalents) in DMF.

      • Add DIPEA (6 equivalents) to the solution.

      • Add the activated ncAA solution to the resin and agitate for 1-2 hours.

      • Wash the resin with DMF.

  • Repeat Deprotection and Coupling Cycles:

    • Rationale: Steps 3 and 4 are repeated for each subsequent canonical or non-canonical amino acid in the sequence until the desired peptide is assembled.

    • Monitoring: The completion of each coupling reaction can be monitored using a colorimetric test, such as the Kaiser test, which detects free primary amines.[8]

  • Cleavage and Deprotection:

    • Rationale: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A "cleavage cocktail," typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS), is used for this purpose.[7] The scavengers protect sensitive amino acid side chains from side reactions.

    • Protocol:

      • Wash the resin with dichloromethane (DCM).

      • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

      • Agitate for 2-3 hours at room temperature.

      • Filter the resin and collect the filtrate containing the peptide.

      • Precipitate the crude peptide by adding cold diethyl ether.

      • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

  • Purification and Characterization:

    • Rationale: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to remove truncated sequences and other impurities. The purified peptide is then characterized by mass spectrometry to confirm its identity and purity.

    • Protocol:

      • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

      • Purify by RP-HPLC using a C18 column and a gradient of water and acetonitrile containing 0.1% TFA.

      • Lyophilize the pure fractions to obtain the final peptide product.

      • Confirm the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Biological Synthesis: Reprogramming the Ribosome - Genetic Code Expansion (GCE)

Genetic code expansion is a powerful technique that enables the site-specific incorporation of ncAAs into proteins and peptides in living cells or in vitro translation systems.[9][10] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, typically a nonsense (stop) codon like UAG (amber), and charges the tRNA with the desired ncAA.[9][11]

GCE_Components cluster_0 Engineered Components cluster_1 Cellular Machinery o_aaRS Orthogonal aaRS o_tRNA Orthogonal tRNA o_aaRS->o_tRNA Charges Ribosome Ribosome o_tRNA->Ribosome Delivers ncAA Peptide Peptide with ncAA Ribosome->Peptide mRNA mRNA with UAG codon mRNA->Ribosome ncAA Non-Canonical Amino Acid ncAA->o_aaRS

Caption: The key components required for genetic code expansion (GCE).

  • Plasmid Preparation:

    • Rationale: Two plasmids are typically required: one expressing the orthogonal aaRS and tRNA, and another containing the gene of interest with an in-frame amber (UAG) codon at the desired position for ncAA incorporation.[9]

    • Protocol:

      • Obtain or construct a plasmid encoding the engineered orthogonal aaRS and its cognate tRNA.

      • Introduce a UAG codon into the gene of interest at the desired site using site-directed mutagenesis.

      • Clone the mutated gene into a suitable expression vector.

  • Bacterial Transformation:

    • Rationale: Competent E. coli cells are co-transformed with both the aaRS/tRNA plasmid and the target gene plasmid.

    • Protocol:

      • Prepare competent E. coli cells (e.g., DH10B or BL21(DE3)).

      • Co-transform the cells with both plasmids using standard heat shock or electroporation methods.

      • Plate the transformed cells on selective agar plates containing the appropriate antibiotics for both plasmids.

  • Protein Expression:

    • Rationale: The transformed E. coli are grown in media supplemented with the ncAA. Upon induction of gene expression, the orthogonal aaRS will charge its tRNA with the ncAA, which is then delivered to the ribosome to be incorporated at the UAG codon in the mRNA.

    • Protocol:

      • Inoculate a starter culture in LB medium with the appropriate antibiotics and grow overnight.

      • Dilute the overnight culture into a larger volume of minimal medium (to reduce background from canonical amino acids) containing the antibiotics and the ncAA (typically 1-10 mM).

      • Grow the culture to an OD600 of 0.6-0.8.

      • Induce protein expression with the appropriate inducer (e.g., IPTG).

      • Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and ncAA incorporation efficiency.

  • Protein Purification and Verification:

    • Rationale: The expressed protein containing the ncAA is purified and its identity is confirmed.

    • Protocol:

      • Harvest the cells by centrifugation.

      • Lyse the cells (e.g., by sonication) and clarify the lysate by centrifugation.

      • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

      • Verify the incorporation of the ncAA by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the ncAA incorporated.

The Impact of ncAAs: A Quantitative Perspective

The theoretical advantages of incorporating ncAAs are compelling, but their true value is demonstrated through quantitative improvements in peptide properties. The following table summarizes representative data comparing peptides with and without ncAAs.

PropertyCanonical PeptidencAA-Containing PeptideFold ImprovementReference
Proteolytic Stability (t1/2 in serum) 5 min120 min24xFictional Data, representative of literature findings
Receptor Binding Affinity (KD) 50 nM2 nM25x[12]
Cell Permeability (Papp) 0.5 x 10-6 cm/s5.0 x 10-6 cm/s10xFictional Data, representative of literature findings
In vivo Efficacy (Tumor Growth Inhibition) 20%80%4xFictional Data, representative of literature findings

Note: The data presented are illustrative and may not represent a specific peptide. The fold improvement will vary depending on the peptide, the ncAA, and the specific assay conditions.

Bio-orthogonal Chemistry: Functionalizing Peptides with Precision

The incorporation of ncAAs with bio-orthogonal functional groups opens up a world of possibilities for site-specific peptide modification.[3] These reactions are highly selective and can be performed in complex biological environments without interfering with native biochemical processes.[3]

Common Bio-orthogonal Ligation Reactions

Bioorthogonal_Reactions cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_1 Inverse-Electron-Demand Diels-Alder (iEDDA) cluster_2 Oxime Ligation Azide Azide Cyclooctyne Cyclooctyne Azide->Cyclooctyne [3+2] cycloaddition Triazole Triazole Cyclooctyne->Triazole Tetrazine Tetrazine Trans-cyclooctene Trans-cyclooctene Tetrazine->Trans-cyclooctene [4+2] cycloaddition Dihydropyridazine Dihydropyridazine Trans-cyclooctene->Dihydropyridazine Aldehyde/Ketone Aldehyde/Ketone Aminooxy Aminooxy Aldehyde/Ketone->Aminooxy Condensation Oxime Oxime Aminooxy->Oxime

Caption: Popular bio-orthogonal reactions used for peptide modification.

  • ncAA Incorporation: Synthesize or express the peptide containing an ncAA with a ketone or aldehyde functional group.

  • Preparation of the Labeling Reagent: Prepare a solution of the molecule to be conjugated (e.g., a fluorescent dye, a drug) that contains an aminooxy or hydrazide functional group.

  • Ligation Reaction:

    • Rationale: The ketone/aldehyde on the peptide reacts with the aminooxy/hydrazide group on the labeling reagent to form a stable oxime/hydrazone bond. The reaction is typically performed in an aqueous buffer at or near neutral pH.

    • Protocol:

      • Dissolve the peptide in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

      • Add a slight excess (1.5-3 equivalents) of the aminooxy-containing labeling reagent.

      • Incubate the reaction mixture at room temperature for 1-4 hours.

      • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification: Purify the conjugated peptide by RP-HPLC to remove any unreacted labeling reagent.

Case Study: Designing a Stapled Peptide for Enhanced Stability and Activity

Challenge: A short, linear peptide with known therapeutic potential is rapidly degraded in vivo and shows low binding affinity for its intracellular target due to its conformational flexibility.

Solution: The incorporation of two ncAAs containing alkenyl side chains at specific positions allows for the formation of a "staple" through a ring-closing metathesis reaction.

Stapled_Peptide cluster_0 Linear Peptide Synthesis cluster_1 Stapling Reaction cluster_2 Resulting Peptide SPPS SPPS Incorporate two alkenyl ncAAs Metathesis Ring-Closing Metathesis Grubbs' Catalyst SPPS->Metathesis Stapled Stapled Peptide - Enhanced Helicity - Increased Protease Resistance - Improved Cell Permeability Metathesis->Stapled

Caption: A workflow for the design and synthesis of a stapled peptide.

Expected Outcome: The resulting stapled peptide exhibits a more stable alpha-helical conformation, leading to increased resistance to proteolysis and enhanced binding to its intracellular target. The hydrocarbon staple also improves the peptide's lipophilicity, facilitating its passive diffusion across the cell membrane.

Challenges and Future Perspectives

Despite the significant advancements in the field, several challenges remain. The synthesis of complex ncAAs can be costly and time-consuming.[13] The efficiency of ncAA incorporation in biological systems can be variable and context-dependent.[14] Furthermore, the potential immunogenicity of ncAA-containing peptides needs to be carefully evaluated during preclinical development.

The future of ncAA-based peptide design is bright. The continued development of novel ncAAs with unique functionalities, improved methods for their incorporation, and a deeper understanding of their impact on peptide structure and function will undoubtedly lead to the development of a new generation of highly effective and specific peptide therapeutics. The convergence of chemical and biological synthesis techniques, coupled with computational modeling and machine learning, will further accelerate the discovery and optimization of ncAA-containing peptides for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of H-Dab(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic peptide chemistry, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the biological activity, stability, and structural properties of peptides.[1][2] L-α,γ-diaminobutyric acid (Dab) is one such amino acid of significant interest, particularly for its role in conferring a positive charge at physiological pH, a characteristic feature of many antimicrobial peptides like colistin.[3] The successful integration of Dab into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates a robust protection strategy for its reactive side-chain amino group. This guide provides a comprehensive overview and detailed protocols for the use of H-Dab(Z)-OH, where the γ-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, a cornerstone of orthogonal protection strategies in peptide synthesis.[4][5]

The Z-group, introduced by Bergmann and Zervas, offers the distinct advantage of stability towards the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making this compound a versatile building block in both major SPPS methodologies.[4][6][7] Its removal is typically achieved under specific, non-standard SPPS conditions, primarily catalytic hydrogenolysis, which allows for selective deprotection and subsequent modification of the Dab side chain on-resin.[4][7] This guide will delve into the mechanistic rationale behind the use of this compound, provide step-by-step protocols for its incorporation, and discuss the critical considerations for successful synthesis, cleavage, and potential side reactions.

The Strategic Importance of the Z-Group in an Orthogonal Protection Scheme

The concept of "orthogonal protection" is fundamental to the synthesis of complex peptides, allowing for the selective removal of one type of protecting group in the presence of others.[8][9][10] this compound is a prime example of a building block designed for such a strategy.

The benzyloxycarbonyl (Z) group is a urethane-type protecting group that is stable to a wide range of chemical conditions, including the trifluoroacetic acid (TFA) used for Boc deprotection and the piperidine solutions used for Fmoc deprotection.[4][5][11] This stability is crucial as it prevents premature deprotection of the Dab side chain during the iterative cycles of peptide elongation.[10] The selective cleavage of the Z-group is most commonly achieved by catalytic hydrogenation (e.g., H₂/Pd-C), a mild condition that does not affect most other common protecting groups or the peptide-resin linkage.[4] This orthogonality allows for site-specific manipulation of the Dab side chain, such as cyclization, branching, or the attachment of reporter molecules, while the peptide remains anchored to the solid support.[12]

Chemical Structure and Properties of this compound

Caption: Structure of this compound.

Experimental Protocols

The following protocols provide a detailed guide for the incorporation of this compound into a growing peptide chain using standard manual SPPS techniques. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-Rink Amide MBHA resin100-200 mesh, 0.4-0.8 mmol/gStandard Supplier
This compoundPeptide Synthesis GradeStandard Supplier
Fmoc-amino acidsPeptide Synthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineReagent GradeStandard Supplier
N,N'-Diisopropylcarbodiimide (DIC)Protein Sequencing GradeStandard Supplier
1-Hydroxybenzotriazole (HOBt)AnhydrousStandard Supplier
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)98%Standard Supplier
1,2-Ethanedithiol (EDT)98%Standard Supplier
Diethyl etherAnhydrousStandard Supplier
Protocol 1: Incorporation of this compound in Fmoc-Based SPPS

This protocol describes a single coupling cycle for the addition of this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[13][14]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[15]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of this compound:

  • In a separate vial, pre-activate this compound. For a 0.1 mmol scale synthesis, use the following:

    • This compound: 3 equivalents (e.g., 0.3 mmol)

    • HOBt: 3 equivalents (e.g., 0.3 mmol)

    • DIC: 3 equivalents (e.g., 0.3 mmol)

    • Dissolve in a minimal amount of DMF.

  • Add the activated amino acid solution to the resin.

  • Add DIEA (6 equivalents, e.g., 0.6 mmol) to the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, extend the coupling time or perform a second coupling.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and by-products.[13]

The peptide is now ready for the next deprotection and coupling cycle.

Protocol 2: Side-Chain Deprotection of Dab(Z) on Resin

This protocol outlines the selective removal of the Z-group from the Dab side chain while the peptide is still attached to the resin.

1. Resin Preparation:

  • After the final elongation cycle, ensure the N-terminal amino acid is Fmoc-protected.

  • Wash the peptide-resin with DMF and then with DCM.

  • Dry the resin under a stream of nitrogen.

2. Catalytic Hydrogenolysis:

  • Swell the resin in a suitable solvent such as DMF or NMP.

  • Add a palladium catalyst, typically 10% Palladium on charcoal (Pd/C), in an amount of approximately 0.2 equivalents relative to the Z-groups.

  • The reaction is carried out under a hydrogen atmosphere (balloon pressure is often sufficient) with vigorous stirring.

  • The reaction time can vary from 2 to 24 hours. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Caution: Palladium on charcoal can be pyrophoric. Handle with care and do not allow it to dry in the presence of air.

3. Catalyst Removal and Washing:

  • Once the deprotection is complete, filter the reaction mixture to remove the Pd/C catalyst.

  • Wash the resin thoroughly with DMF, DCM, and methanol to remove any residual catalyst and by-products.

The peptide-resin now has a free γ-amino group on the Dab side chain, ready for further modification.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[16]

Cleavage CocktailComposition (v/v)Primary Use
Reagent KTFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)"Universal" cocktail for peptides with sensitive residues like Cys, Met, Trp, and Arg.[1]
TFA/TIS/WaterTFA / Triisopropylsilane / Water (95:2.5:2.5)For peptides without highly sensitive residues. TIS scavenges carbocations.
TFA/DCMTFA / Dichloromethane (e.g., 95:5)For very simple peptides without sensitive side chains.

Cleavage Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate at room temperature for 2-4 hours with occasional swirling.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

The crude peptide can then be purified by reverse-phase HPLC.

Causality and Experimental Choices

Choice of Coupling Reagent

The use of a carbodiimide-based activation method, such as DIC with HOBt, is a reliable and cost-effective choice for coupling standard amino acids, including this compound.[17] HOBt is added to suppress racemization, which can occur during the activation of the amino acid carboxyl group.[18][19] For sterically hindered couplings or difficult sequences, more potent activating agents like HBTU or HATU can be employed, though they are more expensive.

Rationale for Washing Steps

Thorough washing between each step of SPPS is critical to ensure high purity of the final peptide.[13] Washing removes excess reagents, by-products, and unreacted starting materials, preventing them from interfering with subsequent reactions and leading to deletion or truncated sequences.[13] The alternating use of DMF (a polar aprotic solvent) and DCM (a less polar solvent) helps to swell and shrink the resin, ensuring efficient removal of trapped impurities.

Understanding and Mitigating Side Reactions

While SPPS is a powerful technique, several side reactions can occur, potentially compromising the yield and purity of the desired peptide.[20][21][22]

  • Racemization: The activation of the carboxyl group of this compound can lead to epimerization at the α-carbon.[18] As mentioned, the addition of HOBt or other additives helps to minimize this side reaction by forming an active ester that is less prone to racemization.[18][19]

  • Incomplete Deprotection or Coupling: Failure to completely remove the Fmoc group or to drive the coupling reaction to completion will result in deletion sequences. The use of a monitoring technique like the Kaiser test is essential to ensure each step is complete before proceeding to the next.

  • Side-Chain Modification during Cleavage: During the final TFA cleavage, the acid-labile protecting groups generate reactive carbocations that can modify sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[16] Scavengers like TIS, water, and EDT are included in the cleavage cocktail to trap these reactive species.[16][18]

Visualizing the Workflow

Incorporation of this compound into a Peptide Chain

SPPS_Cycle Start Peptide-Resin (Free N-terminus) Coupling Coupling: Add activated this compound Start->Coupling Add reagents Wash1 Wash (DMF, DCM) Coupling->Wash1 Reaction complete Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Prepare for next cycle Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 End Dab(Z)-Peptide-Resin (Ready for next cycle) Wash2->End

Caption: SPPS cycle for this compound incorporation.

Orthogonal Deprotection and Cleavage Strategy

Deprotection_Strategy Start Fmoc-Peptide(Dab(Z))-Resin Hydrogenolysis Selective Z-group Removal (H₂/Pd-C) Start->Hydrogenolysis On-resin modification Modified_Resin Fmoc-Peptide(Dab)-Resin (Free side-chain) Hydrogenolysis->Modified_Resin Final_Cleavage Global Deprotection & Cleavage (TFA Cocktail) Modified_Resin->Final_Cleavage Synthesis complete Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

References

Application Notes and Protocols for the Deprotection of the Z-Group on Dab Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Z-Group in Peptide Chemistry

The benzyloxycarbonyl (Z or Cbz) protecting group, introduced by Leonidas Zervas, has been a cornerstone in peptide synthesis for decades. Its remarkable stability under a wide range of conditions, coupled with the variety of methods available for its removal, makes it an invaluable tool for the protection of amine functionalities.[1] This is particularly true for the side chain of 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid integral to the structure of many bioactive peptides, including polymyxin antibiotics.[2][3] The selective deprotection of the Z-group on the Dab side chain is a critical step in the synthesis of these complex molecules, enabling site-specific modifications and the construction of branched or cyclic peptide architectures.

This comprehensive guide provides an in-depth analysis of the primary methods for the deprotection of the Z-group from the Dab residue. We will delve into the mechanistic underpinnings of each technique, offering detailed, field-proven protocols and expert insights to navigate potential challenges. The focus will be on ensuring high-yield, clean deprotection while preserving the integrity of the peptide backbone and other sensitive functional groups.

Deprotection Methodologies: A Comparative Overview

The choice of deprotection strategy is dictated by the overall synthetic scheme, particularly the presence of other protecting groups and sensitive functionalities within the peptide sequence. The primary methods for Z-group removal from the Dab side chain can be broadly categorized into hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis: The Gold Standard for Mild Deprotection

Catalytic hydrogenolysis is the most widely employed method for Z-group cleavage due to its exceptionally mild and clean reaction profile.[1][2] The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying product purification.

Mechanism of Catalytic Hydrogenolysis

The reaction occurs on the surface of the palladium catalyst where the benzyl group of the Z-protected amine and hydrogen gas are adsorbed. The palladium facilitates the cleavage of the C-O bond and the subsequent reaction with hydrogen, leading to the formation of an unstable carbamic acid which spontaneously decarboxylates to yield the free amine.

Diagram: Mechanism of Catalytic Hydrogenolysis

G cluster_0 Catalytic Hydrogenolysis of Z-Dab ZDab Z-Dab-Peptide Intermediate [Adsorbed Complex] ZDab->Intermediate Adsorption H2 H₂ H2->Intermediate PdC Pd/C Catalyst PdC->Intermediate CarbamicAcid Unstable Carbamic Acid Intermediate Intermediate->CarbamicAcid Hydrogenolysis Toluene Toluene Intermediate->Toluene Byproduct Dab Dab-Peptide (Free Amine) CarbamicAcid->Dab Decarboxylation CO2 CO₂ CarbamicAcid->CO2 G cluster_1 Hydrogenolysis Workflow start Start: Z-Dab Peptide dissolve Dissolve in Solvent (e.g., MeOH) start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Introduce Hydrogen Source (H₂ gas or Donor) add_catalyst->hydrogenate react Stir at RT hydrogenate->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete filter Filter through Celite monitor->filter Complete evaporate Evaporate Solvent filter->evaporate end End: Deprotected Dab Peptide evaporate->end

References

Application Notes & Protocols: Strategic Use of H-Dab(Z)-OH for the Synthesis of Diverse Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with an in-depth understanding and practical protocols for leveraging H-Dab(Z)-OH in the synthesis of complex and diverse peptide libraries. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic considerations that make this compound a uniquely powerful tool in modern peptide science.

The Strategic Imperative for Non-Proteinogenic Amino Acids

The therapeutic landscape for peptides is often limited by inherent biological constraints, such as poor metabolic stability and limited structural diversity.[1] The incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds is a cornerstone strategy to overcome these hurdles.[1][2] NPAAs, which are not among the 20 standard protein-coding amino acids, introduce novel chemical functionalities and structural constraints.[3] L-2,4-Diaminobutyric acid (Dab), a homolog of lysine, is particularly valuable. Its shorter side chain provides unique conformational properties, and the presence of a gamma-amino group offers a secondary site for chemical modification, enabling the creation of branched, cyclic, or functionalized peptides.[4]

This compound: A Tool for Orthogonal Peptide Chemistry

The utility of any bifunctional amino acid in solid-phase peptide synthesis (SPPS) depends entirely on the protecting group strategy.[5] this compound, specifically its Nα-Fmoc protected form, Fmoc-Dab(Z)-OH, is designed for seamless integration into the widely used Fmoc/tBu synthesis strategy.

  • Nα-Fmoc group: A temporary protecting group removed at each synthesis cycle by a mild base (typically piperidine).[5]

  • Side-chain tert-Butyl (tBu) groups: "Permanent" protecting groups used on other amino acids (e.g., Asp, Glu, Tyr) that are stable to piperidine but are removed during the final cleavage step with strong acid (e.g., Trifluoroacetic acid - TFA).[6]

  • Side-chain Benzyloxycarbonyl (Z or Cbz) group: A "semi-permanent" or orthogonal protecting group on the Dab side-chain. The Z-group is stable to both the piperidine used for Fmoc removal and, critically, the TFA used for final cleavage of most other side-chain protecting groups.[7] It is selectively removed under completely different conditions: catalytic hydrogenolysis.[8]

This three-dimensional orthogonality is the key to this compound's power.[5][9] It allows the chemist to unmask a specific, reactive amine on the peptide side-chain while the peptide remains anchored to the solid support and all other protecting groups remain intact. This opens a gateway to on-resin diversification, the core principle of many synthetic peptide libraries.[10]

Strategic Workflow for Library Synthesis using Fmoc-Dab(Z)-OH

The overall strategy involves synthesizing a common peptide backbone containing one or more Fmoc-Dab(Z)-OH residues. This peptide-resin pool is then subjected to selective Z-group deprotection, followed by a diversification step where a library of different chemical moieties is coupled to the newly exposed Dab side-chain amine.

G cluster_SPPS Standard Fmoc/tBu SPPS cluster_diversification On-Resin Diversification cluster_final Final Processing start Start with Resin (e.g., Rink Amide) spps_cycle Iterative SPPS Cycles: 1. Fmoc Deprotection (Piperidine) 2. Coupling of Fmoc-AA-OH start->spps_cycle incorporate_dab Couple Fmoc-Dab(Z)-OH at desired position(s) spps_cycle->incorporate_dab complete_spps Complete Peptide Elongation incorporate_dab->complete_spps selective_deprotection Selective Z-Group Removal (Catalytic Hydrogenolysis) complete_spps->selective_deprotection library_coupling Couple Library of Moieties (e.g., Carboxylic Acids, Isocyanates) to Dab Side-Chain Amine selective_deprotection->library_coupling final_cleavage Global Deprotection & Cleavage (TFA Cocktail) library_coupling->final_cleavage purification Purify & Analyze Peptide Library Members final_cleavage->purification

Caption: Workflow for synthesizing a peptide library using an orthogonal Fmoc-Dab(Z)-OH strategy.

Experimental Protocols

These protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.

This protocol details a single coupling cycle for incorporating Fmoc-Dab(Z)-OH into a growing peptide chain on a solid support resin.

Table 1: Reagents and Materials for SPPS

Reagent/Material Purpose Typical Concentration/Amount
Rink Amide MBHA Resin Solid support for C-terminal amide peptides 0.1 mmol scale
N,N-Dimethylformamide (DMF) Primary solvent As needed for washing/dissolving
Dichloromethane (DCM) Washing solvent As needed
Piperidine Fmoc deprotection agent 20% (v/v) in DMF
Fmoc-Dab(Z)-OH Amino acid building block 4 eq. relative to resin loading
HBTU / HATU Coupling activator 3.9 eq. relative to resin loading

| DIPEA / DIEA | Activation base | 8 eq. relative to resin loading |

Methodology:

  • Resin Preparation: Start with the peptide-resin following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid. Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Dab(Z)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

  • Confirmation (Optional): Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Continuation: Proceed to the deprotection step for the next amino acid in the sequence.

This protocol uses catalytic hydrogenolysis to selectively remove the Z-group from the Dab side chain.[8]

CAUTION: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood away from any ignition sources.

Table 2: Reagents and Materials for Z-Group Deprotection

Reagent/Material Purpose Amount
Peptide-Resin with Z-group Substrate 0.1 mmol scale
Palladium on Carbon (Pd/C) Catalyst 10% w/w, ~0.2 eq by weight to resin
N,N-Dimethylformamide (DMF) Reaction Solvent Sufficient to create a slurry
Hydrogen (H₂) Gas Reducing Agent Balloon or H-Cube® system

| Argon or Nitrogen Gas | Inert gas for purging | As needed |

Methodology:

  • Resin Preparation: After completing the full peptide sequence, ensure the N-terminal Fmoc group is left on to prevent side reactions at the N-terminus. Wash the peptide-resin with DCM (3x) and then with DMF (3x).

  • Catalyst Addition: Suspend the resin in DMF. Carefully add the Pd/C catalyst. Note: Pd/C can be pyrophoric; handle with care and do not add to a dry vessel.

  • Hydrogenation: Securely seal the reaction vessel. Purge the atmosphere with an inert gas (Argon or Nitrogen), then introduce hydrogen gas (e.g., via a balloon attached to a needle).

  • Reaction: Stir the suspension vigorously for 4-24 hours at room temperature. Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Post-Reaction Workup: Carefully vent the hydrogen atmosphere and purge thoroughly with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a syringe fitted with a cotton or Celite plug to remove the Pd/C catalyst. This is a critical step to avoid catalyst contamination.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove any residual catalyst and by-products. The resin now has a free side-chain amine on the Dab residue and is ready for modification.

This protocol describes the coupling of a library of carboxylic acids to the deprotected Dab side-chain amine.

Methodology:

  • Library Setup: Prepare individual solutions of each carboxylic acid to be coupled (4 eq. per reaction) in separate wells of a multi-well plate or in individual reaction vessels.

  • Resin Distribution: Distribute the deprotected peptide-resin from Protocol 2 into the separate reaction vessels.

  • Activation & Coupling: To each vessel, add a standard coupling activator solution (e.g., HBTU/DIPEA in DMF).

  • Reaction: Agitate the reactions for 2-4 hours at room temperature.

  • Pooling and Washing: After completion, the resin beads can be pooled (if a mixture library is desired) or kept separate. Wash the resin thoroughly with DMF (5x) and DCM (5x).

Orthogonality and Final Cleavage

The choice of protecting groups and their respective deprotection methods is fundamental to a successful synthesis.[5] The Z-group's resistance to TFA allows for a final cleavage step that removes tBu-based side-chain protection and cleaves the peptide from the resin, while leaving the newly installed library moiety untouched.

Caption: Orthogonal deprotection scheme in Fmoc-SPPS featuring the Z-group.

Final Cleavage Protocol:

  • Fmoc Removal: If not already done, remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-4 hours at room temperature.[6]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify by reverse-phase HPLC.

By mastering the orthogonal properties of this compound, researchers can unlock a powerful methodology for creating highly diverse and functionalized peptide libraries, accelerating the discovery of novel therapeutics and research tools.

References

Application Notes and Protocols for the Incorporation of H-Dab(Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern therapeutic and diagnostic peptide design. L-2,4-Diaminobutyric acid (Dab), a lysine analogue with a shorter side chain, offers a unique scaffold for introducing functionalities, creating cyclic peptides, or modulating biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of incorporating H-Dab(Z)-OH into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind reagent selection, provide detailed, field-proven protocols, and outline robust quality control measures to ensure synthetic success.

Introduction: The Strategic Value of Diaminobutyric Acid (Dab)

The deliberate inclusion of unnatural amino acids (UAAs) is a powerful strategy to confer novel therapeutic properties upon peptides, such as enhanced enzymatic stability, improved receptor affinity, and unique functionalities for conjugation.[1] H-L-Dab(Z)-OH, or (S)-4-(Benzyloxycarbonylamino)-2-aminobutyric acid, is a particularly valuable building block. Its side-chain primary amine, protected by the benzyloxycarbonyl (Z or Cbz) group, provides a versatile handle that can be used for:

  • Lactam Bridge Formation: On-resin or post-synthetic cyclization to generate constrained, conformationally stable peptides.

  • Site-Specific Conjugation: Attachment of payloads such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains after selective deprotection.

  • Modulation of Charge and Binding: Mimicking lysine residues in protein-protein interactions while altering the spatial presentation of the positive charge.

The success of these advanced applications hinges on the efficient and reliable incorporation of the Dab residue into the growing peptide chain, which demands a carefully considered synthetic strategy.

The Building Block: Understanding this compound

The choice of protecting group for the Dab side chain is critical for compatibility with the overall synthesis strategy. The Z-group is a classic and highly reliable choice for Fmoc-based SPPS due to its distinct chemical stability.

Physicochemical Properties
PropertyValue
Chemical Name (S)-4-(Benzyloxycarbonylamino)-2-aminobutyric acid
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
CAS Number 252049-08-4 (for Fmoc-Dab(Z)-OH)
Appearance White crystalline powder[2]
The Role and Orthogonality of the Z-Protecting Group

In peptide synthesis, "orthogonality" refers to the ability to remove one class of protecting groups under specific conditions without affecting others.[3][4] The Z-group is orthogonal to the Fmoc/tBu strategy, which is the most common approach in modern SPPS.[5][6]

  • Function: The Z-group masks the nucleophilicity of the Dab side-chain amine, preventing it from reacting during subsequent coupling steps, which would otherwise lead to branched peptide impurities.[7]

  • Stability: It is completely stable to the mild basic conditions (typically 20% piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc group.[8][9]

  • Lability: The Z-group is efficiently removed under strongly acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[8][10] It can also be removed by catalytic hydrogenolysis (e.g., H₂/Pd), offering an alternative deprotection pathway if acid-sensitive moieties are present.[8][11]

This predictable stability and lability profile makes the Z-group a robust and trustworthy choice for protecting the Dab side chain.

Experimental Workflow: Incorporation via Fmoc-SPPS

The following protocol outlines the manual solid-phase synthesis for incorporating an Fmoc-Dab(Z)-OH residue. The process follows the standard iterative cycle of deprotection, washing, coupling, and washing.[1][12]

SPPS_Workflow Start Start: Peptide-Resin (N-terminus Fmoc-protected) Deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash (Remove Piperidine & Dibenzofulvene) Deprotection->Wash1 Coupling Step 3: Coupling of Fmoc-Dab(Z)-OH (Amino Acid + Activator + Base in DMF) Wash1->Coupling Wash2 Step 4: DMF Wash (Remove Excess Reagents) Coupling->Wash2 QC Step 5: Quality Control (Qualitative Ninhydrin Test) Wash2->QC Next_Cycle Continue to Next Amino Acid Cycle QC->Next_Cycle Negative Test (Complete) Repeat_Coupling Incomplete Coupling: Repeat Step 3 (Double Couple) QC->Repeat_Coupling Positive Test (Incomplete) Repeat_Coupling->Wash2 Cleavage_Workflow Start Start: Fully Protected Peptide-on-Resin Wash Wash & Dry Resin (DCM, Methanol, Vacuum) Start->Wash Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Wash->Cleavage React Agitate for 2-3 Hours (Simultaneous Cleavage & Deprotection) Cleavage->React Filter Filter to Separate Resin (Collect Filtrate) React->Filter Precipitate Precipitate Crude Peptide (Add Filtrate to Cold Diethyl Ether) Filter->Precipitate Isolate Isolate Peptide (Centrifuge & Decant) Precipitate->Isolate Purify Purify via RP-HPLC Isolate->Purify

References

Application Notes and Protocols for the Strategic Use of H-Dab(Z)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of H-Dab(Z)-OH in Peptide Chemistry

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing biological activity, improving metabolic stability, and exploring novel structural motifs. Among these valuable building blocks, L-2,4-diaminobutyric acid (Dab) offers a unique side chain with a primary amine, providing a key locus for peptide modification, cyclization, and the introduction of branched structures.

This technical guide focuses on N-γ-benzyloxycarbonyl-L-2,4-diaminobutyric acid (this compound), a derivative specifically tailored for solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group provides robust, orthogonal protection for the side-chain amine, a critical feature for controlled, stepwise peptide elongation.[1][2][3] Solution-phase synthesis, while classical, remains indispensable for large-scale peptide production and the synthesis of complex peptide fragments, where the crystallinity and handling properties of Z-protected intermediates offer significant advantages.[3]

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth scientific rationale, detailed experimental protocols, and troubleshooting guidance for the effective utilization of this compound.

Physicochemical Properties and Handling of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₂H₁₆N₂O₄-
Molecular Weight 252.27 g/mol Essential for accurate molar calculations in reaction stoichiometry.
Appearance White to off-white solidVisual indicator of purity.
Solubility Soluble in aqueous base, DMF, DMSO. Limited solubility in water and non-polar organic solvents.Dictates solvent choice for coupling and deprotection reactions to ensure a homogeneous reaction mixture.
Storage 2-8 °C, desiccateProtects against degradation from moisture and heat, ensuring reagent integrity.

Handling Precautions:

  • Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store the compound under desiccation to prevent hydrolysis.

  • Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.

Core Synthetic Workflow: A Conceptual Overview

The integration of this compound into a peptide sequence via solution-phase methods follows a logical, cyclical process. The workflow is designed to ensure selective peptide bond formation at the α-amino group while the γ-amino group remains protected by the Z-group.

G cluster_0 Peptide Synthesis Cycle A Start: Nα-Protected Peptide/Amino Acid Ester B Nα-Deprotection A->B Deprotection Reagent C Free N-terminus Peptide/Amino Acid Ester B->C E Coupling Reaction (Activation & Bond Formation) C->E D This compound D->E Coupling Reagent F Z-Protected Dab-Containing Peptide E->F G Continue Elongation or Final Deprotection F->G Further Cycles or Cleavage Step

Caption: General workflow for incorporating this compound in solution-phase synthesis.

Experimental Protocols: From Coupling to Deprotection

The following protocols provide detailed, step-by-step procedures for the key transformations involving this compound.

Protocol 1: Carbodiimide-Mediated Coupling of this compound

This protocol describes a standard and widely used method for forming a peptide bond between a free N-terminal peptide (or amino acid ester) and this compound using dicyclohexylcarbodiimide (DCC) and an additive to suppress racemization.[4][5][6]

Rationale: DCC activates the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. The addition of 1-hydroxybenzotriazole (HOBt) traps the activated species as an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine component to form the desired peptide bond.[6] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[6]

Materials and Reagents:

  • N-terminal deprotected peptide or amino acid ester (1.0 eq)

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (if starting with an amine salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Amine Component: If the N-terminal deprotected peptide/amino acid is a hydrochloride or TFA salt, dissolve it in DCM or DMF and neutralize with 1.0 equivalent of a tertiary base like NMM or DIEA.

  • Dissolution: In a separate flask, dissolve this compound (1.1 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Activation: Cool the solution from Step 2 to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. Stir the mixture at 0 °C for 30 minutes. A white precipitate of DCU will begin to form.

  • Coupling: Add the activated this compound solution to the neutralized amine component solution from Step 1. Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials and acidic/basic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Z-protected peptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.

Protocol 2: Side-Chain Deprotection of the Z-Group via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Z-group, leaving most other protecting groups, including Boc and t-butyl esters, intact.[2][7]

Rationale: Catalytic hydrogenolysis involves the use of a palladium catalyst and a source of hydrogen to cleave the benzylic C-O bond of the Z-group.[7] The reaction proceeds via reductive cleavage, releasing the free amine, carbon dioxide, and toluene as byproducts.[7] This method is clean and efficient but is incompatible with peptides containing sulfur-containing amino acids (Met, Cys) or tryptophan, as these can poison the catalyst.[8]

G cluster_0 Z-Group Deprotection by Hydrogenolysis A Peptide-Dab(Z)-OH C Reaction in Solvent (e.g., MeOH, EtOH, AcOH) A->C B H₂, Pd/C Catalyst B->C D Cleavage of Benzylic C-O Bond C->D E Release of Toluene & CO₂ D->E F Peptide-Dab(NH₂)-OH (Free Side-Chain Amine) D->F

Caption: Mechanism of Z-group removal via catalytic hydrogenolysis.

Materials and Reagents:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C), typically 5-10% by weight of the peptide

  • Methanol (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as MeOH, EtOH, or AcOH.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount should be approximately 5-10% of the substrate weight.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3 times to ensure an atmosphere of hydrogen. Maintain a positive pressure of hydrogen using a balloon or a Parr hydrogenator.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Protocol 3: Side-Chain Deprotection of the Z-Group via Strong Acid

This method is used when hydrogenolysis is not feasible, for example, due to the presence of catalyst-poisoning residues.[2][9]

Rationale: The Z-group can be cleaved by strong acids such as HBr in acetic acid. The acid protonates the carbamate oxygen, followed by cleavage of the benzylic C-O bond to form a stable benzyl cation.

Materials and Reagents:

  • Z-protected peptide

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether (cold)

Procedure:

  • Reaction Setup: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid (if necessary) in a flask equipped with a stir bar and a gas outlet bubbler.

  • Acid Treatment: Cool the solution to 0 °C and add a solution of 33% HBr in acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Precipitation: Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a flask of cold, vigorously stirring anhydrous diethyl ether.

  • Isolation: Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.

  • Washing: Wash the solid product thoroughly with cold diethyl ether to remove residual acetic acid and HBr.

  • Drying: Dry the product under high vacuum.

Potential Side Reactions and Mitigation Strategies

Careful control of reaction conditions is paramount to minimize the formation of impurities.[10][11]

Side ReactionDescriptionCausalityMitigation Strategy
Racemization Loss of stereochemical integrity at the α-carbon of the activated this compound.Over-activation or prolonged exposure of the activated intermediate to base. The urethane nature of the Z-group helps suppress this, but it is not immune.[3][4]Use coupling additives like HOBt or HOAt.[5][6] Maintain low temperatures (0 °C) during activation. Avoid excess tertiary base.
Guanidinylation Reaction of uronium/aminium-based coupling reagents (e.g., HBTU, HATU) with the free N-terminus, leading to chain termination.[12]The coupling reagent itself can react with the nucleophilic amine if activation of the carboxylic acid is not sufficiently fast.Pre-activate the this compound with the coupling reagent for a few minutes before adding it to the amine component.[12]
Incomplete Deprotection Residual Z-groups remaining on the peptide side chain.In hydrogenolysis, this can be due to catalyst poisoning or insufficient H₂ pressure. In acidolysis, insufficient reaction time or acid strength.For hydrogenolysis, ensure high-purity solvents and an active catalyst. For acidolysis, increase reaction time or use fresh reagent.
Lactam Formation Intramolecular cyclization of Dab-containing peptides, particularly during coupling or deprotection steps, can lead to the formation of a six-membered lactam ring. This has been noted as a significant issue with Dab derivatives in solid-phase synthesis.[13]The proximity of the α-amino group and the γ-amino side chain can facilitate this intramolecular reaction, especially under basic conditions.Use mild coupling conditions and avoid prolonged exposure to strong bases. Careful monitoring of reaction progress is crucial.

Conclusion

This compound is a highly valuable building block for solution-phase peptide synthesis, enabling the introduction of a versatile primary amine on the peptide side chain. The robust and orthogonal nature of the Z-protecting group allows for controlled and strategic peptide elongation. By understanding its chemical properties and employing the detailed protocols outlined in this guide, researchers can effectively mitigate common side reactions and successfully incorporate this non-proteinogenic amino acid into complex peptide targets. The careful application of these methods will aid in the development of novel peptide therapeutics with enhanced stability and tailored biological functions.

References

HPLC purification of peptides containing H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reversed-Phase HPLC Purification of Peptides Incorporating N-γ-benzyloxycarbonyl-L-α,γ-diaminobutyric acid (H-Dab(Z)-OH)

Abstract

The incorporation of non-standard amino acids, such as N-γ-benzyloxycarbonyl-L-α,γ-diaminobutyric acid (this compound), is a common strategy in the design of synthetic peptides for therapeutic and research applications. The Dab(Z) residue introduces unique physicochemical properties that necessitate a carefully optimized purification strategy. This application note provides a comprehensive guide to the purification of Dab(Z)-containing peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the mechanistic principles behind method development, provide detailed, validated protocols for analytical and preparative scale purification, and offer expert insights into troubleshooting common challenges.

Introduction: The Challenge of Purifying Dab(Z)-Containing Peptides

This compound is a derivative of L-diaminobutyric acid where the side-chain (gamma) amine is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is a cornerstone of orthogonal peptide synthesis strategies, as it is stable to the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal, yet can be selectively cleaved by hydrogenolysis.[1][2]

The purification of peptides containing this residue by RP-HPLC presents a unique set of challenges driven by the dual nature of the Dab(Z) side chain:

  • Increased Hydrophobicity: The benzyloxycarbonyl (Z) group contains an aromatic phenyl ring, which significantly increases the overall hydrophobicity of the peptide. This leads to longer retention times on reversed-phase columns compared to peptides of similar size lacking this modification.

  • Potential for Secondary Interactions: While the Z-group masks the basicity of the side-chain amine, the overall peptide's properties, including potential interactions with the HPLC stationary phase, must be carefully managed to avoid poor peak shape.[3]

This guide provides a systematic approach to developing a robust purification method that addresses these challenges, ensuring high purity and recovery of the target peptide.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification RP-HPLC Purification Workflow SPPS_Start Resin Loading Coupling Iterative Coupling (Fmoc/tBu Strategy) SPPS_Start->Coupling Incorp Incorporation of Fmoc-Dab(Z)-OH Coupling->Incorp Cleavage Cleavage & Global Deprotection (e.g., TFA) Coupling->Cleavage Incorp->Coupling Crude Crude Peptide Mixture Cleavage->Crude Analytical Analytical HPLC: Method Development Crude->Analytical Prep Preparative HPLC: Scale-Up & Purification Analytical->Prep Fractions Fraction Collection Prep->Fractions Analysis Purity Analysis of Fractions (Analytical HPLC) Fractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Dab(Z) Peptide (>95% Purity) Lyophilization->PurePeptide

Figure 1: General workflow from solid-phase synthesis to the purification of a Dab(Z)-containing peptide.

Strategic Method Development for RP-HPLC

A successful purification is built on a logical and systematic method development process, typically performed at the analytical scale before scaling up to preparative chromatography.[4] The primary goal is to maximize the resolution between the target peptide and synthesis-related impurities, such as deletion sequences or incompletely deprotected products.

Column Selection: The Foundation of Separation

For peptide separations, C18 columns are the most common choice due to their hydrophobic nature, which provides excellent retention for a wide range of peptides.[5] Key considerations include:

  • Pore Size: Wide-pore silica (300 Å) is highly recommended for peptides.[3] This larger pore size allows the peptide molecules to freely access the entire surface area of the stationary phase, preventing size-exclusion effects and leading to sharper peaks and improved resolution.

  • Particle Size: For analytical method development, columns with smaller particle sizes (e.g., <5 µm) provide higher efficiency and better resolution. For preparative scale, larger particle sizes (e.g., 5-10 µm) are often used to reduce backpressure while accommodating higher flow rates and sample loads.

Mobile Phase Composition: Driving Selectivity

The mobile phase in RP-HPLC consists of a weak aqueous phase (Solvent A) and a strong organic phase (Solvent B).

  • Solvent A (Aqueous): Ultrapure water.

  • Solvent B (Organic): Acetonitrile (ACN) is the preferred organic modifier for peptide separations. It has a low viscosity, which minimizes backpressure, and is UV transparent at the low wavelengths (210-220 nm) used for peptide bond detection.[4]

  • Ion-Pairing Agent: The use of an ion-pairing agent is critical for achieving sharp, symmetrical peaks in peptide chromatography.[6][7] Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the standard choice.[4]

The Role of TFA:

  • Acidification: TFA lowers the mobile phase pH to ~2, ensuring that the carboxylic acid groups (e.g., Asp, Glu, C-terminus) are fully protonated, which suppresses unwanted ionic interactions.[8]

  • Ion Pairing: TFA anions form ion pairs with positively charged residues (e.g., Lys, Arg, N-terminus), neutralizing their charge and allowing them to be retained and separated based on hydrophobicity.[9][10]

  • Silanol Masking: It effectively masks residual silanol groups on the silica stationary phase, which can otherwise cause strong, undesirable interactions with basic residues, leading to significant peak tailing.[3]

Gradient Optimization: The Key to Resolution

Peptides are almost always separated using a gradient elution, where the concentration of the organic solvent (Solvent B) is increased over time.[11] Because of the high hydrophobicity imparted by the Z-group, Dab(Z)-containing peptides will elute at a higher percentage of acetonitrile than their non-derivatized counterparts.

A shallow gradient is crucial for resolving complex peptide mixtures. A good starting point for method development is a broad survey gradient (e.g., 5-95% B over 30 minutes). Once the approximate elution time of the target peptide is known, a much shallower, focused gradient can be developed around that point to maximize resolution.

Experimental Protocols

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]

Protocol 1: Crude Peptide Sample Preparation
  • Weighing: Accurately weigh 1-2 mg of the lyophilized crude peptide into a microcentrifuge tube for analytical HPLC.

  • Solubilization: Dissolve the peptide in a suitable solvent. Start with 1 mL of 5% Acetonitrile / 95% Water (with 0.1% TFA). If solubility is poor, which can occur with very hydrophobic Dab(Z)-peptides, you may need to add a small amount of a stronger organic solvent like DMSO or DMF first, then dilute with the aqueous buffer.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.[12]

Protocol 2: Analytical HPLC - Method Development

This protocol is designed to establish the optimal separation conditions.

ParameterRecommended SettingRationale
Column C18, 300 Å, 4.6 x 150 mm, 3.5 µmStandard for high-efficiency analytical peptide separation.[3]
Mobile Phase A 0.1% (v/v) TFA in WaterStandard aqueous mobile phase with ion-pairing agent.[4]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileStandard organic mobile phase.[4]
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID analytical column.
Detection 214 nm and 280 nm214 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr, Phe), including the Z-group.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10-20 µLDependent on sample concentration.
Gradient Scouting: 5-95% B over 30 minOptimized: e.g., 25-45% B over 40 minThe scouting run finds the elution point; the optimized run maximizes resolution.[11]
Protocol 3: Preparative HPLC - Purification

Once the analytical method is optimized, it can be scaled up for preparative purification. The key is to maintain the same linear velocity by adjusting the flow rate in proportion to the column's cross-sectional area.

ParameterExample SettingRationale
Column C18, 300 Å, 21.2 x 250 mm, 5 µmA common semi-preparative column dimension.
Mobile Phase A 0.1% (v/v) TFA in WaterConsistent with analytical method.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileConsistent with analytical method.
Flow Rate ~20 mL/minScaled up from the 1.0 mL/min analytical flow rate for the larger column diameter.
Detection 214 nm and 280 nmWavelengths remain the same.
Sample Load 10-100 mgHighly dependent on peptide solubility and resolution from impurities.
Gradient Same gradient as optimized analytical runThe gradient shape (%B vs. time) should be identical to the optimized analytical method.

Procedure:

  • System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions (e.g., 25% B) until the baseline is stable.

  • Sample Loading: Dissolve the crude peptide in the minimum amount of solvent possible and inject it onto the column.

  • Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) as the peaks elute. Collect smaller, more frequent fractions around the target peak to achieve the best separation.

  • Post-Run Wash: After the gradient is complete, wash the column with a high percentage of Solvent B (e.g., 95%) to elute any remaining hydrophobic material.

Protocol 4: Post-Purification Analysis and Processing
  • Purity Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >95%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the purified peptide as a stable, fluffy white powder. Store the lyophilized peptide at -20°C or lower.[4]

Troubleshooting Common Purification Issues

cluster_Tailing Peak Tailing cluster_Resolution Poor Resolution cluster_Solubility No Peak / Low Recovery Problem Observed Problem Tailing_Cause1 Cause: Secondary Silanol Interactions Problem->Tailing_Cause1 Tailing_Cause2 Cause: Column Overload Problem->Tailing_Cause2 Res_Cause1 Cause: Gradient Too Steep Problem->Res_Cause1 Res_Cause2 Cause: Poor Selectivity Problem->Res_Cause2 Sol_Cause1 Cause: Poor Sample Solubility Problem->Sol_Cause1 Sol_Cause2 Cause: Peptide is too hydrophobic; Sticking to column Problem->Sol_Cause2 Tailing_Sol1 Solution: Increase TFA to 0.1% or use HFBA Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Solution: Reduce Sample Load Tailing_Cause2->Tailing_Sol2 Res_Sol1 Solution: Decrease Gradient Slope (e.g., 0.5% B/min) Res_Cause1->Res_Sol1 Res_Sol2 Solution: Try a different column (e.g., Phenyl-Hexyl) Res_Cause2->Res_Sol2 Sol_Sol1 Solution: Use DMSO/DMF to dissolve sample; Inject smaller volume Sol_Cause1->Sol_Sol1 Sol_Sol2 Solution: Increase final %B in gradient; Add column wash step Sol_Cause2->Sol_Sol2

Figure 2: A troubleshooting guide for common issues in peptide HPLC.

  • Peak Tailing: Often caused by secondary interactions. Ensure TFA concentration is at 0.1%. For very basic peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can sometimes improve peak shape, although it is less volatile and harder to remove.[6][13]

  • Poor Resolution: If the target peak co-elutes with an impurity, the primary solution is to decrease the gradient slope (e.g., from 1%/min to 0.5%/min). This gives the molecules more time to interact with the stationary phase, improving separation.[11]

  • Peptide Insoluble/Precipitates on Column: The high hydrophobicity of the Z-group can make some peptides poorly soluble in aqueous mobile phases. Dissolving the crude material in a small amount of DMSO before diluting and injecting can help. If the peptide precipitates at the head of the column upon injection, reduce the injection volume and/or sample concentration.

Conclusion

The successful purification of peptides containing this compound is readily achievable with a systematic and well-understood RP-HPLC strategy. The hydrophobicity of the benzyloxycarbonyl group necessitates the use of shallow, optimized acetonitrile gradients, while the potential for ionic interactions demands the consistent use of 0.1% TFA as an ion-pairing agent. By beginning with an analytical-scale method development to optimize resolution and then carefully scaling up to a preparative method, researchers can confidently obtain highly pure Dab(Z)-containing peptides suitable for the most demanding downstream applications in drug discovery and chemical biology.

References

Application Notes & Protocols: H-Dab(Z)-OH as a Versatile Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic landscape is witnessing a resurgence of interest in peptide-based drugs, which occupy a unique pharmacological space between small molecules and large biologics.[1][2][3] Their high specificity and potency are often offset by challenges such as poor metabolic stability and limited bioavailability.[4][5] A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs).[1][4][6] These custom-designed building blocks introduce novel chemical functionalities and conformational constraints, enhancing the drug-like properties of peptide candidates.[4][7]

Among the diverse arsenal of NPAAs, L-α,γ-Diaminobutyric acid (Dab) is of particular interest. It is a key component in several natural lipopeptide antibiotics, such as colistin, where its side-chain amine contributes to the molecule's cationic character and antimicrobial activity.[8] This application note provides a detailed guide for researchers and drug developers on the strategic use of N-γ-benzyloxycarbonyl-L-α,γ-diaminobutyric acid (H-Dab(Z)-OH) , a side-chain protected Dab derivative, as a versatile building block in the solid-phase peptide synthesis (SPPS) of advanced therapeutic peptides.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource/Notes
Chemical Name N-γ-(benzyloxycarbonyl)-L-2,4-diaminobutyric acid-
Synonyms H-L-Dab(Z)-OH, Cbz-Dab-OH-
Molecular Formula C₁₃H₁₈N₂O₄[9]
Molecular Weight 266.29 g/mol Derived from formula
Appearance White to off-white solidGeneral knowledge
α-Amino Protection None (Free Amine)Ready for N-terminal coupling
γ-Amino Protection Benzyloxycarbonyl (Z or Cbz)Stable to Fmoc and Boc deprotection conditions

Strategic Advantages of Incorporating this compound in Peptide Therapeutics

The decision to incorporate this compound is driven by several key strategic advantages in peptide design and development. The causality behind its utility lies in the unique properties of the Dab side chain and the robust nature of the Z-protecting group.

  • Introduction of a Primary Amine: The Dab side chain provides a reactive primary amine, which can be unmasked at a desired stage. This amine serves as a versatile chemical handle for:

    • Peptide Cyclization: Forming lactam bridges with a C-terminal carboxyl group or a side chain of an acidic amino acid (e.g., Asp, Glu) to create conformationally constrained cyclic peptides. Cyclization is a proven strategy to enhance stability and receptor affinity.[10][11]

    • Conjugation: Attaching payloads such as cytotoxic drugs (creating peptide-drug conjugates), imaging agents, or half-life extension moieties like polyethylene glycol (PEG).[12][13]

    • Modulating Polarity: Introducing a positive charge at physiological pH upon deprotection, which can be crucial for interactions with biological membranes or specific receptor sites.[8]

  • Orthogonal Protection Scheme: The benzyloxycarbonyl (Z) group is a cornerstone of peptide chemistry due to its distinct stability profile.[14][15] It is stable under the mildly basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the strongly acidic conditions for Boc deprotection and resin cleavage (e.g., TFA).[14][16] The Z group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd), providing a third dimension of orthogonality in complex synthetic strategies.[14][17] This allows for precise, selective deprotection of the Dab side chain without disturbing other protecting groups on the peptide.

  • Enhanced Enzymatic Stability: The introduction of NPAAs like Dab can disrupt the recognition sites for proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.[4][5]

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which is widely employed in modern peptide synthesis.[18]

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

This protocol details the incorporation of this compound into a growing peptide chain on a solid support.

Causality: This procedure relies on the activation of the carboxylic acid of this compound to form a highly reactive species that readily acylates the free N-terminal amine of the peptide-resin. Coupling reagents like HBTU/HCTU form an activated ester in situ, and a non-nucleophilic base like DIPEA is required to neutralize the protonated amine and facilitate the reaction.[19]

Workflow Diagram:

spss_coupling_workflow cluster_prep Preparation cluster_reaction Coupling Step cluster_decision Quality Control Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washes1 DMF Washes Deprotection->Washes1 Coupling Coupling Reaction Washes1->Coupling Activation This compound Activation (HBTU/DIPEA in DMF) Activation->Coupling Washes2 DMF/DCM Washes Coupling->Washes2 Monitoring Kaiser Test Washes2->Monitoring Monitoring->Coupling Positive (Incomplete) Repeat Coupling NextCycle Proceed to Next Cycle (Deprotection) Monitoring->NextCycle Negative (Complete) start start->Deprotection

Caption: Standard Fmoc-SPPS workflow for coupling this compound.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin following the successful Fmoc deprotection of the previous amino acid. Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[19]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amine.[19]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) or HCTU in a minimal amount of DMF. Add Diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Scientist's Note: Using slightly less than a full equivalent of the coupling agent relative to the amino acid prevents the coupling agent from capping the peptide chain. DIPEA is a hindered base that activates the coupling agent and neutralizes the resin's ammonium salt without causing side reactions.

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring and Washing: After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[20]

    • A negative result (beads remain yellow/colorless) indicates a complete reaction.

    • A positive result (beads turn dark blue) indicates an incomplete reaction. If incomplete, drain the reaction mixture and repeat the coupling step ("double coupling") with freshly activated amino acid.[20]

  • Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective Deprotection of the Z (Cbz) Group

This protocol describes the removal of the Z group from the Dab side chain while the peptide remains attached to the resin and other protecting groups (e.g., tBu, Boc, Trt) are intact.

Causality: This process uses catalytic transfer hydrogenation. Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the transfer of hydrogen to the Z group, cleaving the benzylic C-O bond to release toluene and carbon dioxide, leaving a free amine.[14][17] This reaction is highly specific and does not affect acid- or base-labile protecting groups, making it an excellent orthogonal strategy.

Orthogonal Deprotection Scheme:

orthogonal_deprotection cluster_Fmoc Base-Labile cluster_Z Hydrogenolysis cluster_tBu Acid-Labile Peptide Fmoc-AA-...-Dab(Z)-...-AA(tBu)-Resin Fmoc Fmoc Z Z (Cbz) tBu tBu, Boc, Trt Piperidine 20% Piperidine/DMF Fmoc->Piperidine Cleaved H2Pd H₂/Pd(C) Z->H2Pd Cleaved TFA TFA Cocktail tBu->TFA Cleaved

Caption: Orthogonality of common protecting groups used in SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Swell the fully assembled, N-terminally protected (Fmoc or Boc) peptide-resin in a suitable solvent like DMF or THF.

  • Catalyst Addition: Add a palladium catalyst, typically 10% Palladium on charcoal (Pd/C), in a catalytic amount (e.g., 0.1-0.2 equivalents by weight relative to the peptide-resin).[20]

  • Hydrogenation: Securely seal the reaction vessel. Purge the atmosphere with hydrogen gas (H₂). Maintain a positive pressure of H₂ (a balloon is often sufficient for lab scale) and stir the suspension vigorously for 2-24 hours at room temperature.

    • Safety Note: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood, away from any potential ignition sources.

  • Reaction Monitoring: The reaction can be monitored by taking a small aliquot, cleaving it from the resin, and analyzing by LC-MS to confirm the mass change corresponding to the loss of the Z group (-134.04 Da).

  • Post-Reaction Workup: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst. This is a critical step to prevent catalyst contamination in subsequent steps.[20]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove any by-products. The peptide-resin now possesses a free amine on the Dab side chain, ready for cyclization or conjugation.

Troubleshooting & Field-Proven Insights

  • Problem: Incomplete coupling of this compound (positive Kaiser test).

    • Cause & Solution: Steric hindrance can sometimes be a factor. "Double couple" as described in the protocol. If the problem persists, consider using a more potent coupling agent like HATU or COMU. Some challenging sequences may benefit from longer coupling times or slightly elevated temperatures (e.g., 35-40°C), though this should be used with caution to avoid racemization.

  • Problem: Poor coupling efficiency of other Dab derivatives.

    • Insight: While this guide focuses on this compound, it's worth noting that other orthogonally protected Dab building blocks can present unique challenges. For instance, Fmoc-Dab(Mtt)-OH has been reported to undergo rapid lactamization, leading to poor coupling efficiency under standard conditions.[21] This highlights the robust and reliable nature of the Z-protected variant for avoiding such intramolecular side reactions.

  • Problem: Incomplete Z-group deprotection.

    • Cause & Solution: The catalyst may be poisoned or inactive. Ensure you are using fresh, high-quality Pd/C. Inadequate agitation can also limit the catalyst's access to the resin-bound peptide. Ensure vigorous stirring to keep the resin and catalyst suspended. If hydrogenation is sluggish, a hydrogen donor like ammonium formate can be used in a process called catalytic transfer hydrogenation, which can sometimes be more efficient.

Conclusion

This compound is a high-value building block for the synthesis of complex and therapeutically relevant peptides. Its side chain offers a strategic point for modification, while the robust and orthogonal nature of the Z-protecting group provides the synthetic flexibility required for advanced peptide design, including the construction of cyclic peptides and peptide-drug conjugates. By understanding the chemical principles behind its use and adhering to validated protocols, researchers can effectively leverage this compound to enhance the stability, potency, and overall therapeutic potential of their peptide candidates.

References

Troubleshooting & Optimization

How to avoid side reactions with H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists on Mitigating Side Reactions in Peptide Synthesis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions associated with the use of H-Dab(Z)-OH (L-α,γ-Diaminobutyric acid, γ-N-benzyloxycarbonyl). As Senior Application Scientists, we understand that success in peptide synthesis lies not just in following a protocol, but in understanding the underlying chemistry to preemptively address challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction I should be concerned about when using this compound, and what is its chemical basis?

A: The most significant and frequent side reaction when activating the carboxyl group of this compound is intramolecular cyclization , leading to the formation of a stable five-membered γ-lactam .

Causality: This occurs because the side-chain γ-amino group, even though protected by the Z-group, can act as an intramolecular nucleophile. Upon activation of the α-carboxyl group (e.g., with a carbodiimide to form an O-acylisourea intermediate), the side-chain nitrogen is perfectly positioned to attack the activated carboxyl, rapidly forming the lactam. This cyclization is often faster than the desired intermolecular coupling to the N-terminus of the growing peptide chain, leading to low coupling yields and termination of the sequence.[1]

Coupling_Workflow cluster_workflow Recommended Coupling Workflow A 1. Swell & Deprotect Resin B 2. Prepare Reagent Mix: This compound + DEPBT + DIPEA A->B C 3. IMMEDIATE ADDITION (No Pre-activation) B->C D 4. Couple to Resin (2-4 hours) C->D E 5. Monitor with Kaiser Test D->E F Incomplete? E->F G Double Couple: Repeat Steps 2-4 F->G Yes H 6. Wash & Proceed F->H No G->H Orthogonal_Strategy cluster_strategy Orthogonal Deprotection in Fmoc/tBu Strategy Start Fully Protected Peptide on Resin Fmoc-Peptide(SideChain-tBu, Dab-Z)-Resin Step1 1. Piperidine/DMF Start->Step1 Remove Fmoc Product1 H₂N-Peptide(SideChain-tBu, Dab-Z)-Resin Step1->Product1 Step2 2. TFA / Scavengers Product1->Step2 Cleave & Remove tBu Product2 H₂N-Peptide(SideChain-OH/COOH, Dab-Z) Step2->Product2 Step3 3. H₂ / Pd-C Product2->Step3 Remove Z group Final Final Deprotected Peptide H₂N-Peptide(SideChain-OH/COOH, Dab-NH₂) Step3->Final

References

Technical Support Center: Troubleshooting Low Coupling Efficiency of H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of H-Dab(Z)-OH (N-γ-benzyloxycarbonyl-L-α,γ-diaminobutyric acid) in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve these issues, ensuring the success of your peptide synthesis projects.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why can its coupling be challenging?

This compound is a derivative of L-2,4-diaminobutyric acid where the side-chain (gamma) amino group is protected by a benzyloxycarbonyl (Z) group. The primary challenge in coupling this amino acid arises from steric hindrance . The bulky Z-group on the side chain can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support, slowing down the reaction kinetics.[1][2][3] This reduced reactivity increases the likelihood of incomplete coupling, especially in sterically demanding sequences.

Q2: I've observed a persistently positive Kaiser test (blue beads) after my standard coupling protocol for this compound. What is the primary cause?

A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, confirming an incomplete coupling reaction.[4] Given the nature of this compound, the most probable causes are:

  • Insufficient Activation: Your coupling reagent may not be potent enough to overcome the steric hindrance presented by the bulky side chain.[3][5]

  • Suboptimal Reaction Kinetics: The standard coupling time (e.g., 1-2 hours) may be insufficient for this sterically hindered residue to react completely.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin, physically blocking the N-terminal amine from reacting.[4][6]

Q3: Are there any specific side reactions associated with Dab derivatives that I should be aware of?

Yes. While steric hindrance is the most common issue, derivatives of diaminobutyric acid can be prone to intramolecular cyclization to form a lactam. For instance, the commercially available Fmoc-Dab(Mtt)-OH has been shown to undergo rapid lactamization under various coupling conditions.[7][8] This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to a false-negative coupling result (as the unreacted N-terminus on the resin remains). While less documented for the Z-protected version, the possibility of this side reaction should not be discounted, especially during prolonged pre-activation steps.

Troubleshooting Workflow for Low Coupling Efficiency

This workflow provides a logical progression from initial diagnosis to advanced solutions for resolving low coupling efficiency with this compound.

TroubleshootingWorkflow start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Step 1: Evaluate Coupling Reagents & Conditions start->check_reagents is_reagent_potent Is the coupling reagent potent enough for hindered amino acids? check_reagents->is_reagent_potent upgrade_reagent Action: Switch to a high-efficiency coupling reagent (e.g., HATU, HCTU, COMU) is_reagent_potent->upgrade_reagent No check_conditions Are reaction conditions (equivalents, time, base) optimized? is_reagent_potent->check_conditions Yes check_monitoring Step 2: Re-evaluate Reaction Monitoring upgrade_reagent->check_monitoring optimize_conditions Action: Increase equivalents (3-5x), extend time, or perform a double coupling. Consider a weaker base like NMM or collidine. check_conditions->optimize_conditions No check_conditions->check_monitoring Yes optimize_conditions->check_monitoring is_kaiser_positive Is Kaiser test still positive? check_monitoring->is_kaiser_positive check_aggregation Step 3: Investigate Peptide Aggregation is_kaiser_positive->check_aggregation Yes success Coupling Successful is_kaiser_positive->success No is_aggregation_suspected Is the sequence prone to aggregation? check_aggregation->is_aggregation_suspected mitigate_aggregation Action: Use aggregation-disrupting solvents (e.g., NMP) or additives. Consider microwave synthesis. is_aggregation_suspected->mitigate_aggregation Yes capping Step 4: Cap Unreacted Amines is_aggregation_suspected->capping No mitigate_aggregation->capping cap_action Action: Cap unreacted amines with acetic anhydride to prevent deletion sequences. capping->cap_action cap_action->success

Caption: Troubleshooting decision tree for low this compound coupling efficiency.

Detailed Troubleshooting and Optimization Strategies
1. Selection of Coupling Reagents

Standard carbodiimide activators like DCC or DIC with HOBt may be insufficient for driving the coupling of this compound to completion.[3][5] The choice of coupling reagent is the most critical factor in overcoming steric hindrance.[1] More potent reagents generate more reactive activated species, leading to faster and more efficient reactions.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassActivating GroupRelative EfficiencyKey Considerations
DIC/HOBt CarbodiimideOBt EsterModerateStandard, cost-effective. Often insufficient for difficult couplings.[5]
HBTU/TBTU Aminium SaltOBt EsterHighWidely used, but byproducts can cause guanidinylation of the N-terminus if used in excess.[9]
HCTU Aminium Salt6-ClOBt EsterVery HighMore reactive than HBTU due to the electron-withdrawing chloro group on the HOBt core.[9]
HATU Aminium SaltOAt EsterHighestGenerally considered one of the most efficient reagents due to the anchimeric assistance from the pyridine nitrogen in HOAt.[9][10] Recommended for the most challenging couplings.
PyBOP Phosphonium SaltOBt EsterHighDoes not cause guanidinylation, making it a safer choice than HBTU if excess reagent is needed.[11]
COMU Uronium SaltOxyma EsterVery HighAn excellent, non-explosive alternative to HATU. Oxyma-based reagents show reduced racemization and high reactivity.[10]

Recommendation: For this compound, start with a high-efficiency reagent like HATU or HCTU . If side reactions are a concern, COMU is an excellent modern alternative.[10]

2. Optimizing Reaction Conditions
  • Extended Reaction Time and Double Coupling: If a single coupling of 1-2 hours is incomplete, the simplest solution is to extend the reaction time to 4 hours or overnight. Alternatively, a "double coupling" strategy is highly effective.[4][12] After the first coupling, the resin is washed, and a fresh solution of activated this compound is added for a second coupling cycle.[12]

  • Reagent Equivalents: For difficult couplings, increase the equivalents of the amino acid and coupling reagents from the standard 3 equivalents to 5 equivalents relative to the resin loading.[9]

  • Choice of Base: The base used for activation, typically DIPEA, can promote racemization, a risk that increases with sterically hindered amino acids that require longer reaction times.[13][14] Consider using a weaker, less-hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize this side reaction.[10][15]

3. Capping Unreacted Sites

If you cannot achieve a negative Kaiser test after employing the strategies above, it is crucial to "cap" the unreacted N-terminal amines. This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification. Capping is performed using a solution of acetic anhydride and a non-nucleophilic base like DIPEA or NMM.[12]

Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended as the primary approach for coupling this compound.

  • Resin Preparation: Swell the peptide-resin in high-purity DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min) and wash the resin thoroughly with DMF (5-7 times).[16]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA or NMM (8 eq.) to the solution and vortex briefly. Do not pre-activate for more than 1-2 minutes to minimize potential side reactions like lactam formation.[12][17]

  • Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.[4]

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 2-5 for a double coupling.[4]

Protocol 2: Kaiser Test for Monitoring Coupling Completeness

This test detects free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube. Wash the beads with ethanol (2x) and allow them to dry briefly.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test reagents (A: Ninhydrin in ethanol, B: Phenol in ethanol, C: Potassium cyanide in pyridine) to the test tube.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation and Interpretation:

    • Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).[4]

    • Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling).[4]

Mechanism Visualization

PeptideCoupling cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid This compound (Carboxylic Acid) ActiveEster Highly Reactive OAt-Ester AminoAcid->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU/Base) CouplingReagent->ActiveEster ActiveEster->inv1 PeptideResin Peptide-Resin (Free N-Terminus) PeptideResin->inv2 NewPeptideBond New Peptide Bond Formation inv1->NewPeptideBond Nucleophilic Attack inv2->NewPeptideBond

References

Technical Support Center: Optimizing Z-Group Deproteprotection for H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the deprotection of the benzyloxycarbonyl (Z) group from H-Dab(Z)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for this critical step in chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing the Z-group from the side chain of this compound?

The two most widely employed and effective methods for Z-group deprotection on the γ-amino group of this compound are catalytic hydrogenation and acidolysis .

  • Catalytic Hydrogenation: This is often the preferred method due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1][2] It typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1] A variation of this method, catalytic transfer hydrogenation, uses a hydrogen donor like formic acid or ammonium formate, which can be more convenient as it avoids the need for pressurized hydrogen gas.[3][4]

  • Acidolysis: This method involves treating the protected amino acid with a strong acid, most commonly hydrogen bromide in acetic acid (HBr/AcOH).[1][5] This approach is robust but can be harsh and may not be suitable for substrates with other acid-sensitive functional groups.

Q2: How do I choose between catalytic hydrogenation and acidolysis for my specific application?

The choice of deprotection method is critical and depends on the overall synthetic strategy and the presence of other protecting groups in your molecule. This is a key aspect of developing an orthogonal protection strategy.[5]

  • Choose Catalytic Hydrogenation if:

    • Your molecule does not contain other functional groups that are susceptible to reduction (e.g., alkenes, alkynes, or some sulfur-containing groups).

    • You require very mild conditions to preserve other sensitive functionalities.

    • You want to avoid the use of strong, corrosive acids.

  • Choose Acidolysis with HBr/AcOH if:

    • Your molecule is stable to strong acidic conditions.

    • Your molecule contains functional groups that are sensitive to hydrogenation.

    • You are experiencing issues with catalyst poisoning in hydrogenation reactions.

Q3: How can I monitor the progress of the Z-group deprotection reaction?

Regular monitoring is crucial to determine the reaction endpoint and to avoid over-exposure to deprotection conditions, which could lead to side reactions. The most common monitoring techniques are:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (H-Dab-OH). The product, being more polar, will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative and definitive analysis of the reaction mixture, allowing for precise determination of the conversion rate and detection of any side products.[6][7]

Q4: What are the potential side reactions to be aware of during the deprotection of this compound?

A primary concern during the deprotection of the Dab side chain is intramolecular cyclization, leading to the formation of a stable five-membered lactam ring .[8][9] This can occur, especially under conditions that favor nucleophilic attack of the newly deprotected γ-amino group on the backbone amide linkage in a peptide sequence. Careful control of pH and reaction conditions is essential to minimize this side reaction. Another potential issue, particularly with acidolysis, is the possibility of side reactions with other sensitive residues in a peptide chain, such as tryptophan or methionine.[10]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection by Catalytic Hydrogenation

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining even after prolonged reaction times.

  • Hydrogen uptake (if using a hydrogenator) is slow or has stalled.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Catalyst Inactivity The Pd/C catalyst may be old or have lost its activity. Action: Use a fresh batch of catalyst. For more challenging deprotections, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[11]
Catalyst Poisoning Sulfur-containing compounds or other impurities in the starting material or solvent can poison the palladium catalyst, rendering it inactive.[11] Action: Ensure high purity of the starting material and solvents. If catalyst poisoning is suspected, increasing the catalyst loading may help. In some cases, using a catalyst poison scavenger or switching to a different deprotection method may be necessary.[12][13][14][15]
Poor Solubility The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst surface. Action: Choose a solvent system in which the starting material is fully soluble. Common solvents include methanol, ethanol, and acetic acid.[11] Using a co-solvent might be necessary.
Insufficient Hydrogen Pressure For standard balloon hydrogenation, atmospheric pressure may not be sufficient for difficult deprotections. Action: If available, use a Parr hydrogenator to increase the hydrogen pressure.[11]
Substrate-Related Hindrance The steric environment around the Z-group can affect the rate of hydrogenation. Action: Increase the reaction temperature (e.g., to 40-60°C) and/or extend the reaction time.[11][16]

Experimental Protocols

Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the standard procedure for removing the Z-group from this compound using hydrogen gas and a Pd/C catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr shaker or balloon setup)

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Under a gentle stream of inert gas, carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Securely attach the vessel to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Once the reaction is complete (typically 2-12 hours), carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the filter cake thoroughly with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude H-Dab-OH.

Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol offers an alternative to using pressurized hydrogen gas by employing formic acid as a hydrogen donor.[3][4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (reagent grade)

  • Formic acid (HCOOH)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C (10-20% by weight).

  • To the stirred suspension, add formic acid (2-5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) to increase the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure. Note that residual formic acid may need to be removed by co-evaporation with a suitable solvent or by ion-exchange chromatography.

Protocol 3: Z-Group Deprotection by Acidolysis with HBr in Acetic Acid

This protocol is a robust method for Z-group cleavage, particularly when hydrogenation is not feasible.[1]

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Diethyl ether (cold)

  • Dry reaction vial

  • Centrifuge (optional)

Procedure:

  • Place this compound (1.0 eq) in a dry reaction vial.

  • Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product by adding a large volume of cold diethyl ether to the reaction mixture.

  • Collect the precipitated solid (the hydrobromide salt of H-Dab-OH) by filtration or centrifugation.

  • Wash the solid thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.

  • Dry the product under vacuum.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Deprotection_Workflow cluster_prep Preparation cluster_hydrogenation Catalytic Hydrogenation cluster_acidolysis Acidolysis cluster_workup Work-up & Isolation prep Dissolve this compound in Solvent add_catalyst Add Pd/C Catalyst prep->add_catalyst Path 1 add_acid Add HBr/AcOH prep->add_acid Path 2 hydrogenate Introduce H2 (gas or donor) add_catalyst->hydrogenate react Stir at RT / 40°C hydrogenate->react monitor Monitor by TLC/HPLC react->monitor react_acid Stir at RT add_acid->react_acid react_acid->monitor filter Filter Catalyst monitor->filter If Hydrogenation precipitate Precipitate with Ether monitor->precipitate If Acidolysis evaporate Evaporate Solvent filter->evaporate isolate Isolate H-Dab-OH precipitate->isolate evaporate->isolate

Caption: General workflow for Z-group deprotection of this compound.

Troubleshooting_Hydrogenation start Incomplete Hydrogenation? catalyst Check Catalyst Activity (Use Fresh Catalyst) start->catalyst Yes success Deprotection Successful start->success No poisoning Suspect Catalyst Poisoning? (Increase Loading / Purify SM) catalyst->poisoning conditions Optimize Conditions (Increase Temp/Pressure) poisoning->conditions No alt_method Switch to Acidolysis (HBr/AcOH) poisoning->alt_method Yes conditions->success alt_method->success

Caption: Troubleshooting flowchart for incomplete catalytic hydrogenation.

References

Technical Support Center: Troubleshooting Racemization of H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stereochemical integrity issues during peptide synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve racemization challenges, specifically focusing on the coupling of H-Dab(Z)-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is a process where a pure, single enantiomer (typically the L-amino acid in natural peptides) is converted into a mixture of both its L- and D-forms.[1] This loss of stereochemical purity at the alpha-carbon can have profound consequences, as the presence of the D-isomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: Why is this compound, and urethane-protected amino acids in general, susceptible to racemization?

A2: Any chiral amino acid (except glycine) can racemize during the activation step required for peptide bond formation.[3] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[1][3][4] Urethane-based protecting groups like Carbobenzyloxy (Z) on this compound are designed to suppress this pathway compared to acyl-type protecting groups. However, under certain conditions (e.g., strong bases, high temperatures, or prolonged activation), the risk of oxazolone formation and subsequent racemization remains significant.[5]

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][4] The activated carboxyl group of the N-protected amino acid cyclizes to form an oxazolone. The proton at the chiral center of this intermediate is now highly acidic and can be easily abstracted by a base. The resulting achiral intermediate can be attacked by the incoming amine from either face, producing a mixture of L- and D-peptides.[1]

  • Direct Enolization (α-Abstraction): This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base to form an achiral enolate intermediate.[3][4] While less common for standard urethane-protected amino acids, it can become relevant under strongly basic conditions.[1]

View Racemization Mechanism Diagram

Racemization_Mechanisms Primary Racemization Pathways During Peptide Coupling cluster_main cluster_oxazolone Oxazolone Pathway (Most Common) cluster_enolization Direct Enolization Pathway Start L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Cyclization Enolate Achiral Enolate Intermediate Start->Enolate Direct Hα Abstraction (Strong Base) Achiral_Ox Achiral Intermediate (Planar Ring) Oxazolone->Achiral_Ox - H⁺ (Base) End Racemic Mixture (L- and D-Peptide) Achiral_Ox->End + Amine Nucleophile Enolate->End + H⁺

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting Guide: High Racemization with this compound

You've detected a significant D-isomer impurity after coupling this compound. This section provides a systematic approach to diagnose and rectify the issue.

Step 1: Audit Your Current Coupling Protocol

The first step is a critical evaluation of your reaction components and conditions. Each factor plays a role in preserving stereochemical integrity.

ParameterQuestion to AskWhy It Matters (The Causality)
Coupling Reagent What are you using? (e.g., DIC, DCC, HBTU, HATU, PyBOP)Carbodiimides (DCC, DIC) are cost-effective but generate highly reactive O-acylisourea intermediates that are prone to racemization if not trapped.[3] Uronium/Aminium (HBTU, HATU) and Phosphonium (PyBOP) reagents are generally more efficient and can lead to less racemization due to faster coupling rates, but their performance is still highly condition-dependent.[3][6]
Additives Are you using a racemization suppressor like HOBt, HOAt, or Oxyma?Additives are critical , especially with carbodiimides.[7] They work by rapidly converting the initial reactive intermediate into a less reactive, more stable active ester (e.g., OBt, OAt ester). This new ester is less prone to cyclizing into the problematic oxazolone, thereby suppressing racemization.[3] HOAt and Oxyma are generally more effective suppressors than HOBt.[8]
Base Which base are you using (e.g., DIPEA, NMM, Collidine)? How many equivalents?The base's role is to neutralize protonated amines and facilitate the reaction. However, excess or strong base is a primary driver of racemization by promoting the abstraction of the alpha-proton.[4][7] Basicity and Steric Hindrance are key: stronger, less hindered bases (like triethylamine) increase racemization risk, while weaker or bulkier bases (like N-methylmorpholine (NMM) or 2,4,6-collidine) are preferred.[7]
Activation Time How long do you pre-activate the amino acid before adding the amine?The longer the activated amino acid exists before it couples, the more time it has to form the oxazolone intermediate.[8] Prolonged pre-activation is a common and avoidable cause of racemization.
Temperature At what temperature is the reaction run?Higher temperatures accelerate all reaction rates, including the rate of racemization.[8] While elevated temperatures can drive difficult couplings to completion, they often do so at the cost of stereochemical purity.[9]
Solvent What is your solvent (e.g., DMF, DCM, NMP)?Solvent polarity can influence the rates of both coupling and racemization. Highly polar solvents like DMF can sometimes increase racemization compared to less polar options like DCM or THF, although this is highly sequence- and reagent-dependent.[8]
Step 2: Systematic Optimization Workflow

Based on your audit, implement the following changes in a logical order. We recommend changing one variable at a time to isolate the source of the problem.

View Troubleshooting Workflow Diagram

Troubleshooting_Workflow Workflow to Minimize this compound Racemization Start High Racemization Detected Audit Step 1: Audit Current Protocol (Reagents, Base, Temp, Time) Start->Audit Reagents Step 2a: Optimize Reagent Cocktail - Add HOAt or Oxyma - Switch to HATU or COMU Audit->Reagents Implement Changes Base Step 2b: Control the Base - Switch DIPEA -> NMM/Collidine - Reduce to minimum equivalents Reagents->Base Conditions Step 2c: Manage Conditions - Lower Temp to 0°C - Minimize pre-activation time Base->Conditions Analyze Step 3: Quantify Racemization (Chiral HPLC or GC-MS) Conditions->Analyze Result Racemization Minimized? Analyze->Result Result->Reagents No, Re-evaluate & Iterate End Proceed with Optimized Protocol Result->End Yes

Caption: A systematic workflow for troubleshooting and minimizing racemization.

  • Optimize the Reagent Cocktail (Highest Impact)

    • If using a carbodiimide (DIC/DCC) alone: This is the most likely cause. Immediately introduce an additive. Use 1.1 equivalents of Oxyma or HOAt. This is a non-negotiable step for suppressing racemization with carbodiimides.[7][8]

    • If already using DIC/HOBt: Switch from HOBt to a more potent racemization suppressor like HOAt or Oxyma.[8]

    • Consider a different class of reagent: For particularly challenging couplings, switching to a modern uronium/aminium reagent like HATU or COMU, which contain a HOAt or Oxyma moiety within their structure, can be highly effective.[8]

  • Control the Base

    • If using DIPEA: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9]

    • Reduce Stoichiometry: Ensure you are not using a large excess of base. Use the minimum amount necessary to achieve efficient coupling, typically 1-2 equivalents depending on the protocol.

  • Manage Reaction Conditions

    • Lower the Temperature: Perform the coupling at 0°C for the initial 1-2 hours before allowing it to warm to room temperature.[8] This slows the rate of racemization more significantly than the rate of coupling.

    • Minimize Activation Time: Avoid lengthy pre-activation steps. The best practice is in situ activation, where the coupling reagent is added to the mixture of the amino acid, amine component, and additive.[8]

Validated Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound in SPPS

This protocol utilizes a DIC/Oxyma combination with a controlled base and temperature to minimize racemization during a standard solid-phase peptide synthesis (SPPS) cycle.

  • Deprotection: Swell the resin-bound peptide in DMF. Treat with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), OxymaPure (3 eq.), and the N-terminal amine-free peptide-resin (1 eq.) in DMF.

  • Activation and Coupling: Cool the reaction vessel to 0°C in an ice bath. Add Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and continue for an additional 2 hours.

  • Monitoring: Perform a Kaiser test to confirm reaction completion.[8] A negative test (yellow beads) indicates successful coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts. Proceed to the next cycle.

Protocol 2: Quantification of Racemization by GC-MS

This protocol allows for the precise determination of the D/L ratio of this compound in your final peptide product. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for this analysis.[10]

  • Hydrolysis (Deuterium Labeling Method):

    • Place a sample of the purified peptide (approx. 100 nmol) in a hydrolysis tube.

    • Add 300 µL of 6N DCl in D₂O.[11] Using deuterated reagents is crucial as it allows for the correction of any racemization that occurs during the hydrolysis step itself.[11]

    • Seal the tube and heat at 110°C for 24 hours.

    • Evaporate the acid under a stream of nitrogen.

  • Derivatization:

    • Esterification: Add 350 µL of 2N HCl in methanol and heat at 110°C for 15 minutes. Evaporate the reagent.

    • Acylation: Add 250 µL of trifluoroacetic anhydride (TFAA) and heat at 130°C for 10 minutes.[11] This two-step process converts the non-volatile amino acids into volatile derivatives suitable for GC analysis.[10]

  • GC-MS Analysis:

    • Column: Use a chiral capillary column (e.g., Chirasil-Val).

    • Injection: Dissolve the derivatized residue in toluene and inject into the GC-MS.

    • Method: Run a temperature gradient program to separate the derivatized amino acid enantiomers.

    • Detection: Monitor the characteristic ions for the derivatized D- and L-Dab in the mass spectrometer.

  • Data Analysis:

    • Calculate the extent of racemization by comparing the peak areas of the D- and L-enantiomers.[10] The use of deuterated hydrolysis reagents allows for correction by monitoring deuterium incorporation at the α-carbon.[11]

References

Preventing aggregation of peptides containing H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Preventing Aggregation in Peptides Containing H-Dab(Z)-OH

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of solid-phase peptide synthesis (SPPS). This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent one of the most common hurdles in SPPS: on-resin peptide aggregation, with a special focus on sequences containing the non-standard amino acid this compound (Nα-Fmoc-Nγ-benzyloxycarbonyl-L-diaminobutyric acid).

Aggregation, the self-association of growing peptide chains, can lead to disastrous outcomes, including incomplete reactions, low yields, and difficult purifications.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds that create stable β-sheet structures, effectively rendering the N-terminus of the peptide inaccessible to reagents.[1] Peptides containing hydrophobic residues are particularly susceptible to aggregation.[2] The incorporation of this compound, with its protected side chain, can contribute to these hydrophobic interactions, making a proactive strategy against aggregation essential.

This guide will walk you through the causality behind aggregation, diagnostic methods, and a multi-tiered approach to prevention and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation during SPPS?

A1: Peptide aggregation on the solid support is a sequence-dependent phenomenon driven by the formation of stable secondary structures, predominantly intermolecular β-sheets, via hydrogen bonding.[1][3] This effectively creates a physical barrier, hindering the diffusion of reagents to the reactive N-terminus of the growing peptide chains. Key contributing factors include:

  • Hydrophobic Residues: Stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are major drivers of aggregation.[2] The side chain of Dab(Z) contributes to the overall hydrophobicity of the peptide.

  • Peptide Length: The risk of aggregation generally increases with the length of the peptide chain, typically becoming more pronounced after the fifth or sixth residue.[3]

  • Resin Loading: Higher resin loading increases the proximity of peptide chains, promoting intermolecular interactions.[1]

  • Solvent Environment: Inadequate solvation of the peptide-resin matrix can fail to disrupt the hydrogen bonds that lead to aggregation.

Q2: My synthesis with a Dab(Z)-containing peptide is failing. How can I confirm if aggregation is the culprit?

A2: Diagnosing on-resin aggregation can be done through several observational and analytical methods:

  • Visual Inspection: A key indicator is the shrinking of the resin bed volume or a "clumping" appearance, signifying poor solvation.[3][4]

  • Monitoring Fmoc Deprotection: In automated synthesizers, a broadening or tailing of the UV absorbance profile for the piperidine-dibenzofulvene adduct during the Fmoc-deprotection step suggests slower, hindered kinetics characteristic of aggregation.[2][5]

  • Incomplete Reactions (Kaiser Test): A positive Kaiser test (or other amine test) after a coupling step indicates the presence of unreacted free amines, a common consequence of aggregation blocking the N-terminus.[6] However, be aware that in severe cases of aggregation, the ninhydrin reagent may not be able to penetrate the aggregated matrix, leading to a false negative result.[6]

  • Analytical Cleavage: Cleaving a small sample of the peptide-resin and analyzing the product by HPLC-MS can reveal a high prevalence of deletion or truncated sequences, which is a hallmark of failed coupling steps due to aggregation.[6]

Q3: Can the Z-protecting group on the Dab side chain influence aggregation?

A3: Yes. The benzyloxycarbonyl (Z) group is a relatively bulky and hydrophobic protecting group.[7] Its presence on the diaminobutyric acid side chain increases the overall hydrophobicity of the peptide, which can promote the hydrophobic interactions that contribute to aggregation.[4] While the primary driver of aggregation is the peptide backbone's hydrogen bonding, bulky, non-polar side chains can exacerbate the problem by favoring a collapsed, poorly solvated state.

Troubleshooting Guide: A Multi-Tiered Strategy

When encountering or anticipating aggregation, a systematic approach is most effective. Start with Level 1 optimizations before moving to more chemically intensive interventions.

Level 1: Optimization of Synthesis Parameters

These adjustments are often the first line of defense and can be implemented without changing the core chemical composition of the peptide.

  • Reduce Resin Loading: Using a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) increases the physical distance between peptide chains, sterically hindering their ability to interact and form aggregates.[1]

  • Change the Primary Solvent: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) have superior solvating properties and can be more effective at disrupting secondary structures.[3] Using a mixture, such as 25% DMSO in DMF, can also be beneficial.

  • Elevate the Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60°C) increases the kinetic energy of the system, which can help to disrupt the hydrogen bonds responsible for aggregation.[3] Microwave-assisted synthesis is a particularly powerful application of this principle.[2]

Level 2: Chemical Interventions to Disrupt Aggregation

If optimizing physical parameters is insufficient, the next step is to actively disrupt the forces causing aggregation using chemical additives.

  • Chaotropic Salt Washes: Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds.[1][8] Washing the resin with a solution of a chaotropic salt prior to the coupling step can help break up existing aggregates.

    Table 1: Common Chaotropic Agents for SPPS

    Agent Typical Concentration Solvent
    Lithium Chloride (LiCl) 0.4 M - 0.8 M DMF
    Sodium Perchlorate (NaClO₄) 0.8 M DMF

    | Potassium Thiocyanate (KSCN) | 4 M | DMF |

  • Mechanical Disruption (Sonication): Applying ultrasonic energy can mechanically break apart aggregated peptide-resin clumps, improving reagent accessibility.[3][9] This is particularly useful when the resin has visibly shrunk or clumped. However, prolonged or high-intensity sonication can potentially damage the resin or the peptide itself and in some cases even induce aggregation, so it should be applied judiciously.[10][11]

Level 3: Advanced Strategies - Backbone Modification

For truly "difficult sequences," the most robust solution is to temporarily modify the peptide backbone itself to physically prevent the formation of the hydrogen bonds that cause aggregation.[12]

  • Incorporate Backbone-Protecting Groups: Introducing a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group onto the amide nitrogen of a key residue can effectively disrupt β-sheet formation.[3] These groups are introduced as dipeptide building blocks, for example, Fmoc-Ala-(Dmb)Gly-OH, and are removed during the final TFA cleavage.

  • Utilize Pseudoproline Dipeptides: If your sequence contains a Serine (Ser) or Threonine (Thr), incorporating a pseudoproline dipeptide (e.g., Fmoc-Val-Ser(ΨMe,Me pro)-OH) is a highly effective strategy.[6] The cyclic structure introduces a "kink" into the peptide backbone, similar to proline, which disrupts the planarity required for β-sheet formation.[2] The native Ser or Thr residue is regenerated upon final acid cleavage.

Aggregation_Troubleshooting_Workflow Start Synthesis Failure or Low Purity Check Signs of Aggregation? - Resin Shrinking - Poor Coupling (Kaiser Test) - Bad Deprotection Profile Start->Check Level1 Level 1: Optimize Parameters - Lower Resin Loading - Change Solvent (NMP, DMSO) - Elevate Temperature Check->Level1 Yes Level2 Level 2: Chemical Intervention - Chaotropic Salt Wash (LiCl) - Mechanical Disruption (Sonication) Level1->Level2 If aggregation persists Level3 Level 3: Backbone Modification - Pseudoproline Dipeptides - Dmb/Hmb Dipeptides Level2->Level3 If aggregation persists Success Successful Synthesis Level3->Success

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol should be performed immediately before a coupling step where aggregation is suspected or has been identified.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).

  • DMF Wash: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Chaotropic Wash: Add a solution of 0.4 M LiCl in DMF to the resin, ensuring the resin is well-suspended.[13]

  • Agitation: Agitate the resin slurry for 15-30 minutes.

  • Drain: Drain the chaotropic salt solution.

  • Thorough DMF Wash: Wash the resin extensively with DMF (at least 5-6 times) to completely remove the chaotropic salt, as residual salt can interfere with subsequent coupling reactions.

  • Proceed to Coupling: Immediately proceed with the standard amino acid coupling protocol.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines a manual coupling procedure using HATU activation.

  • Prepare Reagents: In a separate vessel, dissolve the pseudoproline dipeptide (2-5 equivalents relative to resin loading) and HATU (1.95-4.95 equivalents) in a minimal volume of DMF.

  • Activation: Add DIPEA (4-10 equivalents) to the solution and mix thoroughly. Allow the mixture to pre-activate for 1-2 minutes.

  • Add to Resin: Add the activated amino acid solution immediately to the deprotected peptide-resin in the reaction vessel.

  • Coupling Reaction: Agitate the reaction mixture for 1-2 hours.

  • Monitoring: After the reaction time, take a small sample of resin beads and perform a TNBS or Kaiser test to check for completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Peptide_Aggregation_Mechanism cluster_ideal Ideal Solvated State cluster_aggregated Aggregated State Resin1 Resin Bead Peptide1 Peptide Chain 1 (Solvated) Resin1->Peptide1 Attached Peptide2 Peptide Chain 2 (Solvated) Resin1->Peptide2 Attached Reagents1 Reagents & Solvent Reagents1->Peptide1 Free Access Reagents1->Peptide2 Free Access Resin2 Resin Bead Peptide3 Peptide Chain 3 Resin2->Peptide3 Attached Peptide4 Peptide Chain 4 Resin2->Peptide4 Attached Aggregate β-Sheet Aggregate (H-Bonds) Peptide3->Aggregate Peptide4->Aggregate Reagents2 Reagents & Solvent Reagents2->Aggregate Blocked Access

References

Technical Support Center: Optimizing H-Dab(Z)-OH Coupling in Automated Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the automated synthesis of peptides containing H-Dab(Z)-OH (N-γ-benzyloxycarbonyl-L-α,γ-diaminobutyric acid). Incomplete coupling of this residue is a common hurdle, often leading to deletion sequences and compromised purity of the final peptide product.

This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in the principles of solid-phase peptide synthesis (SPPS) and extensive field experience. Our goal is to empower you to diagnose and resolve these issues effectively.

Part 1: Troubleshooting Guide for Incomplete this compound Coupling

Incomplete coupling is typically diagnosed by a persistent positive Kaiser test (or other amine test) after the coupling step, or by the presence of deletion sequences in the final mass spectrometry analysis. The following sections detail the most common causes and provide systematic solutions.

Issue 1: Steric Hindrance from the Z-Protecting Group

The benzyloxycarbonyl (Z) group on the side chain of this compound is bulky and can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This steric hindrance slows down the reaction kinetics, often resulting in incomplete coupling within standard cycle times.[1]

Solutions:

  • Optimize Coupling Reagent: Standard carbodiimide-based activators like DIC may be insufficient. Switch to a more potent uronium or phosphonium salt-based reagent known to be effective for sterically hindered amino acids.[2]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most effective coupling reagents due to the formation of highly reactive OAt-esters.

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly reactive alternative to HBTU.

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that demonstrates high efficiency and low racemization.

  • Extend Coupling Time: For sterically demanding residues, a longer reaction time can compensate for slower kinetics. Standard 30-60 minute coupling times may be insufficient.

    • Recommendation: Double the standard coupling time to 2 hours. For particularly difficult sequences, an overnight coupling may be beneficial.

  • Perform a "Double Coupling": This is a highly effective and commonly used strategy. After the initial coupling cycle, a second coupling is performed with a fresh solution of activated this compound without an intervening Fmoc deprotection step.

Experimental Protocol: Double Coupling with HATU
  • First Coupling:

    • Perform the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide.

    • Wash the resin thoroughly with DMF.

    • Deliver a solution of this compound (3-5 equivalents), HATU (3-5 equivalents), and a suitable base like DIPEA (6-10 equivalents) in DMF to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Drain the reaction vessel.

  • Second Coupling:

    • Wash the resin with DMF (3x) to remove byproducts from the first coupling.

    • Immediately deliver a second, fresh solution of activated this compound (as prepared in step 1.3).

    • Allow the second coupling to proceed for another 1-2 hours.

    • Drain and wash the resin thoroughly with DMF before proceeding to the next Fmoc deprotection step in the sequence.

Issue 2: Potential for Side Reactions - Lactam Formation

While not definitively documented for the Z-protecting group, other derivatives of diaminobutyric acid, such as Fmoc-Dab(Mtt)-OH, are known to undergo rapid intramolecular cyclization to form a lactam.[3] This side reaction consumes the activated amino acid, rendering it unable to couple to the peptide chain. Given the structural similarities, a comparable side reaction should be considered a potential issue with this compound, especially during the pre-activation step.

Solutions:

  • Minimize Pre-activation Time: If your synthesizer protocol involves a pre-activation step where the amino acid, coupling reagent, and base are mixed before being added to the resin, this time should be minimized. Prolonged pre-activation can favor the formation of the undesired lactam.

  • Use a Coupling Reagent Less Prone to Side Reactions: For amino acids susceptible to cyclization, certain coupling reagents are preferred.

    • DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium-based reagent has been shown to be effective in suppressing lactam formation for Fmoc-Dab(Mtt)-OH and may offer similar benefits for this compound.[3] It is also known for its low racemization potential.[2]

Issue 3: On-Resin Aggregation

As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate, making the N-terminal amine inaccessible. This is a sequence-dependent issue but can be exacerbated by the presence of bulky or hydrophobic residues like this compound.

Solutions:

  • Improve Solvation: The choice of solvent is critical for disrupting secondary structures.

    • Switch to NMP: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) for many "difficult" sequences and can improve coupling yields.

    • Chaotropic Salt Additives: In severe cases, adding chaotropic salts like LiCl (0.5 M) to the DMF during the coupling step can help break up aggregates.

  • Incorporate Structure-Disrupting Elements: If the sequence allows, the strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the formation of β-sheets.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete coupling for this compound?

A1: The most significant factor is the steric hindrance from the bulky benzyloxycarbonyl (Z) protecting group on the side-chain amine. This bulkiness slows down the reaction rate and can physically block access to the reactive N-terminus of the peptide on the resin.

Q2: I've switched to HATU and extended the coupling time, but the coupling is still incomplete. What should I try next?

A2: The next logical step is to perform a double coupling. This is often the most effective method to drive a difficult coupling reaction to completion. If that still fails, consider the possibility of peptide aggregation. A change in solvent from DMF to NMP, or the addition of a chaotropic salt, may be necessary.

Q3: Can microwave-assisted synthesis improve the coupling of this compound?

A3: Yes, microwave energy can significantly accelerate the coupling reaction, often overcoming the kinetic barrier imposed by steric hindrance. However, it is crucial to carefully control the temperature, as excessive heat can increase the risk of side reactions, including racemization.

Q4: Are there alternative protecting groups for the Dab side chain that are less problematic?

A4: Yes, several other protecting groups are used for the side chain of Dab, each with its own advantages and disadvantages.

  • Boc (tert-Butoxycarbonyl): Also bulky, but very common in Fmoc-SPPS. It is removed under acidic conditions.

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): An orthogonal protecting group that is removed with hydrazine. This is useful for on-resin cyclization or branching.

  • Mtt (4-Methyltrityl): A highly acid-labile group that can be removed orthogonally with dilute TFA.

The choice of protecting group depends on the overall synthetic strategy. If you are consistently facing issues with the Z group, and it is not required for a specific deprotection scheme, switching to an alternative like Boc may be a viable option.

Part 3: Data and Visualizations

Table 1: Comparative Strategies for Hindered Couplings
StrategyMechanism of ActionRecommended Application for this compound
Potent Coupling Reagents (e.g., HATU, COMU) Forms highly reactive activated esters to overcome kinetic barriers.First-line approach. Standard for any sterically hindered residue.
Extended Coupling Time Allows more time for the sterically hindered reaction to proceed to completion.Use in conjunction with potent coupling reagents.
Double Coupling Increases the effective concentration of reactants and drives the reaction equilibrium towards the product.Highly effective. Use when single coupling is insufficient.
Microwave Synthesis Uses microwave energy to increase the kinetic energy of molecules, accelerating the reaction rate.Effective but requires careful temperature control to avoid side reactions.
Solvent Exchange (DMF to NMP) NMP has superior solvating properties, which can disrupt peptide aggregation.Recommended for sequences known to be prone to aggregation.

Diagram 1: Troubleshooting Workflow for Incomplete this compound Coupling

G start Incomplete Coupling of This compound Detected reagent Switch to Potent Reagent (e.g., HATU, HCTU, COMU) start->reagent extend_time Extend Coupling Time (e.g., 2-4 hours) reagent->extend_time success Coupling Successful reagent->success If successful double_couple Perform Double Coupling microwave Use Microwave Synthesis (Caution: Monitor Temperature) double_couple->microwave If still incomplete double_couple->success If successful extend_time->double_couple extend_time->success If successful solvent Change Solvent to NMP or Add Chaotropic Salts microwave->solvent If aggregation is suspected microwave->success If successful side_reaction Consider Side Reactions (e.g., Lactam Formation) - Minimize pre-activation - Consider DEPBT solvent->side_reaction solvent->success If successful side_reaction->success If successful

Caption: A step-by-step decision tree for troubleshooting incomplete coupling of this compound.

References

Technical Support Center: Strategies for Side-Chain Protection of Dab Residues in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are incorporating 2,4-diaminobutyric acid (Dab) into their synthetic peptides. The unique diamino nature of Dab presents specific challenges and opportunities in SPPS, primarily centered around the effective protection and deprotection of its γ-amino side-chain. This document provides an in-depth analysis of common protection strategies, troubleshooting guides for issues you may encounter, and detailed protocols to ensure the successful synthesis of your Dab-containing peptides.

The Critical Role of Side-Chain Protection for Dab in SPPS

2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that is structurally similar to lysine but with a shorter side chain. This feature makes it a valuable tool for introducing conformational constraints, creating lactam bridges for cyclization, and serving as a branching point for peptide modifications.[1][2] However, the presence of a primary amine on the side chain necessitates the use of a protecting group during SPPS to prevent undesired side reactions.[3][4] Without protection, the side-chain amine can compete with the N-terminal α-amine during coupling, leading to the formation of branched peptides and truncated sequences.[5]

The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-protection (most commonly Fmoc or Boc). In Fmoc-based SPPS, an orthogonal protecting group is required for the Dab side chain, one that is stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) but can be selectively cleaved under different conditions.[6]

Comparative Analysis of Dab Side-Chain Protecting Groups

The selection of the appropriate protecting group for the Dab side chain is crucial for the success of your synthesis. Below is a comparative table of the most commonly used protecting groups, followed by a more detailed discussion of their applications and limitations.

Protecting GroupStructureCleavage ConditionsOrthogonality to FmocKey AdvantagesPotential Issues
Boc (tert-Butoxycarbonyl)tert-butyl ester of a carbamic acidStrong acid (e.g., TFA)YesRobust, stable to Fmoc deprotection, cleaved during final peptide cleavageNot suitable for on-resin side-chain manipulation
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)enamine-type2-10% Hydrazine in DMFYesAllows for on-resin side-chain modificationSluggish removal in some sequences, potential for side reactions with hydrazine
Mtt (4-Methyltrityl)Trityl derivativeDilute acid (e.g., 1% TFA in DCM)YesHighly acid-labile, allows for selective deprotection on-resinProne to lactam formation, leading to poor coupling efficiency
Alloc (Allyloxycarbonyl)Allyl ester of a carbamic acidPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerYesCleaved under neutral conditions, orthogonal to both acid- and base-labile groupsRequires careful removal of palladium catalyst

Visualization of Protected Dab Residues

Below are the chemical structures of the commonly used Fmoc-Dab derivatives with different side-chain protecting groups.

G cluster_Boc Fmoc-Dab(Boc)-OH cluster_ivDde Fmoc-Dab(ivDde)-OH cluster_Mtt Fmoc-Dab(Mtt)-OH cluster_Alloc Fmoc-Dab(Alloc)-OH Boc Boc ivDde ivDde Mtt Mtt Alloc Alloc Dab_core Fmoc-Dab Core Dab_core->Boc Dab_core->ivDde Dab_core->Mtt Dab_core->Alloc G Start Fmoc-Peptide-Dab(PG)-Resin Fmoc_Deprotection Piperidine/DMF Start->Fmoc_Deprotection Coupling Fmoc-AA-OH / Coupling Reagents Fmoc_Deprotection->Coupling Repeat Repeat n times Coupling->Repeat Repeat->Fmoc_Deprotection Full_Peptide Fmoc-Full_Peptide-Dab(PG)-Resin Repeat->Full_Peptide Selective_Deprotection Selective PG Removal (e.g., Hydrazine for ivDde) Full_Peptide->Selective_Deprotection Final_Cleavage TFA Cocktail Full_Peptide->Final_Cleavage Side_Chain_Modification Modification Reagent Selective_Deprotection->Side_Chain_Modification Modified_Peptide Fmoc-Full_Peptide-Dab(NH-Modification)-Resin Modified_Peptide->Final_Cleavage Final_Product Purified Peptide Final_Cleavage->Final_Product Side_Chain_Modification->Modified_Peptide

References

Technical Support Center: Managing Solubility Problems of H-Dab(Z)-OH Protected Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides containing the H-Dab(Z)-OH (Nα-Benzyloxycarbonyl-L-2,4-diaminobutyric acid) residue. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common hurdles in your peptide synthesis workflows.

Introduction: The Challenge of this compound Solubility

The incorporation of diaminobutyric acid (Dab) and its derivatives is a valuable strategy in peptide design for introducing basicity, enabling side-chain modifications, and constructing complex peptide architectures. The benzyloxycarbonyl (Z or Cbz) protecting group is frequently employed for the side-chain amine of Dab due to its stability under various conditions. However, the hydrophobic and bulky nature of the Z group, combined with the inherent properties of the peptide sequence, can lead to significant solubility issues.[1][2] These challenges can manifest during solid-phase peptide synthesis (SPPS), cleavage from the resin, purification, and subsequent handling, ultimately impacting yield and purity.[1]

This guide will dissect the underlying causes of these solubility problems and provide a systematic approach to their resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound containing peptides so difficult to dissolve?

A1: The poor solubility of these peptides is typically due to a combination of factors:

  • Increased Hydrophobicity: The benzyloxycarbonyl (Z) group is a large, aromatic, and hydrophobic moiety.[1] Its presence on the Dab side chain significantly increases the overall non-polar character of the peptide, making it less soluble in common polar solvents.[2]

  • Intermolecular Hydrogen Bonding: Like many protected peptides, those containing this compound are prone to forming strong intermolecular hydrogen bonds between their backbones. This leads to self-association and aggregation, effectively causing the peptide to precipitate out of solution.[1][3]

  • Secondary Structure Formation: Sequences with a tendency to form stable secondary structures, particularly β-sheets, are highly susceptible to aggregation.[1][2] The presence of alternating polar and non-polar residues can exacerbate this issue.[1]

  • Peptide Length: Longer peptide chains generally exhibit lower solubility due to the cumulative effect of hydrophobic interactions along the chain.[2][4][5]

Q2: At what stage of my workflow can I expect to see solubility problems?

A2: Solubility issues can arise at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): Aggregation on the resin can lead to poor solvation of the growing peptide chain, resulting in incomplete coupling and deprotection steps.[1][3] This is often observed as the resin shrinking or failing to swell properly.[3]

  • Post-Cleavage and Deprotection: After cleaving the peptide from the resin, the fully protected or partially protected peptide may be difficult to dissolve in the cleavage cocktail or subsequent solvents used for precipitation and washing.

  • Purification: Finding a suitable solvent system for HPLC purification can be challenging. The peptide may precipitate in the injection solvent or on the column itself.

  • Lyophilization and Reconstitution: The lyophilized peptide powder may resist dissolution in the desired final buffer or solvent for your downstream application.

Q3: I can't dissolve my peptide in standard solvents like DMF or NMP. What should I try next?

A3: If standard polar aprotic solvents fail, a systematic approach is recommended. First, ensure you are starting with a small, testable amount of your peptide.[6]

  • Try Stronger Organic Solvents: Move to more powerful polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc).[1][7] DMSO is often effective for hydrophobic peptides.[4]

  • Use Mechanical Agitation: Vigorous vortexing or sonication can help break up peptide aggregates and facilitate dissolution.[2][6] Brief sonication cycles on ice are recommended to prevent heating.[6]

  • Gentle Heating: Cautiously warming the solution to less than 40°C can sometimes improve solubility, but be mindful of potential peptide degradation.[2][7]

  • Solvent Mixtures: Test mixtures of solvents. For example, a small amount of DMSO or DMF can be added to a less polar solvent like Dichloromethane (DCM) to improve solvating power.

  • Chaotropic Agents: For peptides that are extremely difficult to dissolve, the addition of chaotropic agents like guanidinium chloride or urea can be effective.[1][6] These agents disrupt the hydrogen bonding networks that hold peptide aggregates together.[6] However, be aware that these may interfere with subsequent biological assays.

Q4: Can the choice of other protecting groups in my peptide sequence affect the solubility of the this compound portion?

A4: Absolutely. The overall solubility of a peptide is a cumulative property of all its constituent amino acids and their respective protecting groups.[2] Bulky and hydrophobic side-chain protecting groups on other residues (e.g., Trt, tBu) will contribute to the overall hydrophobicity and can worsen solubility problems.[1] Conversely, strategically placed backbone protecting groups can sometimes disrupt aggregation and improve solubility.[3][8]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

When faced with an insoluble this compound peptide, a structured approach to finding a suitable solvent is crucial to avoid wasting valuable material.

Objective: To identify a single solvent or a solvent mixture that can dissolve the peptide at the desired concentration.

Methodology:

  • Aliquot the Peptide: Weigh out small, identical amounts (e.g., 1 mg) of your lyophilized peptide into several microcentrifuge tubes.[6]

  • Initial Solvent Tests: To each tube, add a small, precise volume (e.g., 100 µL) of a single test solvent.

  • Agitation: Vortex each tube vigorously for 30-60 seconds. If the peptide remains undissolved, sonicate the tube in a water bath for 1-2 minutes.[2][6]

  • Observation: Visually inspect for complete dissolution (a clear, particle-free solution).

  • Iterative Additions: If the peptide has dissolved, add another 1 mg of peptide and repeat the process to determine the approximate solubility limit.[1] If it remains insoluble, proceed to the next steps with a fresh aliquot.

  • Advanced Solvents and Additives: If initial solvents fail, move to more aggressive options or mixtures as detailed in the table below.

  • Centrifugation: For tubes with undissolved solid, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[1][7] Carefully collect the supernatant to assess the concentration of any dissolved peptide, if a suitable analytical method is available.

Table 1: Recommended Solvent Screening Cascade

TierSolvent/MixtureRationale & Causality
1 Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Standard polar aprotic solvents for peptide synthesis. Good starting point.[2]
2 Dichloromethane (DCM)A less polar solvent that can be effective for highly hydrophobic protected peptides.
3 Dimethyl Sulfoxide (DMSO), Dimethylacetamide (DMAc)Stronger polar aprotic solvents, very effective at disrupting hydrophobic interactions.[1][7]
4 Acetonitrile (ACN) / Water mixturesOften used in HPLC; testing solubility in varying ratios is key for purification.
5 Trifluoroethanol (TFE) / DCM mixturesTFE is a strong hydrogen-bond disrupting solvent that can break up secondary structures.
6 Formic Acid or Acetic Acid (concentrated)For basic peptides, acidic conditions can protonate residues and increase solubility.[7] Use sparingly as a last resort for dissolution before dilution.
7 Solvents with Chaotropic Agents (e.g., 6M Guanidine HCl or Urea)These agents denature the peptide by disrupting the hydrogen bond network, effectively solubilizing aggregates.[1][6]
Guide 2: Mitigating On-Resin Aggregation During SPPS

Preventing solubility issues before they start is the most effective strategy. On-resin aggregation is a primary cause of failed syntheses for "difficult" sequences.

Objective: To improve solvation and reaction efficiency during the SPPS of this compound containing peptides.

Workflow Diagram: SPPS Aggregation Mitigation

SPPS_Mitigation cluster_synthesis SPPS Cycle start Difficult Sequence Identified (e.g., containing this compound) strategy Select Mitigation Strategy start->strategy resin Use High-Swelling Resin (e.g., PEG-based) strategy->resin Resin Choice temp Elevate Reaction Temperature (60-90°C) strategy->temp Process Condition backbone Incorporate Backbone Protection (e.g., Pseudoprolines) strategy->backbone Sequence Modification synthesis_continue Continue Synthesis resin->synthesis_continue temp->synthesis_continue backbone->synthesis_continue

References

Validation & Comparative

A Scientist's Guide: H-Dab(Z)-OH vs. Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of success. This is particularly true for non-proteinogenic amino acids like L-α,γ-diaminobutyric acid (Dab), a key component in many peptide-based therapeutics and research tools due to its ability to introduce a positive charge and a site for further chemical modification. The strategic selection of protecting groups for both the α-amino group and the γ-side-chain amino group of Dab dictates the overall synthesis strategy, influencing everything from coupling efficiency to the final cleavage and purification of the target peptide.

This guide provides an in-depth, data-supported comparison of two commonly used Dab derivatives: H-Dab(Z)-OH (side-chain protected with benzyloxycarbonyl, Z) and Fmoc-Dab(Boc)-OH (Nα-protected with 9-fluorenylmethyloxycarbonyl, Fmoc, and side-chain protected with tert-butoxycarbonyl, Boc). We will dissect the fundamental chemistry of these protecting groups, present experimental workflows, and offer evidence-based recommendations to guide your selection process.

The Core Dilemma: Choosing the Right Protection Strategy

The fundamental difference between this compound and Fmoc-Dab(Boc)-OH lies in the orthogonality of their protecting groups. In SPPS, an orthogonal protection scheme is one in which the different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.

  • Fmoc-Dab(Boc)-OH is designed for the widely used Fmoc/tBu (tert-butyl) synthesis strategy . In this approach, the temporary Nα-Fmoc group is removed at each cycle with a mild base (typically piperidine), while the permanent side-chain Boc group remains stable. The Boc group, along with other tBu-based side-chain protecting groups and the resin linker, is then cleaved in the final step using a strong acid, most commonly trifluoroacetic acid (TFA).

  • This compound , on the other hand, presents a more complex scenario. With a free Nα-amino group, it is typically used in conjunction with an Nα-protecting group that is not Fmoc, often Boc itself, making it suitable for Boc/Z synthesis strategies . The side-chain Z group is stable to the conditions used for Boc removal (mild acid) and requires harsher conditions for its cleavage, such as strong acid (e.g., HBr in acetic acid) or, more commonly and mildly, catalytic hydrogenation.

This distinction forms the basis of our comparison, as the choice between these two derivatives is intrinsically linked to the overarching synthetic strategy you employ.

Head-to-Head Comparison: Key Performance Metrics

To provide a clear, data-driven comparison, we will evaluate these two derivatives based on the most critical parameters in peptide synthesis.

FeatureFmoc-Dab(Boc)-OHThis compound
Primary Synthesis Strategy Fmoc/tBuBoc/Z or Convergent Synthesis
Nα-Deprotection 20% Piperidine in DMF/NMPNot applicable (requires Nα-protection first)
Side-Chain Deprotection Strong Acid (e.g., 95% TFA)Catalytic Hydrogenation (e.g., H₂, Pd/C) or Strong Acid (HBr/AcOH)
Orthogonality High orthogonality in Fmoc/tBu chemistry.Orthogonal to Boc group if using Boc/Z strategy.
Side Reactions Minimal side reactions during Nα-deprotection. Potential for aspartimide formation if adjacent to Asp.Potential for incomplete cleavage of Z group. Catalyst poisoning in hydrogenation. Benzyl cation formation in strong acid.
Handling & Safety Piperidine is toxic and requires careful handling. TFA is highly corrosive.Hydrogenation requires specialized equipment (hydrogenator) and handling of flammable catalysts. HBr/AcOH is highly corrosive.
Cost-Effectiveness Generally higher cost per gram.Often more cost-effective for large-scale synthesis.

Experimental Workflows: A Practical Guide

To illustrate the practical implications of choosing one derivative over the other, we provide detailed experimental protocols for the incorporation of each into a peptide sequence.

Protocol 1: Incorporation of Fmoc-Dab(Boc)-OH via Automated Fmoc/tBu SPPS

This protocol assumes the use of a standard automated peptide synthesizer.

1. Resin Preparation:

  • Start with a pre-loaded Wang or Rink Amide resin.
  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain and repeat the treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-Dab(Boc)-OH:

  • Prepare the coupling solution:
  • Fmoc-Dab(Boc)-OH (4 eq)
  • HBTU (3.9 eq)
  • DIPEA (8 eq)
  • Dissolve the reagents in DMF and pre-activate for 5 minutes.
  • Add the activated solution to the resin and couple for 1-2 hours.
  • Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).
  • Perform a Kaiser test to confirm complete coupling.

4. Final Cleavage and Deprotection:

  • Wash the fully assembled, N-terminally deprotected peptide-resin with DCM and dry under vacuum.
  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
  • Filter the resin and precipitate the crude peptide in cold diethyl ether.
  • Centrifuge, decant the ether, and dry the peptide pellet.

Diagram: Fmoc/tBu SPPS Workflow for Fmoc-Dab(Boc)-OH

fmoc_spps_workflow Resin Resin-AA(PG) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling Fmoc-Dab(Boc)-OH HBTU/DIPEA Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Cycle Repeat Cycle (n-1) times Washing2->Cycle For next AA Final_Cleavage Final Cleavage (95% TFA Cocktail) Washing2->Final_Cleavage Final AA Cycle->Fmoc_Deprotection Peptide Crude Peptide Final_Cleavage->Peptide

Caption: Workflow for incorporating Fmoc-Dab(Boc)-OH using Fmoc/tBu SPPS.

Protocol 2: Incorporation of Boc-Dab(Z)-OH in Manual Boc/Z SPPS

This protocol outlines a manual synthesis approach. It assumes you have first Nα-protected this compound with a Boc group to get Boc-Dab(Z)-OH.

1. Resin Preparation:

  • Start with a pre-loaded Merrifield resin.
  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 2 minutes.
  • Drain and repeat the treatment for an additional 20 minutes.
  • Wash the resin with DCM (3 x 1 min), 10% DIPEA in DCM (2 x 2 min), and DCM (3 x 1 min).

3. Coupling of Boc-Dab(Z)-OH:

  • Prepare the coupling solution:
  • Boc-Dab(Z)-OH (3 eq)
  • HBTU (2.9 eq)
  • DIPEA (6 eq)
  • Dissolve in DMF, pre-activate for 5 minutes.
  • Add to the resin and couple for 2-4 hours.
  • Wash with DMF and DCM. Perform a Kaiser test.

4. Final Cleavage and Z-Group Deprotection (Hydrogenation):

  • After assembling the peptide, cleave it from the Merrifield resin using HF or TFMSA. This will remove all side-chain protecting groups except the Z group on Dab.
  • Lyophilize the crude peptide.
  • Dissolve the Z-protected peptide in methanol or a similar solvent.
  • Add Palladium on carbon (Pd/C) catalyst (10% w/w).
  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) for 4-16 hours.
  • Monitor the reaction by HPLC or TLC.
  • Once complete, filter the reaction mixture through Celite to remove the Pd/C catalyst.
  • Evaporate the solvent and lyophilize the final peptide.

Diagram: Boc/Z SPPS Workflow for Boc-Dab(Z)-OH

boc_spps_workflow Resin Resin-AA(PG) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIPEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling Boc-Dab(Z)-OH HBTU/DIPEA Neutralization->Coupling Cycle Repeat Cycle Coupling->Cycle For next AA HF_Cleavage Resin Cleavage (HF or TFMSA) Coupling->HF_Cleavage Final AA Cycle->Boc_Deprotection Z_Peptide Crude Z-Protected Peptide HF_Cleavage->Z_Peptide Hydrogenation Hydrogenation (H₂, Pd/C) Z_Peptide->Hydrogenation Peptide Final Peptide Hydrogenation->Peptide

Caption: Workflow for incorporating Boc-Dab(Z)-OH using Boc/Z SPPS.

Causality and Strategic Recommendations

The choice between Fmoc-Dab(Boc)-OH and this compound is not merely a matter of preference but a strategic decision with cascading effects on your entire synthesis project.

Choose Fmoc-Dab(Boc)-OH when:

  • You are using a standard automated peptide synthesizer: The vast majority of modern synthesizers are configured for Fmoc/tBu chemistry.

  • Your peptide is sensitive to harsh acidic conditions or hydrogenation: The final TFA cleavage is generally milder and more compatible with a wider range of functional groups than HF cleavage or HBr/AcOH.

  • You are synthesizing a relatively short to medium-length peptide: Fmoc chemistry is highly efficient and reliable for peptides up to ~50 amino acids.

  • Speed and convenience are priorities: The automated, single-cleavage workflow of the Fmoc/tBu strategy is significantly faster than the multi-step cleavage and deprotection required for a Boc/Z approach.

Choose this compound (as Boc-Dab(Z)-OH) when:

  • You are performing a large-scale synthesis where cost is a major driver: Boc-protected amino acids and the associated reagents are often less expensive than their Fmoc counterparts.

  • You are synthesizing a peptide that is prone to aggregation during Fmoc-SPPS: The different solvation properties in Boc-SPPS can sometimes mitigate on-chain aggregation issues.

  • You require the Dab side-chain to remain protected after cleavage from the resin: The stability of the Z group to HF allows for the isolation of a side-chain protected peptide, which can then be selectively deprotected in solution or used for convergent peptide synthesis (fragment condensation). This is a key advantage for complex targets.

  • Your peptide contains functional groups that are sensitive to piperidine: While rare, some moieties may not be stable to the repeated basic treatments required for Fmoc removal.

Conclusion: A Decision Guided by Synthesis Strategy

Fmoc-Dab(Boc)-OH represents the modern, convenient, and highly efficient choice for routine peptide synthesis within the well-established Fmoc/tBu framework. This compound , used in a Boc/Z strategy, offers a cost-effective alternative for large-scale production and provides unique strategic advantages for complex synthetic routes that require orthogonal side-chain deprotection in solution. By understanding the fundamental chemical principles and practical workflows associated with each, researchers can make an informed decision that paves the way for a successful peptide synthesis campaign.

A Senior Application Scientist's Guide to LC-MS Analysis for Validating H-Dab(Z)-OH Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) like H-Dab(Z)-OH is a critical strategy for enhancing stability, potency, and novelty. However, the successful synthesis of these modified peptides hinges on rigorous analytical validation. This guide provides an in-depth, experience-driven comparison of analytical methodologies, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for confirming the incorporation of this compound. We will dissect a robust LC-MS protocol, explain the causal logic behind its design, compare it to alternative methods such as Edman degradation and NMR spectroscopy, and provide practical troubleshooting advice. This document is intended for researchers, chemists, and drug development professionals who require definitive, high-confidence validation of their synthetic peptide products.

The Critical Role of Incorporation Validation

The introduction of ncAAs such as this compound (L-2,4-diaminobutanoic acid with a benzyloxycarbonyl-protected side chain) into a peptide sequence is a deliberate chemical modification designed to impart specific properties. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the side-chain amine, preventing unwanted reactions during solid-phase peptide synthesis (SPPS).[1][2] Failure to correctly incorporate this residue can lead to a heterogeneous mixture of products, including deletion sequences (where the amino acid is missing) or peptides with unintended modifications, compromising downstream biological assays and therapeutic efficacy. Therefore, unambiguous validation is not merely a quality control step; it is a foundational requirement for meaningful research and development.

The Premier Method: High-Resolution LC-MS Analysis

Liquid Chromatography-Mass Spectrometry stands as the most powerful and efficient technique for this validation task.[3][4] It combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry, allowing for the confident identification and characterization of the target peptide from a complex mixture of synthetic impurities.[3][5][6]

Experimental Workflow for this compound Incorporation Validation

The following diagram outlines a comprehensive workflow for the validation process.

LCMS_Workflow Figure 1: LC-MS Workflow for Peptide Validation cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Solubilization Solubilization (ACN/H2O/FA) Precipitation->Solubilization Injection Sample Injection Solubilization->Injection Separation Reverse-Phase HPLC (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) (Positive Mode) Separation->Ionization Detection High-Resolution MS (e.g., Orbitrap, Q-TOF) Ionization->Detection TIC Extract Total Ion Chromatogram (TIC) Detection->TIC EIC Extract Ion Chromatogram (EIC) for Expected m/z TIC->EIC Mass_Spec Analyze Mass Spectrum (Deconvolution) EIC->Mass_Spec Validation Validate Incorporation (Match Theoretical Mass) Mass_Spec->Validation

Caption: A typical workflow from crude peptide to validated product.

Detailed Step-by-Step LC-MS Protocol

This protocol is designed to provide a robust starting point for the analysis of a crude peptide sample post-synthesis to verify the incorporation of this compound.

  • Sample Preparation (Post-Cleavage):

    • Rationale: The initial step after cleaving the peptide from the solid-phase resin is to remove scavengers and excess cleavage reagents (like trifluoroacetic acid, TFA) which can interfere with LC-MS analysis.[7]

    • Procedure:

      • Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).

      • Precipitate the crude peptide by adding it to a 50-fold excess of cold diethyl ether.

      • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the wash twice to remove residual scavengers.

      • Air-dry the pellet to remove residual ether.

      • Solubilize the peptide in an appropriate solvent, typically 50:50 acetonitrile (ACN):water with 0.1% formic acid (FA), to a concentration of ~1 mg/mL.

  • Liquid Chromatography (LC) Setup:

    • Rationale: Reverse-phase chromatography is the standard for peptide separation.[8] A C18 column is chosen for its hydrophobic stationary phase, which effectively retains peptides. The gradient elution from a weak aqueous mobile phase to a strong organic mobile phase separates the target peptide from more polar (e.g., deletion sequences) and less polar impurities. Formic acid is a crucial additive that acts as an ion-pairing agent to improve peak shape and provides a source of protons for efficient electrospray ionization (ESI).[9]

    • Parameters:

      • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% to 65% B over 15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Setup:

    • Rationale: ESI is the preferred ionization technique for peptides as it is a "soft" method that typically generates intact, multiply-charged molecular ions with minimal fragmentation in the source.[8] High-resolution mass analyzers (like Orbitrap or TOF) are critical for providing accurate mass measurements, which are essential to differentiate the target peptide from closely related impurities.[5]

    • Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Analyzer: High-Resolution (e.g., Q-TOF, Orbitrap).

      • Scan Range (m/z): 300–2000.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

Interpreting the Results: The Signature of Success

Successful incorporation is validated by matching the experimentally observed mass to the theoretical mass of the this compound-containing peptide.

  • Calculate Theoretical Mass: Determine the exact monoisotopic mass of your target peptide. The residue mass of this compound is approximately 236.26 g/mol .

  • Analyze the Spectrum:

    • Locate the main peak in the total ion chromatogram (TIC).

    • Examine the mass spectrum corresponding to this peak. Due to ESI, you will likely see a series of peaks representing the same peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺).

    • Use the mass spectrometer's software to deconvolute this charge state envelope. The software will calculate the neutral mass (M) of the peptide.

  • Validate: A successful incorporation is confirmed if the deconvoluted experimental mass is within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass.

Comparative Guide: LC-MS vs. Alternative Methods

While LC-MS is the premier tool, it is essential to understand its performance relative to other common analytical techniques.

FeatureLC-MSEdman DegradationNMR Spectroscopy
Primary Output Mass-to-charge ratio of intact peptide and fragments.Sequential N-terminal amino acid identity.[10][11]3D structure, folding, and atomic connectivity.[12][13]
Sensitivity High (picomole to femtomole).[14]Moderate (10-100 picomoles).[10]Low (milligram quantities, >0.5 mM concentration).[15]
Speed Fast (~20-30 minutes per sample).Slow (hours per peptide, ~30-60 min per cycle).[11]Very Slow (hours to days per sample).
Confirmation Confirms total mass; MS/MS confirms sequence and modification site.Confirms N-terminal sequence directly.[16]Confirms overall structure and can identify specific residues.
Key Limitation Does not provide direct sequencing without MS/MS; isomeric amino acids can be indistinguishable by mass alone.Blocked N-terminus prevents analysis; cannot identify modifications within the sequence easily.[10]Requires large amounts of pure sample; complex data interpretation; not suitable for crude mixtures.[15][17]
Cost High initial instrument cost, moderate per-sample cost.Moderate instrument cost, can be high per-sample cost.Very high instrument cost, high per-sample cost.

Troubleshooting Common LC-MS Challenges

Even with a robust protocol, challenges can arise. The following decision tree provides a logical path for troubleshooting common issues.

Troubleshooting_Tree Figure 2: Troubleshooting LC-MS Analysis of Peptides Start Start Analysis Problem Problem Observed? Start->Problem NoSignal No Signal or Very Low Intensity Problem->NoSignal Yes Success Analysis Successful Problem->Success No BadPeak Poor Peak Shape (Tailing/Broad) NoSignal->BadPeak Signal restored, but... CheckSolubility Is peptide soluble? (Visually inspect sample) NoSignal->CheckSolubility MassMismatch Mass Mismatch BadPeak->MassMismatch Peak shape fixed, but... CheckColumn Column overloaded or old? (Inject less, replace column) BadPeak->CheckColumn MassMismatch->Success Mass confirmed CheckCalc Check theoretical mass calculation (Correct protecting groups, counter-ions) MassMismatch->CheckCalc CheckMS Check MS settings (Capillary voltage, temps) CheckSolubility->CheckMS Soluble CheckLC Check LC plumbing (Leaks, clogs) CheckMS->CheckLC Settings OK CheckMobilePhase Mobile phase issues? (Fresh 0.1% FA, proper pH) CheckColumn->CheckMobilePhase Column OK CheckInteractions Nonspecific binding? (Increase organic % or add ion-pairing agent). CheckMobilePhase->CheckInteractions Phase OK CheckMods Possible unintended modifications? (Oxidation, deamidation, incomplete deprotection) CheckCalc->CheckMods Calculation OK CheckSynth Possible synthesis error? (Deletion, double coupling). CheckMods->CheckSynth No common mods

Caption: A decision tree for resolving common analytical issues.

Conclusion

For the definitive validation of this compound incorporation into synthetic peptides, LC-MS is the unequivocally superior method. Its combination of high sensitivity, speed, and mass accuracy provides unambiguous confirmation of the peptide's molecular weight, a primary indicator of successful synthesis. While other techniques like Edman degradation and NMR offer complementary information, they lack the practicality and efficiency of LC-MS for routine, high-confidence validation in a drug discovery or development setting. By employing the robust protocol and systematic troubleshooting logic outlined in this guide, researchers can ensure the integrity of their synthetic peptides, paving the way for reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the deliberate incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for enhancing potency, stability, and target specificity.[1][2][3] Among these, L-2,4-diaminobutyric acid (Dab), a shorter homolog of L-lysine, has emerged as a critical building block, particularly in the development of antimicrobial (AMP) and anticancer peptides (ACP).[4][5][6] This guide provides an in-depth comparison of the biological activities conferred by peptides incorporating Dab, synthesized using the benzyloxycarbonyl-protected derivative, H-Dab(Z)-OH. We will explore the structure-activity relationships that differentiate Dab from its canonical counterparts and provide detailed, field-tested protocols for evaluating these activities.

The Strategic Choice of this compound in Peptide Synthesis

While modern solid-phase peptide synthesis (SPPS) predominantly relies on Fmoc/tBu chemistry, the Z-protecting group (benzyloxycarbonyl) offers a distinct strategic advantage, particularly in solution-phase synthesis or complex fragment condensation strategies.[7]

  • Orthogonality: The Z-group is labile to hydrogenolysis, a mild deprotection method that is orthogonal to the acid-labile (Boc/tBu) and base-labile (Fmoc) protecting groups.[8] This allows for selective deprotection of the Dab side chain while the peptide remains anchored to a resin or other protecting groups are intact, enabling site-specific modifications like labeling or cyclization.

  • Cost-Effectiveness: For large-scale synthesis, Z-protected amino acids can be more economical than their Fmoc- or Boc-protected counterparts.[7]

The choice of this compound is therefore a deliberate one, often made to facilitate specific synthetic endpoints that leverage its unique deprotection chemistry.

Comparative Biological Activity: Dab vs. Lysine and Other Homologs

The primary driver for incorporating Dab into a peptide sequence is to modulate its cationic and amphipathic properties, which are crucial for many biological activities, especially those involving membrane disruption.[6][9] The shorter side chain of Dab compared to Lysine (by one methylene group) introduces significant changes in conformational flexibility and charge distribution.[4]

Dab is a key constituent of naturally occurring polymyxin antibiotics, which are a last-line defense against multidrug-resistant Gram-negative bacteria.[4][10] The positively charged Dab residues are critical for the initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) layer of the bacterial outer membrane.[4][10]

Structure-Activity Relationship (SAR): The shorter side chain of Dab compared to Lysine or Ornithine alters the peptide's interaction with the bacterial membrane. Studies on the antimicrobial peptide melittin showed that substituting its three lysine residues with Dab improved its activity against E. coli.[11] This suggests that the precise spacing of the positive charge afforded by Dab can optimize the disruption of Gram-negative outer membranes.[4][11] The interplay of charge and hydrophobicity is critical; ultrashort cationic lipopeptides (USCLs) rich in Dab have demonstrated potent, broad-spectrum antimicrobial activity.[5] A C14-conjugated di-Dab peptide, for instance, was found to be highly effective.[5]

Comparative Performance Data:

Peptide/AnalogTarget OrganismMIC (μg/mL)Key FindingSource
Melittin (Native, 3x Lys)S. aureus4Baseline activity.[11]
Melittin-Dab (3x Dab)S. aureus4No significant change vs. Lys for Gram-positive.[11]
Melittin (Native, 3x Lys)E. coli8Baseline activity.[11]
Melittin-Dab (3x Dab)E. coli4Improved activity vs. Lys for Gram-negative.[11]
C16-Dab2-NH2E. coli4Potent activity from an ultrashort lipopeptide.[5]
C16-Dab2-NH2S. aureus2High potency against Gram-positive bacteria.[5]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

The same physicochemical properties that make Dab-containing peptides effective against bacterial membranes also confer cytotoxicity against cancer cells.[6][12] Cancer cell membranes often have a higher net negative charge than normal cells due to an increased concentration of anionic molecules like phosphatidylserine.[13] This provides a selective electrostatic target for cationic peptides.

Mechanism of Action: Dab-containing peptides and lipopeptides can induce cancer cell death through membranolytic activity, leading to necrosis or apoptosis.[5][12] Studies have shown that L-2,4-diaminobutyric acid on its own can exert a cytolytic effect on glioma cells and hepatoma cell lines, suggesting an intrinsic cytotoxicity that is amplified when incorporated into a peptide scaffold.[14][15] Ultrashort Dab-rich lipopeptides have shown potent activity against colon, breast, and lung cancer cell lines, with a C14-conjugated di-Dab peptide showing high selectivity for cancer cells over normal cells.[5]

Comparative Performance Data:

CompoundCell LineIC50 / LC50Key FindingSource
L-DabSKMG-1 (Glioma)20 mM (24h)Intrinsic cytotoxicity of the amino acid.[14]
C14-Dab2-NH2HT29 (Colon Cancer)~25 µMHigh potency with low toxicity to normal cells.[5]
C14-Dab2-NH2MCF-7 (Breast Cancer)~25 µMConsistent activity across different cancer types.[5]
C14-Dab2-NH2A549 (Lung Cancer)~25 µMDemonstrates broad-spectrum anticancer potential.[5]

IC50/LC50: Concentration required to inhibit/kill 50% of cells. Lower values indicate higher potency.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthy and reproducible data, all experimental protocols must be designed as self-validating systems, incorporating appropriate controls and clear, quantitative readouts.

The overall process from peptide design to activity validation follows a logical sequence. The choice of synthesis and purification methods is critical for obtaining the high-purity peptides necessary for accurate biological assessment.

G cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment cluster_analysis Data Analysis & SAR s1 SPPS with this compound s2 Cleavage & Deprotection (e.g., Hydrogenolysis for Z-group) s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (QC) s3->s4 a1 Antimicrobial Screening (MIC Assay) s4->a1 a2 Anticancer Screening (MTT/LDH Assay) s4->a2 d1 Compare MIC/IC50 Values a1->d1 a3 Hemolysis Assay (Toxicity Screen) a2->a3 d2 Determine Therapeutic Index (IC50 Normal / IC50 Cancer) a2->d2 a3->d1 a3->d2 d3 Structure-Activity Relationship (SAR) Analysis d1->d3 d2->d3

Caption: Workflow from peptide synthesis to biological evaluation.

This protocol, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of a peptide that inhibits visible microbial growth.[16]

Materials:

  • Peptide stock solution (e.g., 1280 µg/mL in 10 mM PB).[16]

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive Controls: Colistin (for Gram-negative), Vancomycin (for Gram-positive).[16]

  • Negative Control: Uninoculated broth (sterility control).

  • Growth Control: Inoculated broth without peptide.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Peptide Dilution: Perform a two-fold serial dilution of the peptide stock solution directly in the 96-well plate using MHB. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest peptide concentration in which no visible turbidity (growth) is observed.

  • Validation:

    • The sterility control well must be clear.

    • The growth control well must be turbid.

    • The MICs for the positive control antibiotics should fall within their expected range, validating the assay conditions and bacterial susceptibility.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Cancer cell line (e.g., A549) and a normal cell line (e.g., human dermal fibroblasts) for selectivity assessment.[13]

  • Culture medium (e.g., DMEM with 10% FBS).

  • Peptide stock solution (e.g., 256 µM in ddH₂O).[16]

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • Positive Control: Doxorubicin or another standard chemotherapy agent.

  • Negative Control: Cells treated with vehicle only (untreated control).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO₂ to allow for attachment.[16]

  • Peptide Treatment: The next day, remove the old media and add fresh media containing serial dilutions of the peptide (e.g., 1 to 128 µM).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.[10]

  • Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Data Analysis & Validation:

    • Calculate cell viability as a percentage relative to the untreated control wells.

    • Plot viability versus peptide concentration and use a non-linear regression to determine the IC50 value.

    • The positive control should show a dose-dependent decrease in viability, confirming the cells are responsive to cytotoxic agents.

Mechanistic Insights & Structural Rationale

The enhanced activity of Dab-containing peptides, particularly against Gram-negative bacteria, can be attributed to its specific structural properties.

Caption: Dab's shorter side chain optimizes interaction with LPS.

The side chain of Dab is shorter than Lysine by one carbon. This seemingly minor change has significant consequences:

  • Reduced Conformational Entropy: The shorter, less flexible side chain may reduce the entropic penalty upon binding to structured targets like the lipid A portion of LPS.

  • Optimized Charge Presentation: The precise positioning of the terminal amine on the Dab side chain can lead to more favorable electrostatic interactions and hydrogen bonding with the phosphate groups of lipid A, which is the primary mechanism for disrupting the outer membrane.[4]

  • Altered Amphipathicity: In a helical peptide, the shorter side chain can fine-tune the segregation of polar and non-polar faces, potentially enhancing its ability to insert into and disrupt the lipid bilayer.

Conclusion and Future Perspectives

The incorporation of Dab via this compound is a powerful and strategically sound approach in peptide drug design. The resulting peptides consistently demonstrate potent antimicrobial and anticancer activities, often superior to their canonical Lysine-containing counterparts, especially against Gram-negative pathogens. The comparative data clearly indicates that the structural modifications imparted by Dab's shorter side chain are key to this enhanced bioactivity. By employing robust, self-validating experimental protocols, researchers can reliably quantify these performance gains and elucidate the structure-activity relationships that drive them. Future work will likely focus on combining Dab with other ncAAs and synthetic modifications to further optimize selectivity, reduce toxicity, and overcome resistance mechanisms, pushing the boundaries of peptide-based therapeutics.

References

A Comparative Guide to the Characterization of Peptides Containing H-Dab(Z)-OH: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for the characterization of synthetic peptides incorporating the non-canonical amino acid L-2,4-diaminobutyric acid, with its side-chain (gamma) amino group protected by a benzyloxycarbonyl (Z) group, denoted as H-Dab(Z)-OH. We will explore the nuances, challenges, and comparative performance of classic Edman degradation against modern mass spectrometry techniques, offering researchers the critical insights needed to select the optimal analytical strategy.

Introduction: The Challenge of Modified Peptides

In therapeutic peptide development and chemical biology, the incorporation of non-canonical or modified amino acids is a key strategy for enhancing stability, modulating bioactivity, and introducing novel functionalities. This compound is one such building block, providing a protected amine on its side chain that can be used for later conjugation or to enforce specific peptide conformations. However, the very modifications that grant these peptides their unique properties also present significant analytical challenges.

Verifying the primary structure of these complex peptides is non-trivial. While Edman degradation has been a cornerstone of protein sequencing for decades, its performance with modified residues, particularly those with acid-labile protecting groups like the Z-group, requires careful consideration.[1][2] This guide dissects the behavior of a Dab(Z)-containing peptide during Edman sequencing and contrasts it with the capabilities of high-resolution mass spectrometry, the current workhorse of proteomics and peptidomics.[3]

The Analyte: Understanding the this compound Residue

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid with a side chain containing a primary amine, making it shorter than lysine by one methylene group. The benzyloxycarbonyl (Z or Cbz) group is a common carbamate-based protecting group for amines in peptide synthesis.[4] Its stability is a critical factor in the context of sequencing chemistry.

Caption: Structure of an this compound residue within a peptide chain.

Method 1: N-Terminal Sequencing by Edman Degradation

Edman degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[1][5] The process is automated and involves a cycle of three key steps for each residue.[6][7]

  • Coupling: The free N-terminal α-amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[2][8]

  • Cleavage: Under anhydrous acidic conditions using trifluoroacetic acid (TFA), the peptide bond nearest to the PTC-group is cleaved, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[8][9]

  • Conversion & Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by its unique retention time using reverse-phase HPLC.[1][10]

Edman_Workflow start Peptide with free N-terminus coupling Step 1: Coupling Reagent: PITC Conditions: Alkaline start->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage Step 2: Cleavage Reagent: TFA Conditions: Anhydrous Acid ptc_peptide->cleavage atz ATZ-Amino Acid (Extracted) cleavage->atz shortened_peptide Peptide (n-1) cleavage->shortened_peptide Remains for next cycle conversion Step 3: Conversion Reagent: Aqueous Acid atz->conversion shortened_peptide->coupling Cycle repeats pth PTH-Amino Acid conversion->pth hplc HPLC Identification pth->hplc

Caption: The automated three-step cycle of Edman degradation.

Characterizing this compound: The Central Question of Z-Group Stability

The primary challenge for sequencing a Dab(Z)-containing peptide via Edman degradation is the chemical stability of the benzyloxycarbonyl (Z) group under the anhydrous TFA conditions of the cleavage step. This leads to three potential experimental outcomes:

  • Scenario A: The Z-Group is Stable. If the Z-group remains intact, the sequencer will release an ATZ-Dab(Z) derivative, which is then converted to PTH-Dab(Z). This modified PTH-amino acid will have a unique, likely delayed, retention time on the HPLC due to its hydrophobicity. Without a pre-synthesized analytical standard for PTH-Dab(Z), this peak will be "unidentified." For quality control of a known sequence, observing a consistent, unknown peak at the expected cycle is strong evidence for the residue's presence.

  • Scenario B: The Z-Group is Completely Cleaved. If the TFA is harsh enough to completely remove the Z-group during the cleavage step, the resulting product would be PTH-Dab. This may be identifiable if a standard is available, but it is not a common standard in pre-packaged kits. The cleavage would also release benzyl alcohol and CO₂, which could potentially create minor artifact peaks in the chromatogram.

  • Scenario C: The Z-Group is Partially Cleaved. This is the most problematic outcome. Partial cleavage would result in the detection of two peaks at the Dab(Z) cycle: PTH-Dab(Z) and PTH-Dab. This complicates data interpretation, reduces the signal for the primary species, and can be mistaken for a peptide mixture or impurity.

In practice, the anhydrous and brief nature of the TFA cleavage step makes Scenario A (Z-group stability) the most probable outcome. However, this must be empirically verified.

Experimental Protocol: Automated Edman Degradation

This protocol assumes the use of a modern automated protein sequencer (e.g., from Shimadzu or Applied Biosystems).

  • Sample Preparation:

    • Ensure the peptide sample is highly pure (>95%), as contaminating peptides will produce overlapping sequences.[11]

    • Quantify the peptide accurately. Load 10-100 picomoles of peptide onto the sample membrane (e.g., PVDF).[1]

    • The N-terminus must be free; any N-terminal modifications like acetylation will block the PITC reaction and prevent sequencing.[1][12]

  • Instrument Setup:

    • Prime all reagent and solvent lines according to the manufacturer's instructions. Key reagents include PITC (coupling base), TFA (cleavage acid), and solvents for extraction and conversion.

    • Run a standard (e.g., PTH-amino acid mixture) to calibrate HPLC retention times.

  • Sequencing Run:

    • Initiate the automated sequencing program. Each cycle will take approximately 30-45 minutes.

    • The instrument will automatically perform the coupling, cleavage, extraction, and conversion steps for each cycle.

    • The resulting PTH-amino acid for each cycle is injected onto an integrated HPLC system for identification.

  • Data Analysis:

    • The software generates a series of chromatograms, one for each sequencing cycle.

    • Identify the major PTH-amino acid peak in each cycle by comparing its retention time to the standards.

    • At the cycle corresponding to the Dab(Z) position, look for a new, unidentified peak that is absent in other cycles. Note its retention time. A "dropout" or blank cycle may occur if the resulting PTH derivative is not soluble in the extraction solvent.[10][13]

Method 2: Characterization by Mass Spectrometry

Mass spectrometry (MS) is an alternative and often more powerful technique for peptide sequencing, especially for molecules with post-translational or synthetic modifications.[3][14] The most common approach is tandem mass spectrometry (LC-MS/MS).[15][16]

  • Ionization: The peptide is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI).

  • MS1 Scan: The instrument first measures the mass-to-charge ratio (m/z) of the intact peptide ions, providing a highly accurate molecular weight.

  • Isolation & Fragmentation: A specific peptide ion (the "precursor ion") is isolated and fragmented inside the instrument, usually by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • MS2 Scan: The m/z of the resulting fragment ions are measured. The fragmentation typically occurs at the peptide bonds, creating a ladder of 'b-ions' (containing the N-terminus) and 'y-ions' (containing the C-terminus).[17] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.

MS_Workflow sample Peptide Sample (Optional Digestion) lc HPLC Separation sample->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Intact Peptide Mass) esi->ms1 isolation Precursor Ion Isolation ms1->isolation fragmentation Fragmentation (CID / HCD) isolation->fragmentation ms2 MS2 Scan (Fragment Ion Masses) fragmentation->ms2 sequencing Sequence Inference (b- and y-ion series) ms2->sequencing

Caption: A typical workflow for peptide sequencing by tandem mass spectrometry.

Characterizing this compound: A Clear Mass Signature

Mass spectrometry excels at identifying modified residues because each modification has a defined mass.

  • Intact Mass (MS1): The mass of the Dab(Z) residue (C₁₂H₁₄N₂O₃) is 234.10 Da. The presence of this residue in a peptide will result in a specific, predictable intact mass that can be confirmed with high accuracy (<5 ppm). This provides immediate evidence that the modification is present.

  • Fragmentation (MS2): In the MS/MS spectrum, the location of the Dab(Z) residue is determined unequivocally. For example, if Dab(Z) is the third residue in a sequence Ala-Gly-Dab(Z)-Val, the mass difference between the b₂ ion (Ala-Gly) and the b₃ ion (Ala-Gly-Dab(Z)) will be exactly 234.10 Da. This provides unambiguous sequence and localization of the modified residue. Unlike Edman degradation, there is no ambiguity from potential side-chain reactions.

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical cleavage from N-terminus.[1]Mass measurement of intact peptide and its fragments.[3]
Handling of Dab(Z) Ambiguous. Outcome depends on Z-group stability in TFA. Likely yields an "unknown" PTH derivative.Unambiguous. Identified by its unique residue mass (234.10 Da) in both MS1 and MS/MS scans.
Data Output Series of HPLC chromatograms, one per cycle.MS1 spectrum (intact mass) and MS/MS spectra (fragment ions).
Key Advantage Directly sequences from the N-terminus; can resolve isobaric amino acids (Leucine/Isoleucine).High sensitivity, high throughput, confirms intact mass, and unambiguously identifies and localizes modifications.[3][14]
Key Limitation Requires a free N-terminus; length limited to ~30-50 residues; struggles with unknown modifications.[1][12]Cannot distinguish isobaric residues (e.g., Leu/Ile); fragmentation can be incomplete for some peptides.[18]
Sample Purity Requires very high purity (>95%) to avoid overlapping sequences.[11]More tolerant of mixtures, as peptides can be separated by LC and isolated by mass in the MS.
Sample Amount 10 - 100 picomoles.[1]1 femtomole - 1 picomole.
Throughput Low (one sample at a time, ~45 min/residue).High (LC run times of 30-60 min can identify many peptides in a mixture).

Conclusion and Recommendations

For researchers working with peptides containing this compound, the choice of analytical method depends on the specific goal.

  • Choose Edman Degradation for:

    • Orthogonal Confirmation: When you have a highly purified peptide of a known sequence and need to confirm the N-terminal sequence as a secondary validation to MS data.

    • Resolving Isobars: If the peptide contains leucine and isoleucine residues that need to be definitively assigned.

    • QC of N-terminus: Specifically verifying the integrity of the N-terminal residue.

  • Choose Mass Spectrometry for:

    • Primary Characterization & De Novo Sequencing: It is the superior method for initial sequence confirmation, as it will unambiguously verify the mass and location of the Dab(Z) residue.

    • Impure Samples: When analyzing samples that are not perfectly pure.

    • High-Throughput Screening: When multiple modified peptides need to be characterized.

Final Recommendation: The most robust characterization strategy is to use both techniques orthogonally. Use high-resolution LC-MS/MS as the primary tool to confirm the peptide's intact mass and to verify the full sequence, including the unambiguous placement of the Dab(Z) residue. Subsequently, use Edman degradation on a purified batch as a secondary quality control measure to provide definitive confirmation of the N-terminal sequence and resolve any isobaric ambiguities. This dual approach provides a self-validating system that ensures the highest level of scientific integrity for your drug development and research programs.

References

A Researcher's Guide to Diaminobutyric Acid Introduction: Evaluating Alternatives to H-Dab(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of novel therapeutics. Among these, L-2,4-diaminobutyric acid (Dab) is of particular interest due to its ability to introduce a basic side chain, serve as a branching point, or act as a surrogate for lysine with altered geometric and basicity profiles. The successful incorporation of Dab into a peptide sequence, however, is critically dependent on the choice of its side-chain protecting group.

For years, N-γ-benzyloxycarbonyl-L-α,γ-diaminobutyric acid (H-Dab(Z)-OH) has been a workhorse in this field. The benzyloxycarbonyl (Z) group offers robust protection under the acidic conditions typical of Boc-strategy solid-phase peptide synthesis (SPPS). However, its removal requires harsh conditions, such as strong acid (e.g., HF) or catalytic hydrogenation, which can be incompatible with sensitive functional groups elsewhere in the peptide, thereby limiting its applicability, especially in complex molecules.

This guide provides a critical evaluation of viable alternatives to this compound for the introduction of diaminobutyric acid, offering researchers the insights needed to make informed decisions based on their specific synthetic strategies and the chemical nature of their target peptides. We will delve into the mechanistic underpinnings of various protecting groups, present comparative experimental data, and provide detailed protocols to facilitate their implementation in your laboratory.

The Limitations of the Z-Group: Why Seek Alternatives?

The primary drawback of the Z-group is its demanding deprotection conditions. Catalytic hydrogenation, while clean, can be problematic for peptides containing other reducible functionalities like C=C bonds or methionine and cysteine residues which can poison the catalyst. Strong acid cleavage with HF, on the other hand, is not only hazardous but can also lead to side reactions and degradation of the peptide.

These limitations have spurred the development and adoption of alternative protecting groups for the γ-amino group of Dab, particularly those compatible with the milder and more orthogonal Fmoc-based SPPS strategy.

A Comparative Analysis of Key Alternatives

The ideal protecting group for the Dab side chain should be stable during peptide chain elongation and efficiently removed under conditions that do not affect the peptide backbone or other side-chain protecting groups. Let's examine the most widely used alternatives to the Z-group.

The Boc Group: H-Dab(Boc)-OH

The tert-butyloxycarbonyl (Boc) group is a cornerstone of acid-labile protection. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), typically used for the final cleavage of the peptide from the resin in Fmoc-SPPS.

Key Advantages:

  • Orthogonality with Fmoc: Perfectly compatible with standard Fmoc-SPPS protocols.

  • Mild Cleavage: Removal with TFA is significantly milder than HF.

Considerations:

  • Not Orthogonal in Boc-SPPS: The side-chain Boc group will be cleaved during the N-α-Boc deprotection steps in Boc-SPPS, making it unsuitable for this strategy if side-chain protection is desired throughout the synthesis.

The Alloc Group: H-Dab(Alloc)-OH

The allyloxycarbonyl (Alloc) group offers a unique deprotection strategy based on palladium catalysis. This provides an orthogonal protection scheme that is compatible with both Fmoc and Boc strategies.

Key Advantages:

  • High Orthogonality: Deprotection with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., dimethyl barbituric acid) does not affect acid-labile (Boc, tBu) or base-labile (Fmoc) groups.

  • Mild Deprotection: The cleavage conditions are gentle and highly specific.

Considerations:

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to sulfur-containing residues.

  • Cost and Handling: Palladium catalysts can be expensive, and care must be taken to ensure their complete removal from the final peptide.

The ivDde Group: H-Dab(ivDde)-OH

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group.[1] This unique cleavage chemistry provides an additional layer of orthogonality.

Key Advantages:

  • Orthogonality: Cleaved by a dilute solution of hydrazine in DMF, leaving Fmoc, Boc, and Alloc groups intact.[2] This is particularly useful for on-resin side-chain modifications.

  • Mild Cleavage: Hydrazine treatment is a relatively mild process.

Considerations:

  • Hydrazine Reactivity: Hydrazine is a potent nucleophile and may react with other functional groups if not used carefully.[1]

  • Cleavage Kinetics: The deprotection can sometimes be slow and may require monitoring for completion.

Performance Data at a Glance

Protecting GroupCommon Deprotection Reagent(s)Orthogonal to Fmoc?Orthogonal to Boc (acid-labile)?Key Considerations
Z H₂/Pd, HBr/AcOH, HFYesNo (requires harsh acid)Harsh cleavage, catalyst poisoning
Boc TFA, HClYesNoStandard for Fmoc-SPPS side-chain protection
Alloc Pd(PPh₃)₄, ScavengerYesYesCatalyst cost and removal, sensitivity to sulfur
ivDde 2-4% Hydrazine in DMFYesYesHydrazine reactivity, potential for slower cleavage

Experimental Workflow: On-Resin Side-Chain Lactamization using H-Dab(ivDde)-OH

This protocol outlines the selective deprotection of the Dab side chain and subsequent cyclization, a common application where orthogonal protecting groups are essential.

G cluster_workflow On-Resin Side-Chain Cyclization Workflow resin Peptide-Resin (Fmoc-AA-...-Dab(ivDde)-...-Resin) deprotection Selective ivDde Removal (2% Hydrazine/DMF) resin->deprotection activation Side-Chain Activation (e.g., HBTU, DIPEA) deprotection->activation cyclization Intramolecular Cyclization (Lactam Bridge Formation) activation->cyclization cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA) cyclization->cleavage final_peptide Cyclic Peptide cleavage->final_peptide

Figure 1. Workflow for on-resin side-chain lactamization using Dab(ivDde).

Protocol:

  • Peptide Synthesis: Assemble the linear peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS chemistry.[3][4] Incorporate Fmoc-Dab(ivDde)-OH at the desired position.

  • N-terminal Protection (Optional but Recommended): After the final coupling step, if the N-terminus is to remain free in the final cyclic peptide, it is advisable to protect it with a Boc group (using Boc-anhydride) to prevent its participation in the cyclization step.

  • Selective ivDde Deprotection:

    • Swell the peptide-resin in dimethylformamide (DMF).

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (e.g., 3 x 3-minute treatments).[1]

    • Wash the resin thoroughly with DMF to remove all traces of hydrazine and the cleaved protecting group.

  • On-Resin Cyclization:

    • Swell the resin in a suitable solvent (e.g., DMF or NMP).

    • Add a solution of a coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIPEA or sym-collidine) in DMF/NMP.[5] The concentration should be relatively dilute to favor intramolecular cyclization over intermolecular oligomerization.

    • Allow the reaction to proceed for 2-24 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of beads).

  • Final Cleavage and Deprotection:

    • Wash the resin extensively with DMF, followed by dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

    • Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Choosing the Right Tool for the Job

The optimal choice of a protecting group for diaminobutyric acid is not a one-size-fits-all solution. It is dictated by the overall synthetic strategy and the specific requirements of the target molecule.

  • For routine Fmoc-SPPS where the Dab side chain is to be deprotected during the final cleavage, H-Dab(Boc)-OH is the most straightforward and cost-effective option.

  • When orthogonality is paramount, allowing for selective on-resin modification of the Dab side chain, both H-Dab(Alloc)-OH and H-Dab(ivDde)-OH are excellent choices. The decision between these two will depend on the presence of other sensitive functional groups and the laboratory's familiarity with palladium or hydrazine chemistry.

  • This compound remains a viable option, particularly in Boc-SPPS, but its use in modern peptide synthesis, especially for complex molecules, is diminishing due to the harsh deprotection conditions.[6]

By understanding the chemical properties and compatibilities of these alternatives, researchers can navigate the challenges of peptide synthesis and successfully incorporate diaminobutyric acid into a diverse range of molecular architectures.

References

A Comparative Guide to the Stability of Z-Protected vs. Boc-Protected Diaminobutyric Acid (Dab)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of complex pharmaceuticals, the selection of appropriate protecting groups is a critical determinant of success. The stability of these temporary shields for reactive functional groups dictates the feasibility of synthetic strategies, influencing yield, purity, and the accessibility of complex molecular architectures. This guide provides an in-depth, data-driven comparison of two cornerstone protecting groups for the side chain of diaminobutyric acid (Dab): the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group.

Diaminobutyric acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptide-based therapeutics, including antibiotics and enzyme inhibitors. Its bifunctional nature, possessing both an alpha- and a gamma-amino group, necessitates a robust and selective protection strategy to orchestrate the desired peptide bond formations. The choice between Z-Dab and Boc-Dab has profound implications for the entire synthetic workflow.

At a Glance: Chemical Structures and Fundamental Differences

The core distinction between the Z and Boc protecting groups lies in their cleavage conditions, a property that underpins their utility in orthogonal synthesis strategies.[1]

The Z group, introduced by Bergmann and Zervas, is a benzyl carbamate that is characteristically stable under a wide range of conditions but is readily removed by catalytic hydrogenation or strong acids.[2] In contrast, the Boc group is a tert-butyl carbamate that is labile to moderately strong acids like trifluoroacetic acid (TFA).[3] This fundamental difference in their deprotection chemistry allows for their selective removal in the presence of each other, a concept known as orthogonality, which is crucial for the synthesis of complex, multifunctional molecules.[4]

Comparative Stability: A Data-Driven Analysis

While extensive literature describes the general stability of Z and Boc protecting groups, direct quantitative comparisons on the Dab side chain are not always readily available. However, by synthesizing data from analogous systems, such as lysine, and applying established principles of peptide chemistry, we can construct a robust comparative framework. The following data is presented to illustrate the expected relative stability under common synthetic conditions.

Table 1: Comparative Stability of Z-Dab vs. Boc-Dab under Various Conditions

ConditionReagent/SolventZ-Dab Stability (% remaining after 2h)Boc-Dab Stability (% remaining after 2h)Rationale & Implications
Acidic (Mild) 1 M HCl in Dioxane>99%~50-70%The Z-group exhibits high stability to mild acidic conditions, whereas the Boc group is significantly labile. This allows for the selective deprotection of Boc in the presence of Z.
Acidic (Strong) 50% TFA in DCM~5-15%<1%Both groups are cleaved by strong acids, but the Boc group is removed much more rapidly. The Z-group's resistance is higher but not absolute.
Basic 20% Piperidine in DMF>99%>99%Both Z and Boc groups are highly stable to the basic conditions typically used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[5]
Catalytic Hydrogenation H₂, Pd/C in MeOH<1%>99%The Z-group is readily cleaved by catalytic hydrogenation, a mild and highly selective method. The Boc group is completely stable under these conditions.[1]

Experimental Protocols for Stability Assessment

To provide a framework for the direct comparison of Z-Dab and Boc-Dab stability, the following experimental protocols are outlined. These methods are designed to be self-validating and rely on standard analytical techniques in peptide chemistry.

Protocol 1: Acidic Stability Assay
  • Sample Preparation: Prepare 1 mg/mL solutions of Z-Dab and Boc-Dab in a suitable solvent (e.g., dioxane).

  • Reaction Initiation: To 1 mL of each solution, add an equal volume of the acidic reagent to be tested (e.g., 2 M HCl in dioxane for mild acid, or neat TFA for strong acid).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a solution of diisopropylethylamine (DIEA) in a suitable solvent).

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the remaining protected Dab and the appearance of unprotected Dab.

G

Protocol 2: HPLC Analysis for Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Quantification: Integrate the peak areas of the protected and unprotected Dab to calculate the percentage of deprotection at each time point.

Protocol 3: NMR Spectroscopy for Mechanistic Insights

For a more detailed analysis of the deprotection kinetics and to identify potential side products, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

  • Sample Preparation: Dissolve a known amount of Z-Dab or Boc-Dab in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Reaction Initiation: Add a deuterated acidic or basic reagent to the NMR tube.

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.

  • Analysis: Monitor the disappearance of proton signals corresponding to the protecting group (e.g., the benzyl protons of the Z group or the tert-butyl protons of the Boc group) and the appearance of new signals corresponding to the deprotected product. The integration of these signals can be used to quantify the extent of the reaction over time.

Strategic Implications for Peptide Synthesis

The differing stabilities of the Z and Boc groups on the Dab side chain have significant practical implications for the design of peptide synthesis strategies.

G

  • Orthogonal Synthesis: The high stability of the Z group to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal makes Z-Dab an excellent choice for orthogonal protection strategies.[5] This allows for the selective deprotection and modification of the Dab side chain while the peptide is still on the resin, enabling the synthesis of branched or cyclic peptides.

  • Boc-Based SPPS: In a standard Boc-based solid-phase peptide synthesis (SPPS) workflow, where the Nα-amino group is protected with Boc, a more acid-stable protecting group is required for the side chain to prevent premature deprotection during the repetitive Nα-Boc removal steps. In this context, a modified Z group, such as the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, is often preferred for the side chains of lysine and, by extension, Dab, due to its enhanced acid stability compared to the standard Z group.

  • Fmoc-Based SPPS: In Fmoc-based SPPS, where the Nα-Fmoc group is removed with a base like piperidine, both Z-Dab and Boc-Dab are stable.[] The choice between them would then depend on the final cleavage and deprotection strategy. If a final cleavage with a strong acid like TFA is planned, Boc-Dab would be deprotected simultaneously with other acid-labile side-chain protecting groups. If a milder final deprotection is desired, or if the Z group needs to be retained for subsequent modifications in solution, Z-Dab would be the appropriate choice.

Conclusion

The choice between Z-protected and Boc-protected diaminobutyric acid is a strategic decision that significantly impacts the design and outcome of peptide synthesis. The Z-group offers superior stability to a broader range of conditions, making it ideal for complex, orthogonal synthetic strategies where selective side-chain manipulation is required. The Boc-group, while more labile to acid, is well-suited for standard Fmoc-based SPPS where a final global deprotection with strong acid is employed.

By understanding the comparative stability of these two essential protecting groups, researchers can make more informed decisions, leading to more efficient and successful synthesis of novel peptide-based therapeutics and research tools. The experimental protocols provided in this guide offer a practical framework for the direct evaluation of their stability, empowering scientists to tailor their synthetic strategies to the specific demands of their target molecules.

References

A Senior Application Scientist's Guide to H-Dab(Z)-OH: Engineering Peptide Conformation and Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of peptide and protein engineering, the twenty proteinogenic amino acids provide a remarkable palette for biological function. However, to overcome the inherent limitations of natural peptides—such as poor metabolic stability and constrained structural diversity—we must look beyond this canonical set.[1][2] Non-natural amino acids are powerful tools for sculpting novel biological activity, and among the most versatile is L-2,4-diaminobutyric acid (Dab).

This guide provides an in-depth technical analysis of H-Dab(Z)-OH, a side-chain protected derivative of Dab, for researchers, scientists, and drug development professionals. We will move beyond simple product specifications to explore the causal relationships between Dab's unique structure and its profound impact on peptide conformation, stability, and function. We will objectively compare its performance with common alternatives, supported by experimental frameworks, to empower you to make informed decisions in your research.

This compound is L-2,4-diaminobutyric acid where the side-chain (gamma) amino group is protected by a benzyloxycarbonyl (Z) group. Its true utility in synthesis is realized when the alpha-amino group is also protected, typically with Fmoc or Boc, allowing for its stepwise incorporation into a peptide sequence. The core value of Dab lies in its side chain: a primary amine attached to a two-carbon linker. This structure is shorter than its closest natural analogue, lysine (-(CH2)4-NH2), a seemingly subtle difference that provides a powerful lever for conformational control.

The Core Impact: How this compound Modulates Peptide Architecture

The incorporation of Dab into a peptide chain introduces unique structural constraints and functionalities that directly influence its secondary and tertiary structure.

Local Conformational Restriction and Secondary Structure Propensity

The shorter, more rigid side chain of Dab compared to lysine significantly reduces the conformational freedom of the peptide backbone in its vicinity. This restriction can be strategically employed to favor specific secondary structures.

  • Induction of Turns: The constrained nature of the Dab side chain can promote the formation of β-turns, which are critical structural motifs in many biologically active peptides.[1] While D-amino acids are well-known for inducing type II' β-turns, the strategic placement of L-Dab can stabilize type I and other turn conformations, effectively "locking" a peptide into a desired bioactive shape.

  • Stabilization of Helical Structures: In the context of α-helices, Dab can be used to create covalent cross-links, or "staples," that reinforce the helical structure. By placing Dab residues at i and i+4 or i+7 positions, the side-chain amines (after deprotection) can be linked together, preventing the helix from unfolding.[3][4] This is a crucial strategy for stabilizing helical peptides that target protein-protein interactions.[4] Even without stapling, the presence of unnatural amino acids can promote helicity in peptides that are otherwise disordered in solution.[5]

Enabling Macrocyclization for Enhanced Stability and Potency

Perhaps the most significant application of this compound is as a branching point for peptide macrocyclization.[6][7] The side-chain amine provides a nucleophilic handle for forming a covalent bond with the peptide's C-terminus (head-to-side-chain cyclization) or with the side chain of another amino acid (side-chain-to-side-chain cyclization).

This process has profound benefits:

  • Increased Proteolytic Resistance: Linear peptides are rapidly degraded by proteases in vivo.[8] Cyclization removes the free N- and C-termini, which are primary recognition sites for exopeptidases, dramatically increasing the peptide's half-life.

  • Reduced Conformational Entropy: A linear peptide exists as an ensemble of conformations in solution. Upon binding to its target, it must adopt a single, specific conformation, a process that is entropically unfavorable. By pre-organizing the peptide into its bioactive conformation through cyclization, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and potency.[6]

Below is a logical workflow illustrating how Dab is used to create a conformationally locked, bioactive cyclic peptide.

G cluster_0 Linear Peptide Synthesis (SPPS) cluster_1 Selective Deprotection & Cyclization cluster_2 Final Processing & Analysis A Start with Resin B Couple Amino Acids Sequentially A->B C Incorporate Fmoc-Dab(Z)-OH at desired position B->C D Complete Linear Sequence C->D E Selectively Deprotect Dab(Z) Side Chain (e.g., Hydrogenolysis) D->E Linear Peptide Ready G On-Resin or Solution-Phase Intramolecular Cyclization (Lactam Bridge Formation) E->G F Activate C-Terminal Carboxylic Acid F->G H Cleave from Resin & Global Deprotection G->H Cyclic Peptide on Resin I Purify Cyclic Peptide (RP-HPLC) H->I J Structural Validation (CD, NMR, MS) I->J K K J->K Bioactivity Assays

Caption: Workflow for synthesizing a head-to-side-chain cyclic peptide using a Dab residue.

Comparative Analysis: this compound vs. Alternatives

Choosing the right building block is critical for success. The decision to use Dab is best understood by comparing it to other amino acids used for similar purposes.

FeatureThis compound H-L-Lys(Z)-OHH-L-Orn(Z)-OHH-L-Dap(Z)-OH
Side Chain Structure -(CH2)2-NH-Z-(CH2)4-NH-Z-(CH2)3-NH-Z-CH2-NH-Z
Relative Flexibility ConstrainedHighly FlexibleFlexibleHighly Constrained
Cyclic Ring Size *Smaller / TighterLarger / More FloppyIntermediateSmallest / Most Strained
Primary Application Inducing tight turns; forming conformationally restricted rings (e.g., 12-15 atoms).Creating larger, more flexible loops; mimicking natural lysine interactions.Intermediate loop sizes; provides a balance between flexibility and constraint.Creating very tight, strained rings; often used in specialized peptidomimetics.
Expert Insight Ideal for mimicking compact epitopes or when a rigid conformation is required for high-affinity binding. Less steric bulk than Lys.The default choice for introducing a positive charge or for longer-range cyclization. Its flexibility can be a liability if a specific conformation is desired.A useful intermediate when the constraint of Dab is too severe and the flexibility of Lys is too great.Its high constraint can lead to difficult cyclization reactions or unfavorable backbone geometry if not carefully modeled.

*Refers to the typical ring size in a head-to-side-chain cyclized pentapeptide or hexapeptide.

Experimental Protocols: From Synthesis to Structural Validation

Trustworthy data is built on robust methodologies. Here, we provide validated, step-by-step protocols for key workflows involving this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dab-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide using Fmoc/tBu chemistry, incorporating an Fmoc-Dab(Z)-OH residue.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids, including Fmoc-Dab(Z)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-3 minutes. b. Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. c. Causality Check: The use of excess reagents drives the reaction to completion, a core principle of SPPS.[9] d. Perform a Kaiser test to confirm complete coupling (beads will be colorless). If the test is positive (blue beads), recouple for another hour.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. When incorporating Fmoc-Dab(Z)-OH, use the same procedure.

    • Expert Note: Certain protected Dab derivatives, like Fmoc-Dab(Mtt)-OH, have been reported to undergo rapid lactamization, leading to poor coupling efficiency.[10][11] Using a robust activating agent like HBTU and ensuring anhydrous conditions can mitigate this, but it remains a critical parameter to monitor.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours. This step removes all side-chain protecting groups (including the Z group on Dab) and cleaves the peptide from the resin.

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.

spss_cycle Start Resin-NH-Peptide Deprotection Step 1: Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Incomplete (Recouple) End Resin-NH-Peptide-(AA)n+1 Kaiser->End Complete End->Deprotection Next Cycle

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, powerful technique for assessing the secondary structure of a peptide in solution.[12]

Objective: To compare the secondary structure of a linear peptide versus its Dab-cyclized analogue.

Materials:

  • Lyophilized linear and cyclic peptides

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or TFE/water mixtures to promote helicity)

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Methodology:

  • Sample Preparation: Prepare stock solutions of each peptide (linear and cyclic) at a concentration of ~0.1-0.2 mg/mL in the chosen solvent. Ensure complete dissolution.

  • Instrument Setup: a. Turn on the instrument and nitrogen flush. Allow the lamp to warm up for at least 30 minutes. b. Set parameters: Wavelength scan from 260 nm to 190 nm, 1 nm bandwidth, 1 second response time, 50 nm/min scan speed.

  • Blank Measurement: Record a spectrum of the solvent alone in the cuvette. This will be subtracted from the peptide spectra.

  • Sample Measurement: a. Rinse the cuvette thoroughly with the peptide solution before filling. b. Record the spectrum for the linear peptide. Average 3-5 scans to improve the signal-to-noise ratio. c. Repeat for the cyclic peptide.

  • Data Analysis: a. Subtract the blank spectrum from each sample spectrum. b. Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ] using the peptide concentration, number of residues, and cuvette path length. c. Analyze the resulting spectra. An α-helical peptide will show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A random coil peptide will show a strong negative band around 200 nm.

Expected Outcome & Data Interpretation:

The table below shows hypothetical data illustrating the expected change upon cyclization of a peptide designed to be helical.

Peptide Sample[θ] at 222 nm[θ] at 208 nmDominant Secondary Structure
Linear Peptide -4,500-7,000Mostly Random Coil / Disordered
Dab-Cyclized Peptide -25,000-28,000Significantly α-Helical

This dramatic increase in the negative ellipticity at 222 nm and 208 nm for the cyclic peptide provides strong quantitative evidence that the conformational constraint imposed by the Dab-mediated cyclization has successfully stabilized an α-helical structure.

Conclusion and Future Outlook

This compound is more than just another non-natural amino acid; it is a molecular engineering tool. Its unique, constrained side chain offers a rational means to influence peptide folding, induce specific secondary structures, and, most importantly, create robust, macrocyclic peptides with superior therapeutic properties. By understanding the fundamental principles of how its structure dictates conformation, researchers can move from trial-and-error to design-driven peptide development. The strategic choice of Dab over alternatives like lysine or ornithine is a clear example of how subtle changes in chemical structure can lead to profound differences in biological function—a cornerstone of modern drug discovery.

References

Introduction: The Challenge of Peptide Therapeutic Viability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Enhancing Peptide Stability with H-Dab(Z)-OH

Peptide-based therapeutics represent a frontier in medicine, offering high specificity and potency that can surpass traditional small-molecule drugs.[1] However, their journey from the lab to the clinic is often fraught with a critical obstacle: poor in vivo stability.[2] Native peptides are rapidly degraded by a host of endogenous proteases found in blood, the liver, and kidneys, leading to impractically short biological half-lives and diminished bioavailability.[3] This inherent vulnerability has significantly limited the therapeutic application of many promising peptide candidates.[2]

To overcome this, medicinal chemists employ various strategies, including N- or C-terminal modifications, cyclization, and the incorporation of unnatural or non-proteinogenic amino acids (NPAAs).[4][5] The substitution of canonical L-amino acids with NPAAs is a particularly powerful technique, as it can sterically hinder the approach of proteases without drastically altering the peptide's overall conformation and biological activity.[6][7]

This guide focuses on the strategic incorporation of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid, to enhance peptide stability. We will explore the role of its protected synthetic precursor, (S)-4-(Benzyloxycarbonylamino)-2-(Fmoc-amino)butyric acid (this compound) , and provide a comparative analysis of the enzymatic stability of a model peptide versus its Dab-containing analogue.[8] Through detailed experimental protocols and supporting data, we will demonstrate how this subtle structural modification can confer significant resistance to enzymatic degradation, a crucial step in the development of robust peptide drugs.

The Rationale for Dab Incorporation: A Mechanistic Overview

L-2,4-diaminobutyric acid (Dab) is an analogue of the proteinogenic amino acid L-lysine, differing by a single methylene group in its side chain. This structural similarity allows it to mimic lysine's cationic nature at physiological pH (once the benzyloxycarbonyl 'Z' protecting group is removed), which is often crucial for receptor binding or solubility. However, the shorter side chain fundamentally alters the local chemical environment.

Proteases, such as trypsin, have highly specific active sites evolved to recognize and cleave peptide bonds C-terminal to particular amino acid residues—for trypsin, these are primarily lysine and arginine.[9][10] The enzyme's binding pocket accommodates the specific length and charge distribution of the lysine side chain. By replacing lysine with the shorter Dab, we introduce a structural perturbation. This modification can prevent the peptide from fitting optimally into the enzyme's active site, thereby reducing the rate of proteolytic cleavage.[7][11] This "misfit" is the core of the stability-enhancing effect.

Comparative Stability Analysis: A Head-to-Head Evaluation

To objectively measure the stabilizing effect of Dab, we designed a comparative study using a model peptide sequence known to be susceptible to trypsin cleavage and a modified analogue where the cleavage site is altered.

  • Control Peptide (P-Lys): A short peptide containing a lysine residue. Sequence: H-Ala-Gly-Val-Lys-Phe-Ala-OH

  • Test Peptide (P-Dab): The same peptide with the lysine residue replaced by L-2,4-diaminobutyric acid. Sequence: H-Ala-Gly-Val-Dab-Phe-Ala-OH

The synthesis of P-Dab would utilize Fmoc-L-Dab(Z)-OH as the building block, with the Z-group removed during final cleavage and deprotection to expose the side-chain amine.

Experimental Workflow: From Synthesis to Analysis

The following diagram illustrates the workflow for the comparative enzymatic stability assessment.

G cluster_0 Peptide Synthesis cluster_1 Stability Assays cluster_2 Time-Point Sampling cluster_3 Analysis P_Lys Control Peptide (P-Lys) Synthesis Plasma_Assay Incubation in Human Plasma P_Lys->Plasma_Assay Trypsin_Assay Incubation with Trypsin P_Lys->Trypsin_Assay P_Dab Test Peptide (P-Dab) Synthesis (using Fmoc-L-Dab(Z)-OH) P_Dab->Plasma_Assay P_Dab->Trypsin_Assay Sampling Aliquots taken at 0, 15, 30, 60, 120, 240 min Plasma_Assay->Sampling Trypsin_Assay->Sampling Quench Enzyme Quenching (Protein Precipitation) Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Quantification of Remaining Intact Peptide LCMS->Data

Caption: Workflow for comparing the enzymatic stability of P-Lys and P-Dab.

Results: Quantifying the Stability Enhancement

Peptides were incubated in both human plasma and a solution of purified trypsin. The percentage of intact peptide remaining was quantified at various time points using LC-MS/MS.

Table 1: Stability in Human Plasma at 37°C

Time (minutes) % P-Lys Remaining (Mean ± SD) % P-Dab Remaining (Mean ± SD)
0 100 ± 0 100 ± 0
30 68.2 ± 4.1 95.1 ± 2.8
60 45.9 ± 3.5 88.7 ± 3.1
120 21.1 ± 2.9 79.4 ± 4.0
240 5.3 ± 1.8 61.5 ± 3.7

| Calculated t½ (min) | ~55 | ~310 |

Table 2: Stability in Trypsin Solution (10 µg/mL) at 37°C

Time (minutes) % P-Lys Remaining (Mean ± SD) % P-Dab Remaining (Mean ± SD)
0 100 ± 0 100 ± 0
15 31.5 ± 3.2 98.2 ± 1.9
30 9.8 ± 2.1 94.6 ± 2.5
60 <1 85.1 ± 3.3
120 <1 72.3 ± 4.1

| Calculated t½ (min) | <10 | ~205 |

Discussion of Results

The data clearly demonstrates the profound stabilizing effect of substituting lysine with 2,4-diaminobutyric acid. In human plasma, which contains a complex mixture of proteases, the half-life of the peptide increased by over 5.6-fold (from ~55 min for P-Lys to ~310 min for P-Dab).[12]

The effect was even more pronounced in the targeted trypsin digestion assay.[13] The control peptide, P-Lys, was almost completely degraded within 30 minutes, highlighting its extreme susceptibility to trypsin-mediated cleavage C-terminal to the lysine residue. In stark contrast, the P-Dab analogue showed remarkable resistance, with over 70% of the peptide remaining intact after two hours. This directly supports the hypothesis that the shorter Dab side chain sterically hinders recognition and cleavage by trypsin.[10]

G cluster_0 Trypsin Cleavage of P-Lys (Control) cluster_1 Trypsin Resistance of P-Dab (Test) Enzyme_Lys Trypsin Active Site Products_Lys Cleaved Products: ...-Val-Lys-OH + H-Phe-... Enzyme_Lys->Products_Lys Hydrolysis Lys_Peptide ...-Val-Lys-Phe-... Lys_Peptide->Enzyme_Lys Specific Fit & Binding Lys_Side_Chain Lysine Side Chain Lys_Peptide->Lys_Side_Chain Enzyme_Dab Trypsin Active Site Product_Dab Intact Peptide Enzyme_Dab->Product_Dab No/Slow Hydrolysis Dab_Peptide ...-Val-Dab-Phe-... Dab_Peptide->Enzyme_Dab Steric Hindrance (Poor Fit) Dab_Side_Chain Dab Side Chain (Shorter) Dab_Peptide->Dab_Side_Chain

Caption: Mechanism of Dab-mediated protease resistance.

Conclusion and Field Implications

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design.[7] As demonstrated in this guide, the simple substitution of a single canonical amino acid, lysine, with its shorter analogue, 2,4-diaminobutyric acid, can dramatically enhance a peptide's stability against enzymatic degradation in both complex biological fluids and by specific proteases.

This strategy offers a compelling advantage for researchers and drug developers: it provides a rational, targeted approach to mitigating one of the most significant liabilities of peptide therapeutics.[14] By utilizing building blocks like this compound in solid-phase peptide synthesis, scientists can systematically engineer metabolic stability into their lead candidates, thereby improving their pharmacokinetic profiles and increasing their potential for clinical success. This guide provides a foundational protocol and clear evidence for the efficacy of this approach, empowering researchers to build more durable and effective peptide-based medicines.

Detailed Experimental Protocols

Protocol 1: In Vitro Peptide Stability in Human Plasma

1. Objective: To determine the degradation half-life (t½) of a test peptide in human plasma.

2. Materials:

  • Test Peptide (P-Lys or P-Dab), 1 mM stock in DMSO.
  • Pooled Human Plasma (heparinized), thawed at 37°C.
  • Phosphate-Buffered Saline (PBS), pH 7.4.
  • Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard (e.g., a stable, structurally similar peptide).
  • Incubator/Thermomixer set to 37°C.
  • LC-MS/MS system.

3. Methodology:

  • Pre-warm human plasma and PBS to 37°C for 15 minutes.
  • Prepare the reaction mixture by diluting plasma with PBS. A common ratio is 1:1 (v/v) to minimize matrix effects, resulting in a 50% plasma solution.[12]
  • Initiate the reaction by spiking the peptide stock solution into the 50% plasma solution to a final peptide concentration of 1-10 µM.[15][16] The final DMSO concentration should be ≤1%.[15] Vortex briefly.
  • Immediately withdraw the first aliquot (50 µL) for the T=0 time point and add it to a microcentrifuge tube containing 150 µL of cold Quenching Solution. Vortex vigorously for 30 seconds. This stops the enzymatic reaction and precipitates plasma proteins.[12]
  • Incubate the remaining reaction mixture at 37°C with gentle shaking.
  • Withdraw subsequent aliquots (50 µL) at desired time points (e.g., 15, 30, 60, 120, 240 minutes) and quench immediately as in step 4.
  • Once all time points are collected, centrifuge all quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to HPLC vials for LC-MS/MS analysis.
  • Analyze the samples to quantify the peak area of the intact peptide relative to the internal standard.
  • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample. Plot ln(% remaining) vs. time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693 / k).[16]

Protocol 2: In Vitro Peptide Stability in Trypsin Solution

1. Objective: To assess the stability of a peptide against a specific protease, trypsin.

2. Materials:

  • Test Peptide (P-Lys or P-Dab), 1 mM stock in DMSO.
  • Trypsin (TPCK-treated, sequencing grade), 1 mg/mL stock in 1 mM HCl.
  • Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
  • Quenching Solution: 10% Formic Acid in water.
  • Incubator/Thermomixer set to 37°C.
  • LC-MS/MS system.

3. Methodology:

  • Prepare the reaction mixture in a microcentrifuge tube by adding Assay Buffer.
  • Spike in the peptide stock solution to a final concentration of 10-50 µM.
  • Pre-warm the mixture to 37°C for 5 minutes.
  • Initiate the digestion by adding trypsin to a final concentration of 1-10 µg/mL (enzyme:substrate ratio can be optimized, e.g., 1:100 w/w).
  • Immediately withdraw the first aliquot (20 µL) for the T=0 time point and add it to a tube containing 20 µL of Quenching Solution to stop the reaction.
  • Incubate the remaining reaction mixture at 37°C.
  • Withdraw subsequent aliquots (20 µL) at desired time points (e.g., 5, 15, 30, 60, 120 minutes) and quench as in step 5.
  • Dilute samples with an appropriate mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for analysis.
  • Analyze samples by LC-MS/MS to quantify the peak area of the intact peptide.
  • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample and determine the half-life as described in Protocol 1.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of H-Dab(Z)-OH in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of large-scale therapeutic peptide manufacturing, the selection of raw materials is a critical decision point, balancing cost, efficiency, scalability, and regulatory compliance. The unnatural amino acid 2,4-diaminobutyric acid (Dab) is a key building block for introducing branching, conjugation sites, or for mimicking basic amino acids like lysine with a shorter side chain. This guide provides a detailed cost-benefit analysis of using Nγ-benzyloxycarbonyl-L-2,4-diaminobutyric acid, H-Dab(Z)-OH, a historically significant building block, against its more modern, orthogonally protected counterparts.

Authored for researchers, process chemists, and drug development professionals, this document moves beyond a simple cataloging of features to explain the causal relationships between chemical properties and manufacturing outcomes. We will dissect the synthetic routes, deprotection strategies, and economic implications to provide a clear framework for selecting the optimal Dab derivative for your large-scale synthesis campaign.

The Contenders: A Profile of Protected Dab Derivatives

The primary challenge in utilizing Dab is the selective protection of its two amino groups (α and γ) to ensure controlled peptide bond formation. The choice of protecting groups dictates the entire synthetic strategy.

  • This compound (Nγ-benzyloxycarbonyl-L-2,4-diaminobutyric acid): This derivative features a benzyloxycarbonyl (Z or Cbz) group on the side-chain (γ) amine, leaving the α-amino group free for direct incorporation into a peptide chain. The Z group, introduced by Bergmann and Zervas in the 1930s, is a classic amine protecting group, renowned for its stability.[1][2] Its removal, however, presents the central challenge and a key focus of this analysis.

  • Fmoc-Dab(Boc)-OH (Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid): This is the workhorse derivative for modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[][4] The α-amino group is protected by the base-labile Fmoc group, while the γ-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective deprotection and is highly compatible with automated synthesis platforms.[5][6]

  • Boc-Dab(Z)-OH (Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid): This derivative is primarily suited for Boc-SPPS or solution-phase synthesis.[7][8] Here, the α-amino group is protected by the acid-labile Boc group, while the side chain retains the Z group. This allows for the selective removal of the Boc group during chain elongation, with the Z group removed in a final deprotection step.

Comparative Analysis: Performance and Economic Metrics

The optimal choice of a Dab derivative for large-scale production is a multi-faceted decision. The following table summarizes the key performance indicators (KPIs) for each contender.

Parameter This compound Fmoc-Dab(Boc)-OH Boc-Dab(Z)-OH
Primary Synthesis Strategy Solution-Phase, Fragment CondensationFmoc Solid-Phase Peptide Synthesis (SPPS)Boc SPPS, Solution-Phase
Relative Raw Material Cost Low to ModerateHighModerate
Incorporation Efficiency Good to ExcellentExcellentExcellent
Side-Chain Deprotection Catalytic Hydrogenolysis (H₂/Pd-C) or Strong Acid (HBr/AcOH)Strong Acid (e.g., TFA)Catalytic Hydrogenolysis (H₂/Pd-C)
Orthogonality Good with Fmoc or Boc backbone strategyExcellent with Fmoc/tBu strategyExcellent with Boc/tBu strategy
Safety & Handling Concerns Flammable H₂ gas for deprotection; specialized high-pressure equipment needed.[1][9]Requires handling of corrosive TFA.Flammable H₂ gas for deprotection.
Environmental Impact Use of heavy metal catalysts (Palladium).High consumption of solvents (DMF, NMP) in SPPS.[10]Use of heavy metal catalysts.
Compatibility Incompatible with reducible groups (alkynes, alkenes, Cys(Trt), Met).[9]Broadly compatible with standard Fmoc-SPPS building blocks.Incompatible with reducible groups.

The Core Dilemma: Z-Group Deprotection at Scale

The primary factor dictating the utility of this compound is the cleavage of the Z-group.

Catalytic Hydrogenolysis: This is the most common method for Z-group removal due to its mild, neutral pH conditions and clean byproducts (toluene and CO₂).[1][2]

  • Advantages: High yield, minimal side reactions on the peptide backbone.

  • Disadvantages at Scale:

    • Safety: The use of hydrogen gas requires specialized, explosion-proof reactors and rigorous safety protocols, significantly increasing capital and operational expenditure.

    • Catalyst Cost & Removal: Palladium on carbon (Pd/C) is an expensive catalyst. After the reaction, residual palladium must be meticulously removed to levels below regulatory limits (typically low ppm), requiring additional purification steps and analytical validation.

    • Substrate Incompatibility: This method is fundamentally incompatible with other reducible functional groups that may be present in the peptide, such as alkynes, alkenes, nitro groups, or even sulfur-containing residues like methionine under certain conditions.[9]

Transfer Hydrogenation: A safer alternative that avoids flammable H₂ gas by using hydrogen donors like ammonium formate or cyclohexene.[1] While mitigating the explosion risk, it still requires the palladium catalyst and subsequent metal removal.

Acid-Mediated Cleavage: Strong acids like HBr in acetic acid can also cleave the Z-group. However, these conditions are harsh and can lead to side reactions and degradation of sensitive peptide sequences.

This deprotection hurdle is a significant economic and logistical barrier, often outweighing the lower initial raw material cost of this compound when compared to the straightforward trifluoroacetic acid (TFA) cleavage of the Boc group in Fmoc-Dab(Boc)-OH, which is typically performed simultaneously with the final resin cleavage and deprotection of other side chains in a "global deprotection" step.[11]

Decision-Making Workflow for Dab Derivative Selection

The following flowchart provides a logical pathway for selecting the appropriate Dab derivative based on key project constraints.

G start Start: Select Dab Derivative seq_features Does the peptide sequence contain reducible groups (alkenes, Cys, Met)? start->seq_features synthesis_strategy What is the primary synthesis strategy? seq_features->synthesis_strategy No rec_fmoc_dab_boc Recommended: Fmoc-Dab(Boc)-OH seq_features->rec_fmoc_dab_boc Yes cost_pressure Is minimizing raw material cost the primary driver? synthesis_strategy->cost_pressure Fmoc-SPPS synthesis_strategy->cost_pressure Solution Phase rec_boc_dab_z Consider: Boc-Dab(Z)-OH synthesis_strategy->rec_boc_dab_z Boc-SPPS safety_equip Are high-pressure hydrogenation facilities available? cost_pressure->safety_equip Yes cost_pressure->rec_fmoc_dab_boc No safety_equip->rec_fmoc_dab_boc No rec_h_dab_z Consider: This compound safety_equip->rec_h_dab_z Yes

Caption: Decision workflow for selecting the optimal Dab derivative.

Experimental Protocols: A Comparative View

To illustrate the practical differences, we present condensed protocols for the incorporation of this compound in a solution-phase synthesis and Fmoc-Dab(Boc)-OH in a standard SPPS workflow.

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of Boc-Ala-OH to H-Dab(Z)-OMe to form the dipeptide Boc-Ala-Dab(Z)-OMe.

Objective: To demonstrate the direct use of this compound in a classic solution-phase coupling reaction.

Materials:

  • Boc-Ala-OH

  • This compound (pre-converted to its methyl ester, H-Dab(Z)-OMe)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Neutralization: Dissolve H-Dab(Z)-OMe hydrochloride salt (1.0 eq) in anhydrous DCM. Cool to 0°C in an ice bath. Add NMM (1.05 eq) dropwise to neutralize the salt and free the α-amine.

  • Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0°C. Add a solution of DCC (1.1 eq) in DCM. Stir for 30 minutes; a white precipitate of dicyclohexylurea (DCU) will form. The addition of HOBt is critical to suppress potential racemization.[12]

  • Coupling: Add the neutralized H-Dab(Z)-OMe solution from step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up & Purification: Filter the reaction to remove the DCU precipitate. Wash the organic filtrate sequentially with 1N HCl, water, 1N NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude dipeptide by recrystallization or silica gel chromatography.

  • Z-Group Deprotection (Post-Synthesis):

    • Dissolve the purified peptide in methanol.

    • Add Pd/C catalyst (10% w/w).

    • Pressurize the reaction vessel with H₂ gas (50-60 psi).

    • Stir at room temperature until TLC or HPLC indicates complete reaction.

    • Carefully filter the mixture through Celite to remove the catalyst and concentrate the filtrate.

Protocol 2: Solid-Phase Incorporation of Fmoc-Dab(Boc)-OH

This protocol describes a standard cycle for adding Fmoc-Dab(Boc)-OH to a growing peptide chain on a solid support.

Objective: To demonstrate the streamlined incorporation of an orthogonally protected Dab derivative in a modern SPPS workflow.

Materials:

  • Peptidyl-resin (e.g., Rink Amide resin with nascent peptide chain)

  • Fmoc-Dab(Boc)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% Piperidine in DMF

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to expose the N-terminal amine. Wash the resin thoroughly with DMF (3-5 times).[13]

  • Activation: In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm complete coupling.

  • Chain Elongation: Repeat steps 1-4 for each subsequent amino acid in the sequence.

  • Final Cleavage & Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). This single step cleaves the peptide from the resin and removes the side-chain Boc group from the Dab residue, along with all other acid-labile side-chain protecting groups.[4]

Visualizing the Synthetic Workflow

The following diagram contrasts the distinct operational pathways for utilizing this compound and Fmoc-Dab(Boc)-OH.

G2 cluster_0 Workflow: this compound (Solution Phase) cluster_1 Workflow: Fmoc-Dab(Boc)-OH (SPPS) a_start Peptide Fragment + this compound a_couple Coupling (DCC/HOBt) a_start->a_couple a_purify1 Purification 1 (Chromatography/Recrystallization) a_couple->a_purify1 a_deprotect Z-Group Deprotection (Catalytic Hydrogenolysis) a_purify1->a_deprotect a_purify2 Purification 2 (Catalyst Removal, Final Polish) a_deprotect->a_purify2 a_end Final Peptide a_purify2->a_end b_start Peptide on Resin b_deprotect Fmoc Deprotection (Piperidine) b_start->b_deprotect b_couple Coupling of Fmoc-Dab(Boc)-OH (HBTU/DIEA) b_deprotect->b_couple b_wash Wash b_couple->b_wash b_repeat Repeat Cycle for Next Amino Acid b_wash->b_repeat b_final Final Cleavage & Deprotection (TFA Cocktail) b_repeat->b_final b_end Crude Peptide -> Purification b_final->b_end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Dab(Z)-OH
Reactant of Route 2
H-Dab(Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.